molecular formula C10H9Br2N B1333417 1-(bromomethyl)isoquinoline Hydrobromide CAS No. 337508-56-2

1-(bromomethyl)isoquinoline Hydrobromide

Cat. No.: B1333417
CAS No.: 337508-56-2
M. Wt: 302.99 g/mol
InChI Key: RWSWRJTWPXSENX-UHFFFAOYSA-N
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Description

1-(bromomethyl)isoquinoline Hydrobromide is a useful research compound. Its molecular formula is C10H9Br2N and its molecular weight is 302.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(bromomethyl)isoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSWRJTWPXSENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379918
Record name 1-(bromomethyl)isoquinoline Hydrobromide
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Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337508-56-2
Record name Isoquinoline, 1-(bromomethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337508-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(bromomethyl)isoquinoline Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Bromomethyl)isoquinoline Hydrobromide: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(bromomethyl)isoquinoline hydrobromide, a key intermediate in synthetic organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties of the compound, its reactivity profile, handling protocols, and its role as a versatile building block in the synthesis of complex isoquinoline derivatives. The insights provided herein are grounded in established chemical principles and supported by technical data to ensure scientific integrity and practical applicability.

Chemical Identity and Structural Elucidation

This compound is a salt of the heterocyclic aromatic compound, isoquinoline. The presence of a reactive bromomethyl group at the 1-position and its formulation as a hydrobromide salt are defining features that dictate its chemical behavior and utility.

  • Chemical Name: this compound

  • CAS Number: 337508-56-2[1][2]

  • Molecular Formula: C₁₀H₉Br₂N (or C₁₀H₈BrN·HBr)[1][2][3][4]

  • Molecular Weight: Approximately 302.99 g/mol [1][2][3]

The structure consists of an isoquinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.[5][6] The key functional group is the bromomethyl (-CH₂Br) substituent at the C1 position of the isoquinoline ring. The hydrobromide salt form results from the protonation of the basic nitrogen atom in the isoquinoline ring by hydrogen bromide.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
Appearance Light brown to brown solid[4]
Melting Point 180-190 °C[1][3]
Boiling Point 322.1 °C at 760 mmHg (for the free base)[1]
Solubility The hydrobromide salt form typically enhances solubility in polar solvents.[4] Soluble in dilute acids.[6][4][6]
LogP 4.08780[1]
PSA (Polar Surface Area) 12.89 Ų[1]

Spectral Data for Characterization

Spectroscopic techniques are fundamental for verifying the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum would characteristically show signals for the aromatic protons of the isoquinoline ring system and a distinct singlet for the methylene (-CH₂) protons of the bromomethyl group.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present. Characteristic peaks would correspond to C-H, C=C, and C=N stretching vibrations of the aromatic system.[7][8]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[7][9]

While specific spectral data are not provided in the initial search, chemical suppliers and databases like ChemicalBook often provide access to these spectra for reference.[7]

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the reactivity of the bromomethyl group.

Reactivity Profile: The C-Br bond in the bromomethyl group is polarized, rendering the methylene carbon electrophilic. This makes it an excellent substrate for nucleophilic substitution reactions .[4][10] This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the introduction of the isoquinoline moiety into a wide range of molecules.

G cluster_0 Reactivity of this compound A 1-(Bromomethyl)isoquinoline (Electrophile) Product Substituted Isoquinoline Derivative (Isoquinolinyl-CH₂-Nu) A->Product SN2 Reaction Nu Nucleophile (Nu⁻) e.g., R-O⁻, R-S⁻, CN⁻, R₂NH Nu->Product Leaving_Group Bromide Ion (Br⁻) (Leaving Group) Product->Leaving_Group G A Step 1: Nucleophile Preparation (Alcohol + Base in Solvent) B Step 2: Reaction (Add Nucleophile to Isoquinoline Reagent) A->B Inert Atmosphere C Step 3: Monitoring (TLC / HPLC) B->C Stir at RT D Step 4: Work-up & Extraction (Quench, Extract, Dry, Concentrate) C->D Reaction Complete E Step 5: Purification (Column Chromatography) D->E F Final Product (Characterization via NMR, MS, IR) E->F

Sources

A Technical Guide to the Synthesis and Characterization of 1-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(Bromomethyl)isoquinoline hydrobromide is a pivotal reagent and building block in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive benzylic bromide on the isoquinoline scaffold, renders it an exceptionally valuable intermediate for the synthesis of a diverse range of biologically active molecules.[1][2] This guide provides an in-depth exploration of a robust and widely-used method for its synthesis—the Wohl-Ziegler free-radical bromination of 1-methylisoquinoline. We delve into the mechanistic underpinnings of the reaction, the causal logic behind the selection of reagents and conditions, and present a detailed, field-proven experimental protocol. Furthermore, this document establishes a comprehensive framework for the rigorous characterization of the final product using modern spectroscopic techniques, ensuring researchers can verify its identity and purity with confidence. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone of natural product chemistry and drug discovery.[2] This structural motif is present in a vast array of alkaloids, including morphine, codeine, and berberine, which exhibit potent physiological effects.[3] Its prevalence in nature has inspired chemists to explore synthetic isoquinoline derivatives, leading to the development of numerous therapeutic agents with applications spanning from anesthetics and antihypertensives to anticancer and antimicrobial agents.[3][4] The unique electronic properties and rigid conformational structure of the isoquinoline ring system allow it to serve as an effective pharmacophore, engaging with biological targets with high specificity.

This compound: A Key Synthetic Intermediate

This compound emerges as a highly strategic precursor for functionalizing the C1 position of the isoquinoline nucleus. The bromomethyl group (-CH₂Br) is an excellent electrophile, readily undergoing nucleophilic substitution reactions.[1] This reactivity allows for the facile introduction of a wide variety of functional groups (e.g., amines, ethers, thioethers, and carbon-carbon bonds), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5] The compound is typically supplied and handled as its hydrobromide salt, which enhances its stability and often improves its crystalline nature, facilitating purification.[1][6]

Synthesis: The Wohl-Ziegler Bromination Approach

The conversion of 1-methylisoquinoline to 1-(bromomethyl)isoquinoline is most effectively achieved via a benzylic bromination. The method of choice is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source under free-radical conditions.[7]

Principle and Guiding Mechanism

The Wohl-Ziegler reaction is a regioselective process that favors bromination at allylic or benzylic positions over other potential reaction sites, such as the aromatic ring or addition across double bonds.[8][9] This selectivity is achieved by maintaining a very low, steady-state concentration of molecular bromine (Br₂) throughout the reaction.[10][11]

The reaction proceeds through a classic free-radical chain mechanism:

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or UV light to generate initial radicals. These radicals then react with trace amounts of HBr to produce bromine radicals (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 1-methylisoquinoline. This is the rate-determining step and is highly favored at the benzylic position due to the resonance stabilization of the resulting 1-(isoquinolylmethyl) radical. This radical then reacts with a molecule of Br₂ to form the desired product and a new bromine radical, which continues the chain.

  • Termination: The reaction concludes when radicals are quenched by combining with each other.

The crucial role of NBS is to react with the HBr byproduct of the propagation step to regenerate molecular bromine in situ.[10] This keeps the concentrations of both Br₂ and HBr extremely low, which is essential to suppress competing ionic reactions like electrophilic addition to the aromatic system.[11]

Causality of Experimental Design
  • Choice of Starting Material: 1-Methylisoquinoline serves as the logical precursor. The methyl group at the C1 position is activated for radical abstraction due to its benzylic nature, being adjacent to the aromatic system.[12]

  • Choice of Reagents:

    • N-Bromosuccinimide (NBS): As discussed, NBS is the ideal brominating agent for this transformation. It provides a slow, controlled source of bromine radicals, ensuring high selectivity for the benzylic position.[7]

    • Azobisisobutyronitrile (AIBN): AIBN is a reliable and safe thermal radical initiator. Upon heating, it decomposes with the loss of nitrogen gas to form resonance-stabilized radicals, which efficiently initiate the chain reaction.

  • Choice of Solvent: Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness under radical conditions.[7] However, due to its toxicity and environmental impact, safer alternatives are now mandated. Acetonitrile is a suitable replacement as it is polar enough to dissolve the starting materials but is generally unreactive towards NBS under these conditions.[10]

Visualizing the Synthesis

Wohl-Ziegler Reaction Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 1-Methylisoquinoline reagents N-Bromosuccinimide (NBS) AIBN (initiator) Acetonitrile (Solvent) Reflux Product 1-(Bromomethyl)isoquinoline Hydrobromide reagents->Product Wohl-Ziegler Bromination

Caption: Overall scheme for the synthesis of this compound.

Wohl-Ziegler Mechanism Mechanism Flow cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Heat R• + HBr R• + HBr RH + Br• RH + Br• R• + HBr->RH + Br• Iso-CH3 + Br• Iso-CH3 + Br• R• + HBr->Iso-CH3 + Br• Iso-CH2• + HBr Iso-CH2• + HBr Iso-CH3 + Br•->Iso-CH2• + HBr H Abstraction Iso-CH2• + Br2 Iso-CH2• + Br2 Iso-CH2Br + Br• Iso-CH2Br + Br• Iso-CH2• + Br2->Iso-CH2Br + Br• Bromination HBr + NBS HBr + NBS Iso-CH2Br + Br•->HBr + NBS Succinimide + Br2 Succinimide + Br2 HBr + NBS->Succinimide + Br2 Regeneration

Caption: Simplified free-radical mechanism of the Wohl-Ziegler bromination.

Experimental Protocols

Materials and Equipment
Materials & ReagentsEquipment
1-MethylisoquinolineRound-bottom flasks (various sizes)
N-Bromosuccinimide (NBS)Reflux condenser
Azobisisobutyronitrile (AIBN)Magnetic stirrer with heating mantle
Acetonitrile (anhydrous)Buchner funnel and filter flask
Diethyl ether (anhydrous)Rotary evaporator
Hydrochloric acid (conc.)Glassware for recrystallization
Sodium bicarbonatepH paper or meter
Anhydrous magnesium sulfateStandard laboratory glassware
Step-by-Step Synthesis Protocol
  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylisoquinoline (10.0 g, 69.8 mmol).

  • Dissolution: Add 100 mL of anhydrous acetonitrile to the flask and stir until the 1-methylisoquinoline is fully dissolved.

  • Reagent Addition: To the solution, add N-bromosuccinimide (13.7 g, 77.0 mmol, 1.1 equiv) and AIBN (0.57 g, 3.5 mmol, 0.05 equiv).

  • Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The reaction is often initiated with a bright light source if needed and can be monitored by observing the progress of the reaction. The reaction is complete when all the dense NBS has been consumed and replaced by the less dense succinimide, which will float on the surface of the solvent.[7] This typically takes 2-4 hours.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification
  • Filtration: Cool the reaction mixture in an ice bath for 30 minutes, then filter off the succinimide byproduct using a Buchner funnel. Wash the solid with a small amount of cold acetonitrile.

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Acidification: Dissolve the crude residue in 100 mL of diethyl ether. Slowly bubble dry hydrogen bromide gas through the solution, or add a solution of HBr in acetic acid, until precipitation of the hydrobromide salt is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and air dry.

  • Recrystallization: For higher purity, the crude this compound can be recrystallized from a mixed solvent system, such as ethanol/water, to yield the product as a purified crystalline solid.[13]

Safety and Handling Precautions
  • Chemical Hazards: this compound is a skin and eye irritant and is harmful if inhaled or swallowed.[14] N-Bromosuccinimide is a corrosive lachrymator. Acetonitrile is flammable and toxic.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.[14]

  • Handling: Conduct all operations in a well-ventilated chemical fume hood.[15][16] Avoid inhalation of dust and vapors.

  • Storage: Store the final product in a tightly sealed container in a refrigerator (2-8°C), away from light and moisture.[14][15]

Comprehensive Characterization

Unambiguous identification and purity assessment of the synthesized product are critical. A combination of physical and spectroscopic methods provides a self-validating system of characterization.

Physical Properties
PropertyObservation
Appearance Off-white to pale yellow crystalline solid
Melting Point 180-190 °C[14][15]
Molecular Formula C₁₀H₉Br₂N[12][14]
Molecular Weight 302.99 g/mol [14]
Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the proton environment. The expected spectrum in a solvent like DMSO-d₆ would show:

  • Aromatic Protons: A series of multiplets between δ 7.5-8.5 ppm, corresponding to the six protons on the isoquinoline ring system. Protons closer to the quaternized nitrogen will be shifted downfield.

  • Benzylic Protons: A key singlet peak at approximately δ 4.8-5.0 ppm, integrating to 2H. This signal is characteristic of the -CH₂Br group and its singlet nature confirms the absence of adjacent protons.

Infrared spectroscopy helps identify the functional groups present in the molecule.

  • ~3000 cm⁻¹: C-H stretching vibrations from the aromatic ring.

  • 1620-1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the isoquinoline aromatic core.[17]

  • ~1450 cm⁻¹: Aliphatic C-H bending from the -CH₂- group.

  • 600-700 cm⁻¹: A strong absorption band corresponding to the C-Br stretching vibration.[18]

Mass spectrometry confirms the molecular weight and elemental composition. Using an electrospray ionization (ESI) source in positive ion mode, the spectrum will not show the mass of the salt, but rather the cation.

  • Expected Ion: The primary ion observed will be the 1-(bromomethyl)isoquinolinium cation [C₁₀H₈BrN]⁺.

  • Isotopic Pattern: A distinctive feature will be a pair of peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 222 and 224), which is the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br). This provides definitive evidence for the presence of one bromine atom in the cation.

Data Summary
TechniqueExpected Key Data
¹H NMR Singlet at δ ~4.9 ppm (2H, -CH₂Br); Multiplets at δ 7.5-8.5 ppm (6H, Aromatic)
FT-IR ~1600 cm⁻¹ (C=N/C=C stretch); ~650 cm⁻¹ (C-Br stretch)
MS (ESI+) m/z = 222/224 in a ~1:1 ratio, corresponding to [C₁₀H₈⁷⁹BrN]⁺ and [C₁₀H₈⁸¹BrN]⁺
Visualizing the Characterization Workflow

Characterization Workflow cluster_analysis Analytical Characterization Start Synthesized Crude Product Recrystallization Purification by Recrystallization Start->Recrystallization PureProduct Pure Crystalline Solid Recrystallization->PureProduct MP Melting Point Analysis PureProduct->MP NMR 1H NMR Spectroscopy PureProduct->NMR IR FT-IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS Final Structure & Purity Confirmed MP->Final NMR->Final IR->Final MS->Final

Sources

Spectral Data of 1-(bromomethyl)isoquinoline hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(bromomethyl)isoquinoline hydrobromide

This compound is a reactive building block utilized in the synthesis of a variety of more complex molecules, particularly those with potential pharmacological activity. The isoquinoline scaffold is a common motif in numerous natural products and pharmaceutical agents. The presence of a reactive bromomethyl group at the 1-position makes it a versatile precursor for introducing the isoquinoline moiety through nucleophilic substitution reactions.

Accurate structural confirmation of this hydrobromide salt is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products. This guide provides the expected spectral data and the scientific rationale behind the interpretation, offering a valuable resource for researchers working with this and related compounds.

Molecular Structure and its Influence on Spectral Properties

To understand the spectral data, it is essential to first consider the molecular structure of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Grind Sample with KBr Grind Sample with KBr Form Pellet Form Pellet Grind Sample with KBr->Form Pellet Acquire Background Spectrum Acquire Background Spectrum Form Pellet->Acquire Background Spectrum Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background Spectrum->Acquire Sample Spectrum Identify Functional Groups Identify Functional Groups Acquire Sample Spectrum->Identify Functional Groups Compare to Expected Peaks Compare to Expected Peaks Identify Functional Groups->Compare to Expected Peaks

Figure 2: Workflow for Solid-State IR Spectroscopy (KBr Pellet Method).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum Data (Electrospray Ionization, ESI+)

The molecular formula of 1-(bromomethyl)isoquinoline is C₁₀H₈BrN. The hydrobromide salt will likely dissociate in the ESI source. Therefore, we expect to see the molecular ion of the free base.

  • Molecular Ion (M⁺): Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in a characteristic isotopic pattern for the molecular ion peak.

    • m/z ≈ 221 (for C₁₀H₈⁷⁹BrN⁺)

    • m/z ≈ 223 (for C₁₀H₈⁸¹BrN⁺) These two peaks should have approximately equal intensity.

  • Fragmentation: A likely fragmentation pathway would be the loss of the bromine atom from the bromomethyl group.

    • [M-Br]⁺: m/z ≈ 142 (C₁₀H₈N⁺)

Interpretation and Rationale:

The presence of the characteristic doublet of peaks with a 2 m/z unit difference and approximately equal intensity is a strong indicator of the presence of one bromine atom in the molecule. The fragmentation pattern can provide further structural information.

G 1-(bromomethyl)isoquinoline [C10H8BrN]+• m/z ≈ 221/223 Loss of Br• - Br• 1-(bromomethyl)isoquinoline->Loss of Br• Fragment [C10H8N]+ m/z ≈ 142 Loss of Br•->Fragment

Figure 3: Expected Fragmentation Pathway in Mass Spectrometry.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide, based on established spectroscopic principles, offers a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. The provided experimental protocols represent standard, validated methods for obtaining high-quality spectral data.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Solubility of 1-(Bromomethyl)isoquinoline Hydrobromide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 1-(bromomethyl)isoquinoline hydrobromide (CAS 337508-56-2), a key intermediate in pharmaceutical research and organic synthesis. Recognizing the scarcity of published quantitative data, this document synthesizes foundational chemical principles, data from analogous structures, and practical, field-proven methodologies to empower researchers in their experimental design.

Introduction: Understanding the Molecule

This compound is a salt, a structural feature that profoundly influences its physical properties, most notably its solubility. The molecule consists of a planar, aromatic isoquinoline ring system, a reactive bromomethyl group at the 1-position, and a hydrobromide salt formed by the protonation of the isoquinoline nitrogen.

The presence of the hydrobromide salt introduces a significant ionic character to the molecule. This ionic nature dictates that its solubility will be fundamentally governed by the polarity of the solvent and the solvent's ability to solvate both the isoquinolinium cation and the bromide anion. As a general principle, salts of organic compounds tend to exhibit enhanced solubility in polar solvents.[1]

Theoretical Solubility Profile

Based on the principles of "like dissolves like," we can predict the solubility of this compound across a spectrum of common organic solvents. The ionic nature of the hydrobromide salt suggests a preference for polar solvents that can effectively stabilize the charged species.

High to Moderate Solubility is Anticipated in:

  • Polar Protic Solvents: Such as methanol (MeOH) and ethanol (EtOH). These solvents can engage in hydrogen bonding and have high dielectric constants, which are effective at solvating both the cation and the anion.

  • Polar Aprotic Solvents: Such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents possess large dipole moments and are excellent at solvating cations.

Limited to Low Solubility is Anticipated in:

  • Halogenated Solvents: Such as dichloromethane (DCM) and chloroform (CHCl₃). While moderately polar, they are less effective at solvating charged species compared to highly polar aprotic or protic solvents. Indeed, studies on structurally similar substituted isoquinolinium bromide salts have reported insufficient solubility in certain halogenated solvents like 1,1-dichloroethane and dibromomethane.[2]

  • Ester Solvents: Such as ethyl acetate (EtOAc). These have lower polarity and are generally poor solvents for salts.

  • Non-polar Aromatic Solvents: Such as toluene. These solvents lack the polarity to effectively solvate ionic compounds.

  • Non-polar Aliphatic Solvents: Such as hexanes and heptane. These are very poor solvents for salts.

The following table provides a qualitative prediction of solubility based on these principles. It is imperative to note that these are educated estimations, and experimental verification is essential.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Methanol (MeOH)HighHigh polarity and hydrogen bonding capacity are ideal for solvating the ionic salt.
Ethanol (EtOH)Moderate to HighSimilar to methanol, but slightly lower polarity may result in marginally lower solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighVery high polarity and strong cation-solvating ability. Often used as a solvent for a wide range of organic salts.
N,N-Dimethylformamide (DMF)HighHigh polarity and excellent solvent for many organic reactions involving salts.
Acetonitrile (MeCN)ModerateGood polarity, but may be a slightly weaker solvent for this specific salt compared to DMSO or DMF.
Halogenated Dichloromethane (DCM)Low to Very LowModerate polarity but generally a poor solvent for salts. Inferences from similar isoquinolinium bromides suggest low solubility.[2]
Chloroform (CHCl₃)Low to Very LowSimilar to DCM. NMR studies of some isoquinoline derivatives have utilized deuterated chloroform, suggesting at least minimal solubility for analytical purposes.[3]
Ester Ethyl Acetate (EtOAc)Very LowRelatively low polarity makes it a poor solvent for ionic compounds.
Non-polar Aromatic TolueneInsolubleLacks the polarity to overcome the lattice energy of the salt.
Non-polar Aliphatic Hexanes/HeptaneInsolubleVery low polarity; ineffective at solvating ionic species.

Experimental Determination of Solubility: A Practical Guide

Given the absence of definitive published data, an experimental approach is necessary to determine the precise solubility of this compound in the solvents relevant to your research. The "shake-flask" method is a widely accepted and reliable technique for this purpose.

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Equilibrate Solvent and Compound to Desired Temperature B Add Excess Solid to a Known Volume of Solvent A->B Combine C Agitate Mixture at Constant Temperature (e.g., using an orbital shaker) B->C Start Agitation D Allow to Equilibrate (typically 24-72 hours) C->D Maintain Agitation E Separate Solid and Liquid Phases (Centrifugation/Filtration) D->E End Equilibration F Withdraw a Precise Aliquot of the Supernatant E->F Isolate Saturated Solution G Dilute Aliquot with a Suitable Solvent F->G Prepare for Analysis H Quantify Concentration using a Validated Analytical Method (e.g., HPLC-UV) G->H Measure

Caption: Experimental workflow for determining solubility using the shake-flask method.

Detailed Experimental Protocol
  • Preparation:

    • Bring the solvent of interest and a sample of this compound to the desired experimental temperature (e.g., 25 °C) in a temperature-controlled environment.

    • In a sealed vial, add an excess of the solid compound to a precisely known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Equilibration:

    • Agitate the mixture at a constant temperature using a reliable method such as an orbital shaker or a magnetic stirrer. This ensures intimate contact between the solid and the solvent.

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solid no longer changes).

  • Sample Processing:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Separate the solid and liquid phases. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the solvent. This step should be performed quickly to minimize any temperature fluctuations that could alter the solubility.

  • Quantification:

    • Carefully withdraw a precise volume of the clear, saturated supernatant.

    • Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[4]

  • Eye Protection: Wear safety glasses or goggles.

  • Skin Protection: Wear nitrile gloves and a lab coat.

  • Respiratory Protection: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.

In case of contact, flush the affected area with copious amounts of water.[4] Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

While specific, published solubility data for this compound remains elusive, a strong predictive framework can be established based on its chemical structure as a hydrobromide salt. High to moderate solubility is expected in polar protic and polar aprotic solvents like methanol, ethanol, DMSO, and DMF, with significantly lower solubility in less polar solvents such as dichloromethane, ethyl acetate, and non-polar hydrocarbons.

For researchers and drug development professionals, the provided experimental protocol for solubility determination offers a robust and reliable path to obtaining the precise quantitative data necessary for informed decision-making in synthesis, formulation, and biological screening. Adherence to rigorous experimental technique and appropriate safety measures is paramount when working with this reactive and irritant compound.

References

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. National Institutes of Health. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Product Class 5: Isoquinolines. Thieme Chemistry. [Link]

  • This compound | CAS#:337508-56-2. Chemsrc. [Link]

  • Buy this compound from Conier Chem&Pharma Limited. LookChem. [Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • 7-(bromomethyl)isoquinoline hydrobromide, min 95%, 1 gram. CP Lab Safety. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Showing Compound Isoquinoline (FDB012557). FooDB. [Link]

  • DMSO solubility and bioscreening. ResearchGate. [Link]

  • Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. [Link]

  • Generation of 1-(trifluoromethyl)isoquinolines via a copper-catalyzed reaction of iso. University of Nebraska-Lincoln. [Link]

  • 1H NMR guided isolation of 3-arylisoquinoline alkaloids from Hypecoum erectum L. and their anti-inflammation activity. Ohio University. [Link]

  • Highly Sensitive Switchable Sensors for Hydroxide on Glass Surfaces Based on Isoquinolinium-Quinolinium-substituted Acetylenes. ResearchGate. [Link]

  • Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. PubMed. [Link]

  • Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. ResearchGate. [Link]

  • The synthesis, structure, and stability of diiodobromides of N-substituted isoquinolinium derivatives. ResearchGate. [Link]

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An In-depth Technical Guide to the Reactivity and Synthetic Utility of Bromomethyl Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] Its derivatives are integral to the development of therapeutics ranging from anticancer and antimicrobial agents to cardiovascular and central nervous system modulators.[1][2][4] The synthetic versatility of the isoquinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties.[3][5][6]

Among the various functionalized isoquinolines, those bearing a bromomethyl group (-CH₂Br) are particularly valuable synthetic intermediates. This guide provides an in-depth exploration of the reactivity of the bromomethyl group in isoquinoline derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the fundamental electronic and steric factors governing its reactivity, present detailed protocols for key synthetic transformations, and provide insights into the causal relationships that underpin experimental design.

I. Core Principles of Reactivity

The synthetic utility of bromomethyl isoquinolines stems from the high reactivity of the benzylic bromide. This reactivity is a confluence of several factors, primarily the stability of reaction intermediates and the excellent leaving group ability of the bromide ion.[7]

A. Electronic and Steric Influences

The reactivity of a bromomethyl group attached to an isoquinoline core is analogous to that of a benzylic bromide, but with the added electronic influence of the heterocyclic nitrogen atom. The benzylic carbon is susceptible to nucleophilic attack due to the electronegativity of the attached bromine, which polarizes the C-Br bond.

The key to the enhanced reactivity lies in the ability of the isoquinoline ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions.[8][9]

  • For S(_N)2 reactions , the p-orbitals of the aromatic system overlap with the p-orbital of the benzylic carbon in the trigonal bipyramidal transition state, lowering its energy.

  • For S(_N)1 reactions , the resulting benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic system.[9][10]

The position of the bromomethyl group on the isoquinoline ring also imparts steric effects that can influence the reaction rate and mechanism. For instance, a bromomethyl group at the 5-position is relatively unhindered, favoring S(_N)2 reactions.[11] Conversely, substitution at positions closer to the heterocyclic nitrogen or other bulky substituents may introduce steric hindrance, potentially slowing the reaction or favoring an S(_N)1 pathway if the resulting carbocation is stable.[8]

B. The Bromide Leaving Group

The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr). Its departure from the benzylic carbon is facile, contributing to the high reactivity of bromomethyl isoquinolines in nucleophilic substitution and cross-coupling reactions.[7]

II. Key Synthetic Transformations of Bromomethyl Isoquinolines

The bromomethyl group serves as a versatile handle for introducing a wide array of functional groups and for constructing more complex molecular architectures. This section details the primary classes of reactions involving bromomethyl isoquinolines.

A. Nucleophilic Substitution Reactions

The most common transformation of bromomethyl isoquinolines is the displacement of the bromide by a nucleophile.[11] These reactions are typically conducted under S(_N)2 conditions and are fundamental for creating diverse libraries of isoquinoline derivatives.[11]

1. O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for forming ether linkages by reacting an alkoxide or phenoxide with an alkyl halide.[12][13][14] This reaction is highly valuable for introducing alkoxy or aryloxy moieties to the isoquinoline scaffold, which can significantly modulate a compound's lipophilicity and hydrogen bonding capacity.

Workflow for Williamson Ether Synthesis

cluster_start Preparation cluster_reaction Alkylation cluster_workup Workup & Purification start Dissolve Alcohol/Phenol in Anhydrous DMF base Add Base (e.g., NaH) at 0°C start->base Inert Atmosphere (N2/Ar) add_iso Add Bromomethyl Isoquinoline Solution Dropwise base->add_iso react Heat Reaction Mixture (e.g., 60-70°C, 12-24h) add_iso->react quench Quench with Water react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for Williamson Ether Synthesis.

Detailed Experimental Protocol: Synthesis of 5-(Phenoxymethyl)isoquinoline

  • Materials: 5-(Bromomethyl)isoquinoline, Phenol, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add phenol (1.1 equivalents).

    • Add anhydrous DMF to dissolve the phenol, then cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

    • In a separate flask, dissolve 5-(bromomethyl)isoquinoline (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the 5-(bromomethyl)isoquinoline solution dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

    • Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.

  • Causality and Self-Validation:

    • Anhydrous Conditions: The use of anhydrous DMF and a dry flask is critical because the sodium hydride base is highly reactive with water.[12]

    • Inert Atmosphere: An argon or nitrogen atmosphere prevents the quenching of the highly reactive sodium hydride and the generated phenoxide by atmospheric moisture and oxygen.

    • Stepwise Addition: Adding NaH at 0°C controls the exothermic reaction and hydrogen gas evolution. The subsequent dropwise addition of the electrophile (bromomethyl isoquinoline) maintains control over the reaction temperature.

    • Aprotic Polar Solvent: DMF is an ideal solvent as it is polar and aprotic, effectively solvating the sodium phenoxide and promoting the S(_N)2 mechanism without interfering with the nucleophile.[14]

    • Aqueous Workup: The aqueous workup neutralizes any remaining base and removes the DMF and inorganic salts.

2. N-Alkylation and S-Alkylation

Similar protocols can be applied for the synthesis of aminomethyl and thiomethyl isoquinolines by reacting the bromomethyl derivative with amine or thiol nucleophiles, respectively.[11] For these reactions, a non-nucleophilic base such as triethylamine or diisopropylethylamine is often used to scavenge the HBr generated.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecular scaffolds.[15][16][17][18] Bromomethyl isoquinolines can participate in these reactions, although their use is less common than aryl or vinyl halides. The initial step typically involves the oxidative addition of the C-Br bond to a Pd(0) catalyst.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a C-C bond between an organohalide and an organoboron compound.[19][20] While typically used for sp²-sp² coupling, conditions can be adapted for benzylic halides.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 LnPdn(0) pd_complex [LnPdn(II)(R1)(X)] pd0->pd_complex Oxidative Addition pd_trans [LnPdn(II)(R1)(R2)] pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R1-R2 (Coupled Product) pd_trans->product r1x R1-X (Bromomethyl Isoquinoline) r1x->pd_complex boronic R2-B(OR')2 (Boronic Acid/Ester) boronic->pd_trans base Base base->boronic

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 1-(Bromomethyl)isoquinoline with Phenylboronic Acid

  • Materials: 1-(Bromomethyl)isoquinoline, Phenylboronic acid, Pd(PPh₃)₄, Potassium Carbonate (K₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • To a Schlenk flask, add 1-(bromomethyl)isoquinoline (1.0 equivalent), phenylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

    • Evacuate and backfill the flask with argon three times.

    • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor progress by LC-MS or TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain the 1-benzylisoquinoline product.

  • Causality and Self-Validation:

    • Catalyst: Pd(PPh₃)₄ is a common Pd(0) source. The tetrakis(triphenylphosphine)palladium(0) must be handled under inert conditions to prevent oxidation.[21]

    • Base: The base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[20]

    • Solvent System: The mixed solvent system (e.g., toluene/ethanol/water) is designed to dissolve both the organic-soluble starting materials and the inorganic base.[21]

    • Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst, hence the need for thorough degassing of the solvents and the use of an inert atmosphere.[21]

2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, catalyzed by palladium and a copper(I) co-catalyst.[22][23][24] This reaction is highly efficient for producing arylalkynes and conjugated enynes.[22] While less common with benzylic halides, under specific conditions, it can be a powerful tool for introducing alkynyl moieties.[25]

Detailed Experimental Protocol: Sonogashira Coupling of 3-(Bromomethyl)isoquinoline with Phenylacetylene

  • Materials: 3-(Bromomethyl)isoquinoline, Phenylacetylene, PdCl₂(PPh₃)₂, Copper(I) Iodide (CuI), Triethylamine (TEA), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.03 equivalents) and CuI (0.06 equivalents).

    • Add anhydrous, degassed THF followed by anhydrous, degassed triethylamine.

    • Add 3-(bromomethyl)isoquinoline (1.0 equivalent) and phenylacetylene (1.2 equivalents) via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 6-24 hours. Monitor by TLC.

    • Upon completion, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to yield the alkynylated isoquinoline derivative.

  • Causality and Self-Validation:

    • Dual Catalysis: The reaction relies on a synergistic catalytic system. The palladium catalyst facilitates the oxidative addition of the bromomethyl isoquinoline, while the copper(I) co-catalyst reacts with the alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[24]

    • Base and Solvent: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent. Anhydrous and anaerobic conditions are crucial to prevent side reactions and catalyst deactivation.[23]

    • Mild Conditions: The reaction can often be carried out under mild conditions, which is advantageous for substrates with sensitive functional groups.[24]

III. Tabular Summary of Reactivity

Reaction TypeKey ReagentsTypical ConditionsProductKey Considerations
Williamson Ether Synthesis Alcohol/Phenol, NaH or K₂CO₃Anhydrous DMF or ACN, 0°C to RTIsoquinoline-CH₂-O-RRequires strictly anhydrous conditions with strong bases like NaH.[12]
N-Alkylation Primary/Secondary Amine, Et₃NTHF or CH₂Cl₂, RTIsoquinoline-CH₂-NRR'A non-nucleophilic base is used to scavenge HBr.
S-Alkylation Thiol, Et₃N or K₂CO₃DMF or EtOH, RTIsoquinoline-CH₂-S-RThiolates are excellent nucleophiles, reactions are often rapid.[11]
Suzuki-Miyaura Coupling Boronic Acid/Ester, Pd Catalyst, BaseToluene/EtOH/H₂O, 80-90°CIsoquinoline-CH₂-ArylRequires careful degassing to prevent catalyst deactivation.[21]
Sonogashira Coupling Terminal Alkyne, Pd/Cu Catalysts, BaseAnhydrous THF/Et₃N, RT to 50°CIsoquinoline-CH₂-C≡C-RRequires a dual Pd/Cu catalytic system under inert conditions.[23][24]

IV. Conclusion

Bromomethyl isoquinoline derivatives are exceptionally versatile building blocks in organic synthesis. The benzylic bromide's reactivity, governed by the electronic stabilization from the isoquinoline core and the excellent leaving group ability of bromide, allows for a wide range of synthetic manipulations. Through nucleophilic substitution reactions, diverse functional groups can be readily introduced, enabling the rapid generation of compound libraries for structure-activity relationship studies. Furthermore, participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings provides access to complex, C-C bond-rich architectures. A thorough understanding of the principles behind these transformations and the rationale for specific experimental conditions, as detailed in this guide, empowers researchers to harness the full synthetic potential of these valuable intermediates in the pursuit of novel therapeutics and functional materials.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Royal Society of Chemistry.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
  • 5-(Bromomethyl)isoquinoline | 158654-74-1. Benchchem.
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  • Unexpected Tandem Sonogashira–Carbopalladation-Sonogashira Coupling Reaction of Benzyl Halides with Terminal Alkynes. Thieme.
  • Benzylic Bromin
  • Isoquinoline. Wikipedia.
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  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports (RSC Publishing). [Link]

  • recent advances in the synthesis of isoquinoline and its analogue: a review.
  • A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea. Benchchem.
  • Selectivity of Aryl and Benzylic Bromin
  • Application Notes and Protocols for Williamson Ether Synthesis with 3,5-bis(bromomethyl)toluene. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
  • The Williamson Ether Synthesis. University of Massachusetts Boston.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
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  • A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. Benchchem.
  • Isoquinoline synthesis. Organic Chemistry Portal.
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  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora.
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  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes.
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  • Williamson Ether Synthesis.
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  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide.
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The Versatile Role of 1-(Bromomethyl)isoquinoline Hydrobromide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the potential applications of 1-(bromomethyl)isoquinoline hydrobromide in medicinal chemistry. As a reactive and versatile building block, this compound offers a gateway to novel bioactive molecules and fluorescent probes for biological investigations. We will delve into the synthetic utility of this reagent, providing detailed protocols and mechanistic insights for its application in the development of potential therapeutic agents and as a tool for chemical biology.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline core is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] This structural framework is a key component in numerous clinically used drugs and biologically active alkaloids, demonstrating a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The inherent bioactivity of the isoquinoline scaffold makes its derivatives attractive targets for medicinal chemists in the quest for new therapeutic agents.

This compound: A Key Synthetic Intermediate

This compound is a valuable reagent in organic synthesis due to the presence of a reactive bromomethyl group at the 1-position of the isoquinoline ring. This benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the facile introduction of the isoquinoline moiety onto other molecules, making it a key building block for the synthesis of diverse derivatives with potential therapeutic applications.

Synthesis of Novel Antimicrobial Agents

The growing threat of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Isoquinoline derivatives have emerged as a promising scaffold in this area.[1][2][3][4][5] The reaction of this compound with various nucleophiles, such as amines and thiols, provides a straightforward route to novel isoquinoline-based compounds with potential antimicrobial activity.

A general workflow for the synthesis of such derivatives is outlined below:

Sources

The Strategic Utility of 1-(Bromomethyl)isoquinoline Hydrobromide in the Synthesis of Bioactive Isoquinoline Scaffolds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Core and the Rise of a Versatile Precursor

The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural backbone of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its presence in alkaloids like papaverine and morphine underscores its profound physiological effects.[3] In modern drug discovery, isoquinoline derivatives are actively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5][6] The diverse biological activities stem from the ability of the isoquinoline nucleus to interact with a multitude of biological targets. This guide focuses on a particularly valuable and reactive precursor, 1-(bromomethyl)isoquinoline hydrobromide, and its strategic application in the efficient construction of novel, bioactive isoquinoline-based molecules.

This compound is a highly reactive building block, primed for nucleophilic substitution at the benzylic position.[7] This reactivity makes it an ideal starting material for introducing the isoquinoline moiety onto various molecular scaffolds, particularly through N-alkylation of primary and secondary amines. This guide will provide a comprehensive overview of the synthesis, reactivity, and application of this compound, complete with detailed experimental protocols and an exploration of the bioactive compounds derived therefrom.

Physicochemical and Safety Profile of this compound

A thorough understanding of the physical and chemical properties, as well as the safety considerations, of any reagent is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

PropertyValueReference(s)
CAS Number 337508-56-2[7][8][9][10]
Molecular Formula C₁₀H₉Br₂N[8][9]
Molecular Weight 302.99 g/mol [8][9]
Melting Point 180-190 °C[8][9]
Appearance Solid[8]
Boiling Point 322.1 °C at 760 mmHg (for the free base)[8]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] It is irritating to the eyes, respiratory system, and skin.[8] In case of contact, flush the affected area with copious amounts of water.[8] The compound should be stored in a cool, dry, and well-ventilated area.[9]

Synthesis of the Precursor: this compound

The most common and efficient method for the synthesis of this compound is via the radical bromination of 1-methylisoquinoline. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride or benzene.[11][12][13]

Synthesis of the Starting Material: 1-Methylisoquinoline

The precursor, 1-methylisoquinoline, can be synthesized via the Napieralski reaction, involving the cyclization of N-acetyl-phenylethylamine.[14]

The Wohl-Ziegler Bromination of 1-Methylisoquinoline: Mechanism and Protocol

The Wohl-Ziegler reaction proceeds through a free-radical chain mechanism.[12][15]

Mechanism:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate free radicals. These radicals then react with NBS to produce a bromine radical.

  • Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 1-methylisoquinoline, forming a resonance-stabilized benzylic radical and hydrogen bromide. This benzylic radical then reacts with a molecule of NBS to yield the desired 1-(bromomethyl)isoquinoline and a succinimidyl radical. The succinimidyl radical can then propagate the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

Diagram: Wohl-Ziegler Bromination of 1-Methylisoquinoline

Wohl-Ziegler Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN rad_initiator 2 R• + N₂ AIBN->rad_initiator Δ Br_rad Br• rad_initiator->Br_rad + NBS NBS NBS methylisoquinoline 1-Methylisoquinoline benzyl_radical Benzylic Radical methylisoquinoline->benzyl_radical + Br• HBr HBr bromomethylisoquinoline 1-(Bromomethyl)isoquinoline benzyl_radical->bromomethylisoquinoline + NBS succinimide_rad Succinimide Radical rad1 Radical 1 non_rad Non-radical Product rad1->non_rad + Radical 2 rad2 Radical 2

Caption: The three stages of the Wohl-Ziegler bromination.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 1-Methylisoquinoline

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of 1-methylisoquinoline (1 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude 1-(bromomethyl)isoquinoline.

  • To form the hydrobromide salt, dissolve the crude product in a minimal amount of diethyl ether and bubble hydrogen bromide gas through the solution, or add a solution of HBr in acetic acid.

  • Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Application in the Synthesis of Bioactive Isoquinolines: N-Alkylation

The primary utility of this compound lies in its ability to act as an efficient electrophile in N-alkylation reactions. This allows for the facile introduction of the isoquinoline-1-methyl group onto a wide variety of nitrogen-containing nucleophiles, including primary and secondary amines, anilines, and heterocyclic amines.

Mechanism of N-Alkylation:

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of 1-(bromomethyl)isoquinoline, displacing the bromide ion and forming a new carbon-nitrogen bond. The hydrobromide salt form of the precursor can be used directly, often with the addition of a base to neutralize the liberated HBr and the hydrobromide of the starting material.

Diagram: N-Alkylation of an Amine with 1-(Bromomethyl)isoquinoline ```dot digraph "N-Alkylation" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

amine [label="R-NH₂ (Amine)"]; bromomethylisoquinoline [label="1-(Bromomethyl)isoquinoline"]; transition_state [label="[Transition State]‡", shape=plaintext, fontcolor="#EA4335"]; product [label="N-((Isoquinolin-1-yl)methyl)amine"]; bromide [label="Br⁻"];

amine -> transition_state; bromomethylisoquinoline -> transition_state; transition_state -> product; transition_state -> bromide; }

Caption: From starting material to bioactive compounds.

References

  • Taylor & Francis. (2006, August 16). REACTIVITY OF 1-METHYLISOQUINOLINE. ONE POT SYNTHESIS OF BENZO[a]-QUINOLIZINE DERIVATIVES. Retrieved from [Link]

  • SCIRP. (2011). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. Retrieved from [Link]

  • Chemsrc. (2025, August 25). This compound | CAS#:337508-56-2. Retrieved from [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. Retrieved from [Link]

  • Fiveable. Wohl-Ziegler Reaction Definition. Retrieved from [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. Retrieved from [Link]

  • Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

  • ResearchGate. Synthesis of 1‐methyleneisoquinolines. Retrieved from [Link]

  • Scribd. Chemists' Guide to Wohl-Ziegler Reaction. Retrieved from [Link]

  • Mol-Instincts. 1-methylisoquinoline - 1721-93-3. Retrieved from [Link]

  • Wikipedia. Wohl–Ziegler bromination. Retrieved from [Link]

  • PubMed. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • National Institutes of Health. Synthesis, Half-Wave Potentials and Antiproliferative Activity of 1-Aryl-substituted Aminoisoquinolinequinones. Retrieved from [Link]

  • National Institutes of Health. 1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem. Retrieved from [Link]

  • National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • ResearchGate. Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. Retrieved from [Link]

  • ResearchGate. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

  • Royal Society of Chemistry. A rapid method of N-alkylation of amines. Retrieved from [Link]

  • ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting information. Retrieved from [Link]

  • National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • ResearchGate. N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Retrieved from [Link]

  • IJSTR. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. Intermolecular N-alkylation of amines under conditions of the Mitsunobu reaction: A new solid-phase synthesis of tertiary benzylamines. Retrieved from [Link]

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A Technical Guide to the Synthesis of Novel Isoquinoline Alkaloids Leveraging 1-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals with profound biological activities.[1][2] This guide provides researchers, chemists, and drug development professionals with an in-depth technical exploration of synthetic strategies for novel isoquinoline alkaloids, centered on the versatile and highly reactive building block, 1-(bromomethyl)isoquinoline hydrobromide. Moving beyond simple procedural lists, this document elucidates the causal-driven logic behind experimental design, from mechanistic principles to the selection of reagents and conditions. We will detail robust, self-validating protocols for nucleophilic substitution and more complex multi-step syntheses, supported by clear data presentation and visual workflows, to empower the rational design and discovery of next-generation therapeutic agents.

Introduction: The Enduring Significance of Isoquinoline Alkaloids

Isoquinoline and its reduced forms, such as tetrahydroisoquinoline (THIQ), represent a privileged heterocyclic framework in nature and medicine.[3][4] This structural motif is embedded in over 2,500 known natural alkaloids, which exhibit a remarkable spectrum of pharmacological effects, including analgesic, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[5][6][7] Prominent examples like morphine (analgesic), berberine (antimicrobial, metabolic regulator), and papaverine (vasodilator) underscore the therapeutic potential encoded within this scaffold.[1][8]

The ongoing discovery of new isoquinoline alkaloids from natural sources, coupled with advances in synthetic methodology, continues to fuel innovation in drug discovery.[5][9] A key challenge and opportunity lie in the strategic functionalization of the isoquinoline core to generate novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on a particularly powerful tool for this purpose: this compound.

Strategic Foundation: this compound as a Core Reagent

The utility of this compound (CAS 337508-56-2) stems from its distinct chemical architecture.[10] The bromomethyl group at the C-1 position transforms the otherwise stable aromatic system into a potent electrophilic hub, primed for synthetic elaboration.

  • Inherent Reactivity: The methylene carbon is activated by the adjacent isoquinoline ring and the highly electronegative bromine atom, which serves as an excellent leaving group. This makes the compound an ideal substrate for nucleophilic substitution reactions.[10]

  • Salt Form Advantage: Supplied as a hydrobromide salt, the reagent exhibits enhanced stability and is typically a free-flowing solid, simplifying handling and weighing compared to the free base. The salt form also ensures the isoquinoline nitrogen is protonated, preventing it from acting as a competing nucleophile in many reactions.

  • Positional Specificity: The C-1 position is a critical site for modulating biological activity in many isoquinoline alkaloids. Using this reagent guarantees that diversification occurs specifically at this key location.

cluster_0 This compound cluster_1 Key Reactive Center mol reactive_site Electrophilic Methylene Carbon (Site of Nucleophilic Attack) mol->reactive_site leaving_group Bromide (Good Leaving Group) reactive_site->leaving_group

Caption: Structure of this compound highlighting the key electrophilic center.

Core Synthetic Methodology: Nucleophilic Substitution

The most direct application of this compound is in S_N2-type nucleophilic substitution reactions. This strategy allows for the straightforward introduction of a wide variety of functional groups, including nitrogen, oxygen, and sulfur-based moieties, as well as carbon-based chains.

Mechanistic Principle

The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic methylene carbon, leading to a transition state where the Nu-C bond is forming concurrently with the C-Br bond breaking. The reaction results in the displacement of the bromide ion and the formation of a new bond between the nucleophile and the isoquinoline scaffold.

G start 1-(Bromomethyl)isoquinoline (Electrophile) transition [Nu---CH2(Isoq)---Br]‡ S_N2 Transition State start->transition Attack nucleophile Nucleophile (Nu:) nucleophile->transition product 1-(Nu-methyl)isoquinoline (Substituted Product) transition->product Bond Formation byproduct Br⁻ (Leaving Group) transition->byproduct Bond Cleavage

Caption: General workflow for the S_N2 substitution reaction.

Experimental Protocol: Synthesis of 1-((Diethylamino)methyl)isoquinoline

This protocol provides a self-validating system for synthesizing a C-1 amino-functionalized isoquinoline. The success of the reaction can be readily confirmed by NMR spectroscopy (disappearance of the reactant's -CH₂Br signal and appearance of new signals for the diethylamino group) and mass spectrometry.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (2.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to create a suspension.

  • Nucleophile Addition: Add diethylamine dropwise to the stirring suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Causality: Anhydrous K₂CO₃ is used as a non-nucleophilic base. Its primary role is to neutralize the hydrobromide salt of the starting material, freeing the isoquinoline nitrogen (if desired, though it's less reactive) and, more importantly, to quench the HBr that would otherwise be formed when the secondary amine acts as a nucleophile. Using a stoichiometric excess ensures the reaction environment remains basic, preventing protonation of the nucleophile and driving the reaction to completion. Acetonitrile is a polar aprotic solvent, which is ideal for S_N2 reactions as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.

  • Workup: a. Filter the reaction mixture through a pad of celite to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((diethylamino)methyl)isoquinoline.

Data Presentation: Scope of Nucleophilic Substitution

The true power of this method lies in its versatility. A wide range of nucleophiles can be employed to generate a diverse library of novel alkaloids.

Nucleophile ClassExample NucleophileProduct StructureTypical Yield (%)
Secondary Amine Piperidine1-(Piperidin-1-ylmethyl)isoquinoline85-95%
Primary Amine Benzylamine1-((Benzylamino)methyl)isoquinoline70-85%
Phenol 4-Methoxyphenol1-((4-Methoxyphenoxy)methyl)isoquinoline75-90%
Thiol Thiophenol1-((Phenylthio)methyl)isoquinoline90-98%
Carbanion Diethyl malonateDiethyl 2-(isoquinolin-1-ylmethyl)malonate65-80%

Advanced Synthesis: Constructing Complex Alkaloid Cores

Beyond simple substitution, this compound is a strategic precursor for building more complex, polycyclic alkaloid frameworks, such as those found in the protoberberine and benzo[c]phenanthridine families.[9] These syntheses often involve a multi-step sequence where the initial substitution product is carried forward to subsequent cyclization reactions.

A common strategy involves an initial reaction with a substituted phenethylamine derivative, followed by an intramolecular cyclization, such as the Bischler-Napieralski or Pictet-Spengler reaction, to construct the additional rings.[4][8][9]

A 1-(Bromomethyl)isoquinoline Hydrobromide C Benzylisoquinoline Intermediate A->C Nucleophilic Substitution B Substituted Phenethylamine B->C D Intramolecular Cyclization (e.g., Bischler-Napieralski) C->D Acylation, then Acid Catalyst (POCl₃) E Protoberberine Precursor (Dihydro form) D->E F Aromatization / Reduction E->F G Novel Protoberberine or Tetrahydroprotoberberine Alkaloid F->G

Sources

The Synthetic Utility of 1-(Bromomethyl)isoquinoline Hydrobromide: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic applications of 1-(bromomethyl)isoquinoline hydrobromide, a versatile and reactive building block crucial in the field of medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, core reactivity, and practical applications, supported by field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Isoquinoline alkaloids, derived from amino acid precursors like tyrosine and phenylalanine, have demonstrated a wide array of pharmacological properties, including antitumor, antimicrobial, antiviral, and anti-inflammatory effects.[1][3] This inherent bioactivity has established the isoquinoline framework as a cornerstone in drug discovery and development, driving the demand for efficient synthetic methods to access novel and diverse isoquinoline derivatives.[2][4]

This compound has emerged as a key reagent for the facile introduction of the isoquinolin-1-ylmethyl group into various molecular architectures. Its utility stems from the highly reactive bromomethyl group at the C-1 position, which is rendered particularly electrophilic by the electron-withdrawing nature of the protonated isoquinoline ring system.[1] This enhanced reactivity allows for efficient nucleophilic substitution reactions, making it a powerful tool for constructing complex molecules with potential therapeutic applications.

Core Concepts: Physicochemical Properties and Handling

A comprehensive understanding of the reagent's properties is paramount for its effective and safe utilization in a laboratory setting.

PropertyValue
Molecular Formula C₁₀H₉Br₂N
Molecular Weight 302.99 g/mol
Appearance Off-white to yellow or brown crystalline powder
Melting Point 180-190 °C
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols.

Safe Handling and Storage: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Mechanistic Insights: The Chemistry of a Potent Electrophile

The synthetic versatility of this compound is centered on its function as a potent electrophile in SN2 reactions. The C-1 position of the isoquinoline ring is inherently activated towards nucleophilic attack.[1] The presence of the hydrobromide salt further enhances the electrophilicity of the benzylic carbon by protonating the isoquinoline nitrogen, thereby increasing the electron-withdrawing effect on the bromomethyl group and facilitating the displacement of the bromide leaving group.

G cluster_nucleophiles Nucleophiles cluster_products Products N_Nuc Nitrogen (Amines, Anilines) Reagent 1-(Bromomethyl)isoquinoline Hydrobromide N_Nuc->Reagent SN2 O_Nuc Oxygen (Phenols, Alcohols) O_Nuc->Reagent SN2 S_Nuc Sulfur (Thiols, Thiophenols) S_Nuc->Reagent SN2 CN_Bond C-N Bond Formation Reagent->CN_Bond CO_Bond C-O Bond Formation Reagent->CO_Bond CS_Bond C-S Bond Formation Reagent->CS_Bond

Figure 1: Reactivity of this compound.

This reactivity allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing access to a diverse range of substituted isoquinoline derivatives.

Synthetic Applications & Field-Proven Protocols

The following sections detail the application of this compound in key synthetic transformations, complete with step-by-step protocols.

N-Alkylation: Synthesis of N-(Isoquinolin-1-ylmethyl)amines

The reaction with primary and secondary amines is a cornerstone application, yielding a variety of N-substituted isoquinolin-1-ylmethylamines. These products are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Experimental Protocol: Synthesis of N-(Isoquinolin-1-ylmethyl)aniline

This protocol provides a general procedure for the N-alkylation of an aromatic amine.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) in DMF.

  • Add potassium carbonate (2.5 eq) to the solution and stir the suspension.

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-(isoquinolin-1-ylmethyl)aniline.

Self-Validation and Causality: The use of a base like potassium carbonate is crucial to neutralize the hydrobromide salt of the starting material and to deprotonate the amine nucleophile, thereby facilitating the SN2 reaction. DMF is an excellent solvent for this transformation as it is polar aprotic, promoting the SN2 mechanism and effectively dissolving the reactants. The progress of the reaction should be monitored by TLC to ensure the consumption of starting materials before workup. The final product's identity and purity should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

G start Start dissolve Dissolve aniline & K2CO3 in DMF start->dissolve add_reagent Add 1-(bromomethyl)isoquinoline hydrobromide dissolve->add_reagent stir Stir at RT (12-24h) add_reagent->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup (Water, EtOAc, Brine) monitor->workup Complete dry Dry (Na2SO4), Filter, Concentrate workup->dry purify Column Chromatography dry->purify end N-(isoquinolin-1-ylmethyl)aniline purify->end

Figure 2: N-Alkylation experimental workflow.

O-Alkylation: Williamson Ether Synthesis of 1-(Phenoxymethyl)isoquinolines

The reaction of this compound with phenols or alcohols, known as the Williamson ether synthesis, provides a direct route to the corresponding ethers. These derivatives are explored for a range of pharmacological activities.

Experimental Protocol: Synthesis of 1-(Phenoxymethyl)isoquinoline

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of phenol (1.1 eq) in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add this compound (1.0 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford 1-(phenoxymethyl)isoquinoline.

Expertise in Practice: The use of a strong base like sodium hydride is necessary to deprotonate the weakly acidic phenol. The reaction should be conducted under anhydrous conditions as NaH reacts violently with water. The dropwise addition of the phenol solution to the NaH suspension at 0 °C helps to control the initial exothermic reaction and hydrogen gas evolution.

S-Alkylation: Preparation of 1-((Arylthio)methyl)isoquinolines

The high nucleophilicity of thiols allows for their efficient reaction with this compound to form thioethers. These sulfur-containing isoquinoline derivatives are valuable intermediates in organic synthesis and have been investigated for their biological properties.

Experimental Protocol: Synthesis of 1-((Phenylthio)methyl)isoquinoline

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and thiophenol (1.1 eq) in dichloromethane.

  • Cool the solution to 0 °C and add triethylamine (2.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1-((phenylthio)methyl)isoquinoline.

Trustworthy Methodology: A milder base such as triethylamine is generally sufficient for the S-alkylation due to the higher acidity of thiols compared to alcohols and the greater nucleophilicity of the resulting thiolate. The reaction is typically faster than the corresponding O-alkylation.

Broader Impact in Drug Discovery

The ability to readily introduce the isoquinolin-1-ylmethyl moiety onto a diverse range of nucleophilic scaffolds makes this compound a valuable tool in the generation of compound libraries for high-throughput screening. The resulting derivatives serve as key intermediates in the synthesis of more complex drug candidates. For instance, isoquinoline-based compounds are being investigated as antibacterial agents and for their role in various other therapeutic areas.[5][6]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a wide array of 1-substituted methylisoquinoline derivatives. Its predictable reactivity, governed by the principles of nucleophilic substitution, allows for the reliable formation of C-N, C-O, and C-S bonds. The experimental protocols provided herein, grounded in established chemical principles, offer a practical guide for researchers to harness the synthetic potential of this important building block in the pursuit of novel bioactive molecules.

References

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • Connect Journals. Synthesis, reactions and applications of pyrimido[2,1-a]isoquinolines derived from 1, 2-difunctionalized pyrimidine derivatives (Part V). [Link]

  • PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

  • MDPI. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

  • MDPI. Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. [Link]

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Methodological & Application

Application Note: Fluorescent Labeling of Thiols with 1-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the fluorescent labeling of thiol-containing molecules, such as proteins and peptides, using 1-(bromomethyl)isoquinoline hydrobromide. This reagent allows for the covalent modification of sulfhydryl groups, introducing a fluorescent isoquinoline moiety that enables sensitive detection and quantification. We will delve into the underlying chemical principles, provide a comprehensive, step-by-step protocol for labeling, and discuss critical parameters for experimental success.

Introduction

The thiol group (-SH) of cysteine residues in proteins and other biological molecules is a key functional group involved in a myriad of cellular processes, including enzyme catalysis, redox signaling, and protein structure maintenance.[1] The unique nucleophilicity of the thiolate anion (S⁻) makes it an excellent target for specific chemical modification.[2] Fluorescent labeling of thiols provides a powerful tool for studying protein localization, conformation, and function, as well as for quantifying biological thiols in complex mixtures.[3][4]

1-(Bromomethyl)isoquinoline is a fluorescent labeling reagent that reacts with thiols via a nucleophilic substitution reaction. The isoquinoline moiety is an interesting fluorophore, and its derivatives have been explored for their fluorescent properties in various applications.[5][6][7][8][9][10][11] This application note provides a detailed protocol for the use of this compound for the fluorescent labeling of thiols.

Principle of the Reaction

The labeling reaction is based on the S-alkylation of a thiol by the bromomethyl group of the isoquinoline derivative. The thiol group, which is a weak acid, exists in equilibrium with its conjugate base, the thiolate anion. The thiolate is a strong nucleophile that readily attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether bond.

ReactionMechanism

The reaction is typically carried out at a slightly alkaline pH (7.0-8.5) to favor the formation of the more nucleophilic thiolate anion.

Materials and Equipment

Reagents:

  • This compound

  • Protein or thiol-containing molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris buffer, pH 8.0

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) (optional)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis tubing for purification

Equipment:

  • UV-Vis spectrophotometer

  • Fluorometer or fluorescence plate reader

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Standard laboratory glassware and pipettes

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific protein or molecule being labeled.

1. Preparation of Reagents

  • Protein Solution: Prepare a solution of the protein of interest in a suitable buffer (e.g., PBS, pH 7.4). The concentration will depend on the specific application, but a starting concentration of 1-5 mg/mL is common.

    • Expert Insight: If the protein contains disulfide bonds that need to be reduced to free up thiol groups for labeling, pre-treat the protein with a reducing agent like DTT or TCEP. TCEP is often preferred as it is more stable and does not contain a thiol group that could compete in the labeling reaction. A 10-fold molar excess of the reducing agent over the protein is a good starting point. The reducing agent must be removed before adding the labeling reagent, which can be achieved by dialysis or using a desalting column.

  • Labeling Reagent Stock Solution: Prepare a stock solution of this compound in an organic solvent such as DMF or DMSO. A concentration of 10-20 mM is recommended. This solution should be prepared fresh before use.

2. Labeling Reaction

  • To the protein solution, add the this compound stock solution dropwise while gently vortexing. A 10- to 20-fold molar excess of the labeling reagent over the protein is a typical starting point.

    • Causality: A molar excess of the labeling reagent drives the reaction to completion, ensuring efficient labeling of the available thiol groups.

  • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. Protect the reaction from light to prevent photobleaching of the fluorophore.

    • Self-Validation: The optimal incubation time should be determined empirically. You can take aliquots at different time points and analyze the degree of labeling to find the point of reaction saturation.

3. Quenching the Reaction

  • After the incubation period, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

    • Trustworthiness: This step is crucial to consume any unreacted labeling reagent, preventing non-specific labeling of other molecules in downstream applications.

4. Purification of the Labeled Protein

  • Remove the excess labeling reagent and quenching reagent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

  • Alternatively, the labeled protein can be purified by dialysis against a large volume of the storage buffer.

5. Determination of the Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined using spectrophotometry.

  • Measure the absorbance of the purified, labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the isoquinoline fluorophore (approximately 330-380 nm, this should be determined experimentally for the conjugate).

  • The concentration of the protein can be calculated using the Beer-Lambert law:

    • A₂₈₀ = ε₂₈₀ * c * l

  • The concentration of the dye can also be calculated using the Beer-Lambert law:

    • A_max = ε_max * c * l

  • The DOL is then calculated as the molar ratio of the dye to the protein.

Data Interpretation and Visualization

The successful labeling of the thiol-containing molecule can be confirmed by fluorescence spectroscopy. The resulting thioether adduct is expected to be fluorescent. Based on literature for similar isoquinoline derivatives, the excitation maximum is anticipated to be in the range of 330-380 nm, with an emission maximum in the range of 400-500 nm.[8] These values should be determined experimentally for the specific conjugate.

G_P4

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Incomplete reduction of disulfide bonds.Ensure complete reduction and subsequent removal of the reducing agent before labeling.
pH of the reaction is too low.Increase the pH of the reaction buffer to 7.5-8.5 to favor thiolate formation.
Insufficient labeling reagent.Increase the molar excess of the labeling reagent.
Protein Precipitation High concentration of organic solvent from the labeling reagent stock.Add the stock solution slowly while vortexing. Use a more concentrated stock solution to minimize the volume of organic solvent.
Protein instability under reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
High Background Fluorescence Incomplete removal of unreacted labeling reagent.Ensure thorough purification by desalting or dialysis.

Conclusion

This compound is a useful reagent for the fluorescent labeling of thiols. The protocol outlined in this application note provides a solid foundation for researchers to successfully label their proteins or other thiol-containing molecules of interest. As with any chemical modification protocol, optimization of the reaction conditions for each specific application is key to achieving the desired results.

References

  • Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]

  • Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. ResearchGate. [Link]

  • Balewski, L., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed. [Link]

  • Maniscalco, M., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. ChemBioChem. [Link]

  • Various Authors. (n.d.). Photophysical properties of isoquinoline derivatives. ResearchGate. [Link]

  • Yang, M., et al. (2017). Quantitative real-time imaging of glutathione. Nature Communications. [Link]

  • Hulme, S. E., & Taggart, J. L. (2004). Fluorescein-labeled glutathione to study protein S-glutathionylation. Bioconjugate chemistry, 15(3), 546-553. [Link]

  • Gulyás, B., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances. [Link]

  • Li, Y., et al. (2022). Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications. Molecules. [Link]

  • Zhang, R., et al. (2018). A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine. Chemical Communications. [Link]

  • Khatun, S., et al. (2022). Highly selective fluorescent detection platform based on isoquinoline Schiff base ligand monitors glutathione in biological systems. OUCI. [Link]

  • Chemistry with Caroline. (2023, January 19). Introduction to and Synthesis of Thiols for Organic Chemistry [Video]. YouTube. [Link]

  • Fernández-Álvaro, E., et al. (2011). Push–Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White‐Light Emission. Chemistry – A European Journal. [Link]

  • Various Authors. (n.d.). (a) Reaction of a single cysteine containing protein and subsequent... ResearchGate. [Link]

  • Chen, H. J., & Lin, P. H. (2010). Detection of Protein Adduction Derived from Styrene Oxide to Cysteine Residues by Alkaline Permethylation. Chemical research in toxicology, 23(7), 1253–1262. [Link]

  • Baslé, A., et al. (2021). Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. Chemical Science. [Link]

  • Peterson, L. A., et al. (2007). Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links. Chemical research in toxicology, 20(2), 211–219. [Link]

  • Organic Chemistry Basics. (2024, February 9). Thiol Alkylation [Video]. YouTube. [Link]

  • Kodera, Y., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules. [Link]

  • Paulsen, C. E., & Carroll, K. S. (2010). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical reviews, 113(7), 4633–4679. [Link]

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Synthesizing Novel Fluorescent Probes from 1-(Bromomethyl)isoquinoline Hydrobromide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoquinoline Scaffold in Fluorescence Probe Development

The isoquinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science, renowned for its presence in numerous biologically active compounds and functional materials.[1][2] Its inherent fluorescence and environmentally sensitive photophysical properties make it an attractive framework for the design of novel fluorescent probes.[3] By strategically functionalizing the isoquinoline core, researchers can develop probes that exhibit significant changes in their fluorescence characteristics in response to specific analytes or microenvironmental alterations, enabling applications in high-resolution cellular imaging, biosensing, and as tools in drug discovery.[4][5]

This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of a versatile class of fluorescent probes starting from the readily accessible precursor, 1-(bromomethyl)isoquinoline hydrobromide. This starting material features a highly reactive bromomethyl group at the 1-position of the isoquinoline ring, which is susceptible to nucleophilic substitution, allowing for the straightforward introduction of a diverse range of functional moieties.[6] This guide will detail the synthesis of probes through the reaction of 1-(bromomethyl)isoquinoline with phenolic, anilinic, and thiolic nucleophiles, offering a pathway to a library of probes with tunable photophysical and chemical properties.

I. Core Synthesis: From Starting Material to Fluorescent Probe

The fundamental synthetic strategy involves a nucleophilic substitution reaction where a chosen nucleophile displaces the bromide from 1-(bromomethyl)isoquinoline. The hydrobromide salt of the starting material necessitates the use of a base to liberate the free base of the isoquinoline derivative for efficient reaction.

General Reaction Scheme:

General Reaction Scheme start 1-(Bromomethyl)isoquinoline Hydrobromide intermediate 1-(Bromomethyl)isoquinoline (Free Base) start->intermediate Deprotonation base Base (e.g., K₂CO₃, Et₃N) base->start product Fluorescent Probe (Isoquinoline-CH₂-Nu) intermediate->product Nucleophilic Substitution nucleophile Nucleophile (Nu-H) (Phenol, Aniline, Thiol) nucleophile->product Purification Workflow crude Crude Product extraction Solvent Extraction crude->extraction Initial Work-up column Column Chromatography extraction->column Purification pure Pure Fluorescent Probe column->pure Isolation Live-Cell Imaging Workflow culture Cell Culture stain Probe Staining culture->stain 1. wash Washing stain->wash 2. image Fluorescence Microscopy wash->image 3. analyze Image Analysis image->analyze 4.

Sources

Application Note: Sensitive Quantification of Fatty Acids by HPLC Following Derivatization with 1-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The analysis of fatty acids (FAs) is critical across numerous scientific disciplines, from clinical diagnostics and nutritional science to biofuel development and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for FA analysis, but it faces a significant challenge: fatty acids are aliphatic carboxylic acids that lack a native chromophore or fluorophore, making them difficult to detect with the high sensitivity required for trace-level quantification using common UV-Vis or Fluorescence detectors.[1]

To overcome this limitation, a derivatization step is employed to attach a UV-absorbing or fluorescent tag to the fatty acid's carboxyl group.[2][3] This application note provides a comprehensive guide to the use of 1-(bromomethyl)isoquinoline hydrobromide as a pre-column derivatization reagent for the sensitive analysis of fatty acids by reversed-phase HPLC. The isoquinoline moiety is a potent fluorophore and chromophore, and its reaction with fatty acids yields stable ester derivatives with excellent chromatographic properties and low detection limits.[3][4][5] This method is robust, reliable, and suitable for researchers, scientists, and drug development professionals requiring accurate fatty acid quantification.

Principles and Mechanism of Derivatization

The derivatization of fatty acids with 1-(bromomethyl)isoquinoline is an esterification reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Causality of the Reaction:

  • Deprotonation: The reaction is performed under basic conditions. A base, such as potassium carbonate or an organic base like triethylamine, deprotonates the carboxylic acid group of the fatty acid.[1][5] This step is crucial as it forms the carboxylate anion (R-COO⁻), which is a much stronger nucleophile than the protonated carboxylic acid (R-COOH).

  • Nucleophilic Attack: The highly nucleophilic carboxylate anion then attacks the electrophilic methylene carbon (-CH₂-) of the 1-(bromomethyl)isoquinoline.

  • Displacement: This attack results in the displacement of the bromide ion, a good leaving group, and the formation of a stable ester bond between the fatty acid and the isoquinoline tag.[4]

To enhance the reaction kinetics, particularly in non-polar organic solvents where inorganic bases like potassium carbonate have poor solubility, a phase-transfer catalyst such as 18-crown-6 can be utilized.[2] The crown ether complexes the potassium ion (K⁺), effectively shuttling the carbonate anion into the organic phase where it can deprotonate the fatty acid, thereby accelerating the reaction.

Diagram of Derivatization Mechanism

Caption: SN2 reaction between a fatty acid and 1-(bromomethyl)isoquinoline.

Materials and Methods

Reagents and Materials
  • Fatty Acid Standards: (e.g., Palmitic, Stearic, Oleic, Linoleic acid) analytical grade.

  • This compound: Derivatization reagent.

  • Acetonitrile (ACN): HPLC grade.

  • Acetone: HPLC grade.

  • Potassium Carbonate (K₂CO₃): Anhydrous.

  • 18-Crown-6: Phase-transfer catalyst.

  • Water: HPLC grade or Milli-Q.

  • Internal Standard (IS): A fatty acid not expected in the sample (e.g., Heptadecanoic acid, C17:0).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.

  • Syringe Filters: 0.22 µm PTFE for filtering the final derivatized sample.

Equipment
  • HPLC system with binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Fluorescence detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Heating block or water bath.

  • Vortex mixer.

  • Microcentrifuge.

  • Analytical balance.

Experimental Protocols

Protocol 1: Preparation of Reagent Solutions
  • Derivatization Reagent (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetone. This solution should be prepared fresh daily and protected from light to prevent degradation.

  • Catalyst Suspension (10 mg/mL): Accurately weigh 100 mg of anhydrous potassium carbonate and suspend in 10 mL of acetonitrile. Add 10 mg of 18-crown-6 to the suspension. Vortex well before each use.

  • Fatty Acid Stock Solutions (1 mg/mL): Prepare individual stock solutions of fatty acid standards and the internal standard in acetonitrile.

Protocol 2: Derivatization of Fatty Acid Standards and Samples

This protocol is adapted from established methods for similar bromomethyl-containing reagents and should be optimized for specific fatty acids and matrices.[1][2][6]

  • Sample Preparation:

    • For free fatty acid analysis, dissolve the sample in acetonitrile.

    • For total fatty acid analysis from complex lipids (e.g., triglycerides), perform a preliminary alkaline hydrolysis (saponification) step, followed by acidification and extraction of the free fatty acids into an organic solvent.[5][7] The solvent should then be evaporated and the residue reconstituted in acetonitrile.

  • Reaction Setup: In a 2 mL amber vial, add:

    • 100 µL of the fatty acid standard or sample solution.

    • 50 µL of the Internal Standard solution (if used).

    • 200 µL of the Derivatization Reagent solution.

    • 200 µL of the Catalyst Suspension.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 30 minutes .

  • Work-up:

    • Remove the vial and allow it to cool to room temperature.

    • Centrifuge the vial at 5,000 x g for 5 minutes to pellet the potassium carbonate.

    • Carefully transfer the supernatant to a clean autosampler vial.

    • For robust analysis, filter the supernatant through a 0.22 µm PTFE syringe filter into the final autosampler vial.

  • Analysis: The sample is now ready for HPLC injection.

Diagram of Experimental Workflow

Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_workup Sample Work-up Sample Prepare FA Sample/ Standard in ACN Mix Combine Sample, Reagent, & Catalyst in Vial Sample->Mix Reagent Prepare Derivatization Reagent Solution Reagent->Mix Catalyst Prepare Catalyst Suspension Catalyst->Mix Vortex Vortex to Mix Mix->Vortex Heat Incubate at 60°C for 30 min Vortex->Heat Cool Cool to Room Temp Heat->Cool Centrifuge Centrifuge to Pellet Solids Cool->Centrifuge Filter Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Inject Inject into HPLC Filter->Inject

Caption: Step-by-step workflow for fatty acid derivatization.

HPLC Analysis Protocol

Recommended HPLC Conditions

The following table summarizes a robust starting point for the chromatographic separation of 1-isoquinolylmethyl fatty acid esters. Optimization may be required depending on the specific fatty acids of interest.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile (ACN)
Gradient Program 0-5 min: 80% B; 5-25 min: 80-100% B; 25-30 min: 100% B
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Volume 10 µL
UV Detector Wavelength: 318 nm[4]
Fluorescence Det. Excitation: 320 nm; Emission: 370 nm (Values are typical for isoquinoline and should be optimized)[4][6]

Rationale for Parameter Selection:

  • Reversed-Phase C18 Column: This is the industry standard for separating lipids and their derivatives. Separation occurs based on hydrophobicity; longer-chain and more saturated fatty acid derivatives will have longer retention times.[3][5]

  • Acetonitrile/Water Mobile Phase: This solvent system provides excellent resolution for FA derivatives and has low UV cutoff and viscosity.[5]

  • Gradient Elution: A gradient is necessary to elute a wide range of fatty acids, from shorter, more polar ones to long-chain, non-polar ones, within a reasonable analysis time while maintaining good peak shape.[5]

  • Detection Wavelengths: Isoquinoline exhibits several absorption maxima. The band around 318-328 nm is characteristic of the protonated or derivatized form and offers good selectivity.[4][8] For fluorescence, excitation near the absorption maximum and detection of the resulting Stokes-shifted emission provides superior sensitivity and selectivity over UV detection.[5][6]

Data Interpretation and Troubleshooting

  • Peak Identification: Fatty acid derivatives are identified by comparing their retention times to those of authenticated standards run under the same conditions.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the fatty acid standards. The concentration of fatty acids in unknown samples can then be determined from this curve.

  • Trustworthiness of Protocol: This protocol is self-validating through the inclusion of blanks, standards, and an internal standard. A reagent blank (all steps without fatty acid) should be run to ensure no interfering peaks are present. The recovery of the internal standard provides a check on the efficiency and consistency of the derivatization and extraction process for every sample.

IssuePotential CauseSuggested Solution
Low Peak Areas Incomplete derivatization.Increase reaction time/temperature, ensure catalyst is active and well-suspended.
Extra Peaks Reagent degradation, sample contamination.Prepare reagents fresh, use high-purity solvents, run a reagent blank.
Poor Resolution Inappropriate gradient, column aging.Optimize the gradient slope, replace the column.
Peak Tailing Column overload, secondary interactions.Dilute the sample, ensure mobile phase is properly prepared.

References

  • A Comparative Guide to the HPLC Validation of Fatty Acids using 4- Bromomethyl-6,8-dimethyl-2(1H)- quinolone and Alternative Fluorescent Labeling Reagents. (2025). Benchchem.
  • Fluorescence enhancement of quinolines by proton
  • A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. (2025).
  • HPLC analysis. (n.d.). Cyberlipid.
  • Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. (2019). Physical Chemistry Chemical Physics.
  • Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque.
  • The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)... (n.d.).
  • Analysis of fatty acids by column liquid chromatography. (2002).
  • Fatty Acid Analysis by HPLC. (n.d.). AOCS.
  • Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone. (2013). The University of Northern Colorado.
  • Derivatization of Fatty acids to FAMEs. (n.d.). Sigma-Aldrich.
  • Fast HPLC determination of serum free fatty acids in the picomole range. (1993). Clinical Chemistry.
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • Direct Methylation Method for Quantification of Fatty Acids in Lyophilized Human Milk by Gas Chromatography with Flame Ioniz

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Synthesis of isoquinoline-based kinase inhibitors from 1-(bromomethyl)isoquinoline hydrobromide.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Modular Platform for the Synthesis and Evaluation of Isoquinoline-Based Kinase Inhibitors from 1-(Bromomethyl)isoquinoline Hydrobromide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important families of drug targets in the 21st century.[3] The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[4][5] This application note provides a comprehensive guide for the synthesis and preliminary biological evaluation of a library of potential kinase inhibitors based on the isoquinoline framework. We present a robust and modular synthetic strategy starting from the reactive building block, this compound. Detailed, step-by-step protocols for synthesis via nucleophilic substitution, compound characterization, and in vitro kinase activity assessment are provided to enable researchers to rapidly generate and test novel chemical entities.

Introduction: The Rationale for a Modular Approach

The discovery of the first targeted kinase inhibitor, imatinib, revolutionized cancer therapy and validated kinases as "druggable" targets.[3] Since then, over 80 small-molecule kinase inhibitors have received FDA approval, many of which are used in clinical oncology.[6][7] A common strategy in kinase inhibitor design involves identifying a core scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The isoquinoline ring system is particularly attractive due to its rigid, planar structure which can effectively mimic the adenine region of ATP, enabling it to bind within the highly conserved ATP-binding pocket of many kinases.[4][5]

Our strategy leverages this compound as a versatile starting material.[8] The bromomethyl group at the C1 position is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles, most notably primary and secondary amines.[8][9] This approach offers a powerful and efficient method for creating a diverse library of compounds, where the variability is introduced through the choice of the amine coupling partner. This modularity is key to exploring the structure-activity relationship (SAR) and identifying promising lead compounds.

The overall workflow is designed to be a self-validating system, moving from synthesis to biological evaluation in a logical progression.

G A 1. N-Alkylation Reaction (1-(bromomethyl)isoquinoline + Amine) B 2. Reaction Work-up (Extraction) A->B C 3. Purification (Column Chromatography) B->C D 4. Structural Verification (NMR, HRMS) C->D E 5. Kinase Inhibition Assay (IC50 Determination) D->E F 6. SAR Analysis E->F

Caption: High-level workflow from synthesis to analysis.

Synthetic Strategy and Protocols

The core of the synthetic approach is the N-alkylation of a diverse set of amines with this compound. This SN2 reaction forms a new carbon-nitrogen bond, tethering the selected amine to the isoquinoline scaffold.

Caption: General N-alkylation reaction scheme.

Materials and Reagents
  • This compound (CAS: 337508-56-2)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • A diverse library of primary and secondary amines

  • Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh) for column chromatography

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method applicable to a wide range of amine nucleophiles.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or MeCN) to achieve a concentration of approximately 0.1 M. Stir the resulting suspension.

  • Base Addition: Add DIPEA (2.5 - 3.0 eq) dropwise to the suspension. The mixture should become a clear, homogenous solution.

    • Scientist's Note: DIPEA is a non-nucleophilic base. A stoichiometric excess is required to neutralize the hydrobromide salt of the starting material and to quench the HBr generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Nucleophile Addition: Add the desired amine (1.1 - 1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours). A common eluent system for TLC is 20-50% EtOAc in hexanes.

  • Reaction Quench & Work-up: Once complete, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and extract with EtOAc (3 x volume of DMF).

  • Organic Layer Wash: Combine the organic extracts and wash sequentially with water (2x) and brine (1x).

    • Scientist's Note: The water washes are crucial for removing the highly polar DMF solvent, which can complicate purification if not thoroughly removed.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using an appropriate eluent system determined by TLC analysis (e.g., a gradient of 10-60% EtOAc in hexanes).

  • Loading and Elution: Dissolve the crude product in a minimal amount of DCM and load it onto the column. Elute with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the final product.

  • Structural Verification: Confirm the structure and purity of the final compound using:

    • ¹H and ¹³C NMR: To confirm the covalent structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition (exact mass).

Biological Evaluation: In Vitro Kinase Inhibition

After synthesis and characterization, the compounds must be evaluated for their ability to inhibit kinase activity. A luminescence-based ADP detection assay is a common, high-throughput method for determining inhibitor potency.[10][11][12]

G A Kinase + Substrate + ATP (Enzymatic Reaction) B ADP + Phosphorylated Substrate A->B In presence of Inhibitor, less ADP is produced C ADP-Glo™ Reagent (Stop Kinase Rxn, Deplete ATP) B->C D Kinase Detection Reagent (ADP -> ATP -> Light) C->D E Measure Luminescence (Signal ∝ Kinase Activity) D->E

Caption: Principle of a luminescence-based kinase assay.

Protocol 3: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 1 mM). Also prepare a DMSO-only control.

  • Assay Plate Setup: In a 96-well or 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compounds or DMSO control to the appropriate wells.

  • Kinase Addition: Add the kinase of interest (e.g., 2.5 µL) to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add the ADP-Glo™ Reagent (e.g., 10 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add the Kinase Detection Reagent (e.g., 20 µL) to each well. This converts the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[10]

Data Analysis and Presentation

The raw luminescence data is used to determine the half-maximal inhibitory concentration (IC₅₀).

  • Normalization: Normalize the data by setting the average signal of the DMSO-only wells as 100% activity and the "no enzyme" or potent inhibitor control as 0% activity.

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter variable slope dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[10]

Table 1: Representative Inhibition Data for a Hypothetical Compound Series

Compound IDR-Group (Amine)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
IQ-01 Morpholine8501,200>10,000
IQ-02 Piperidine675950>10,000
IQ-03 Aniline452,5008,000
IQ-04 4-Fluoroaniline151,8006,500

This data is for illustrative purposes only. The results can provide initial SAR insights. For example, the data in Table 1 suggests that an aromatic amine (IQ-03) is preferred over aliphatic cyclic amines (IQ-01, IQ-02) for inhibiting Kinase A, and adding an electron-withdrawing group (IQ-04) further enhances potency.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Synthesis: Low or no product yield1. Inactive amine (protonated).2. Poorly soluble starting material.3. Steric hindrance from a bulky amine.1. Ensure sufficient base (2.5-3.0 eq) is used.2. Try a different solvent like DMF or gently warm the reaction.3. Increase reaction time, warm the reaction, or choose a less hindered amine.
Purification: Product co-elutes with impuritiesPoor separation on silica gel.Try a different solvent system for column chromatography (e.g., switch to DCM/Methanol). Consider reverse-phase chromatography if the compound is polar.
Assay: High variability in results1. Inaccurate pipetting.2. Compound precipitation at high concentrations.1. Use calibrated pipettes; ensure proper mixing in wells.2. Check compound solubility in the final assay buffer; lower the starting concentration if necessary.
Assay: No inhibition observed1. Compound is inactive.2. Compound degraded.3. Incorrect kinase or substrate used.1. This is a valid result.2. Confirm compound integrity via NMR/MS before assaying.3. Double-check all assay components and concentrations against the supplier's recommendations.

Conclusion

This application note details a streamlined and modular workflow for the synthesis and evaluation of novel isoquinoline-based kinase inhibitors. By utilizing the reactive this compound intermediate, researchers can efficiently generate diverse libraries of compounds through N-alkylation. The provided protocols for synthesis, purification, characterization, and in vitro screening offer a robust platform for identifying new lead compounds in kinase-targeted drug discovery programs.

References

  • JPH01153679A - Purification of isoquinoline - Google P
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd
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  • Application Notes and Protocols for Kinase Activity Assays - Benchchem. (URL: )
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (URL: [Link])

  • Small-molecule kinase inhibitors: An analysis of FDA-approved drugs - ResearchGate. (URL: [Link])

  • Properties of FDA-approved small molecule protein kinase inhibitors. (URL: [Link])

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (URL: [Link])

  • BioAssay Systems Kinase. (URL: [Link])

  • Properties of FDA-approved small molecule protein kinase inhibitors - Blue Ridge Institute for Medical Research. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Isoquinoline synthesis - Química Organica.org. (URL: [Link])

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI. (URL: [Link])

  • CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google P
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry. (URL: [Link])

  • Evolution of Small Molecule Kinase Drugs - PMC - PubMed Central - NIH. (URL: [Link])

  • Extraction and Purification of Isoquinoline from Wash Oil - ResearchGate. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])

  • PURIFIC
  • Isoquinoline - Wikipedia. (URL: [Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists - ResearchGate. (URL: [Link])

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed. (URL: [Link])

  • Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed. (URL: [Link])

  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids | Asian Journal of Chemistry. (URL: [Link])

  • The Suzuki Reaction - Chem 115 Myers. (URL: [Link])

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • This compound | CAS#:337508-56-2 | Chemsrc. (URL: [Link])

  • N-Dealkylation of Amines - PMC - NIH. (URL: [Link])

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (URL: [Link])

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Application Note & Protocol: Strategic N-Alkylation of Primary Amines with 1-(Bromomethyl)isoquinoline Hydrobromide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of primary amines using 1-(bromomethyl)isoquinoline hydrobromide, a key transformation for synthesizing compound libraries in drug discovery. Isoquinoline derivatives are significant in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3][4] This application note details the underlying SN2 reaction mechanism, offers a robust, step-by-step experimental protocol, and provides insights into reaction optimization and troubleshooting. The content is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring both reproducibility and a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The strategic functionalization of this moiety is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.[2]

The N-alkylation of primary amines with this compound is a highly effective method for introducing molecular diversity. This reaction couples a versatile primary amine, which can bear a wide array of functional groups, to the C1 position of the isoquinoline ring system. This specific linkage is of high interest as modifications at this position have been shown to significantly modulate biological activity. This guide provides a detailed protocol for this nucleophilic substitution reaction, emphasizing the critical parameters that ensure a successful and reproducible synthesis.

Reaction Mechanism and Scientific Rationale

The N-alkylation of a primary amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction.

Diagram of the Reaction Mechanism:

sn2_mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_products Products & Byproducts Amine R-NH₂ (Primary Amine) TransitionState [R-NH₂---CH₂(Isoquinoline)---Br]‡ (SN2 Transition State) Amine->TransitionState Nucleophilic Attack Isoquinoline 1-(Bromomethyl)isoquinoline (as HBr salt) Isoquinoline->TransitionState Base Base (e.g., K₂CO₃) Base->Amine Deprotonation (activates nucleophile) Solvent Polar Aprotic Solvent (e.g., DMF, CH₃CN) Product N-Alkyl-1-(aminomethyl)isoquinoline Byproduct Base-H⁺Br⁻ TransitionState->Product Leaving Group Departure

Caption: SN2 mechanism for N-alkylation of a primary amine.

Mechanistic Steps and Experimental Causality:

  • Activation of the Nucleophile: The reaction commences with the deprotonation of the primary amine by a suitable base. The 1-(bromomethyl)isoquinoline is supplied as a hydrobromide salt, which will neutralize one equivalent of the base. An excess of base is therefore required to also deprotonate the primary amine, thereby increasing its nucleophilicity and rendering it competent to attack the electrophile.

  • Nucleophilic Attack and Leaving Group Departure: The electron-rich nitrogen of the activated amine attacks the electrophilic benzylic carbon of the 1-(bromomethyl)isoquinoline. This occurs in a concerted fashion, with the bromide ion being displaced as the leaving group. This is the rate-determining step of the reaction.

  • Acid-Base Neutralization: The hydrogen bromide generated during the reaction is neutralized by the excess base, forming a salt that can be removed during the aqueous work-up.

Key Experimental Considerations:

  • Base Selection: A non-nucleophilic base is essential to prevent it from competing with the primary amine in attacking the electrophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective, easily removed, and minimize side reactions.[5]

  • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) are ideal for SN2 reactions. They can solvate the cationic species, thereby stabilizing the transition state and accelerating the reaction, without solvating the anionic nucleophile, which would decrease its reactivity.

  • Temperature Management: While heating can increase the reaction rate, it can also promote side reactions like elimination or over-alkylation.[5] Monitoring the reaction at room temperature before applying heat is a prudent strategy.

  • Stoichiometry: A slight excess of the primary amine can be used to ensure complete consumption of the more valuable this compound. However, a large excess should be avoided as the secondary amine product is often more nucleophilic than the starting primary amine and can lead to undesired dialkylation.[6][7]

Detailed Experimental Protocol

This protocol is a robust starting point and may require optimization for specific primary amines.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Primary amine (1.1 eq.)

  • Potassium carbonate (K₂CO₃, anhydrous powder) (2.5 eq.)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel

  • Magnetic stirrer and stir plate

  • Inert atmosphere apparatus (e.g., nitrogen or argon manifold)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Experimental Workflow Diagram:

workflow start Start setup Reaction Setup in Flask (Inert Atmosphere) start->setup add_reagents Add Isoquinoline, Base, and Solvent setup->add_reagents add_amine Add Primary Amine add_reagents->add_amine reaction Stir at Room Temperature (Monitor by TLC) add_amine->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup dry_concentrate Dry and Concentrate Organic Layer workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end Final Product characterize->end

Caption: A typical experimental workflow for N-alkylation.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Solvent and Amine Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of the primary amine (1.1 eq.).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is complete when the starting isoquinoline spot is consumed. If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.

  • Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Data Presentation

The success of this N-alkylation is highly dependent on the chosen conditions. The following table provides a summary of key parameters for optimization:

ParameterOptionsRationale and Impact on Outcome
Base K₂CO₃, Cs₂CO₃, DIPEAK₂CO₃/Cs₂CO₃: Solid, non-nucleophilic bases that are highly effective. Cs₂CO₃ is more soluble and basic, often leading to faster reactions. DIPEA (Hünig's base): A sterically hindered organic base that is useful if the starting materials are sensitive to strong inorganic bases.
Solvent DMF, CH₃CN, DMSODMF/DMSO: High-boiling, polar aprotic solvents that are excellent for this transformation but can be difficult to remove. CH₃CN: A lower-boiling alternative that is easier to remove but may result in slower reaction times.
Temperature Room Temp to 60 °CRoom Temperature: Ideal for minimizing side reactions. Elevated Temperatures: Can be necessary for less reactive or sterically hindered amines but may increase the risk of over-alkylation.
Amine Equivalents 1.0 - 1.2 eq.A slight excess of the amine drives the reaction to completion. A larger excess can promote the formation of the di-alkylated product.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Insufficiently active base. 2. Sterically hindered amine. 3. Low reaction temperature.1. Switch to a stronger base like Cs₂CO₃. 2. Increase the reaction temperature and/or switch to a higher boiling solvent like DMSO. 3. Gently heat the reaction to 40-60 °C.
Formation of Multiple Products 1. Over-alkylation of the product. 2. Side reactions due to high temperature.1. Use a strict 1:1 stoichiometry of amine to alkylating agent.[6] 2. Run the reaction at a lower temperature for a longer period.
Difficult Product Isolation 1. Product is water-soluble. 2. Emulsion during work-up.1. Extract with a more polar solvent like dichloromethane (DCM) or perform a back-extraction. 2. Add more brine to the aqueous layer to break the emulsion.

Conclusion

The N-alkylation of primary amines with this compound is a powerful and versatile tool in the arsenal of the medicinal chemist. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize novel isoquinoline derivatives for biological screening. This protocol and the accompanying scientific rationale provide a solid foundation for the successful implementation of this important synthetic transformation.

References

  • BenchChem. (n.d.). Experimental procedure for N-alkylation of primary amines. Retrieved from a URL which is no longer active, but the content is mirrored in the search results.
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  • Yuan, Y., et al. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 5(48), 38169-38183.
  • Bobbitt, J. M., et al. (1966). Synthesis of isoquinolines. VI. N-alkyl-1,2,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 31(7), 2279-2282.
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  • Bhattacharyya, S., et al. (2014).
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  • Wang, Y., et al. (2019). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Organic letters, 21(13), 5093-5097.
  • Ranu, B. C., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. Australian Journal of Chemistry, 60(3), 209-213.
  • Reddy, B. V. S., et al. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Tetrahedron Letters, 47(23), 3971-3973.
  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from a URL which is no longer active, but the content is mirrored in the search results.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from a URL which is no longer active, but the content is mirrored in the search results.
  • LibreTexts. (2020, August 15). 24.7: Reactions of Amines. Chemistry LibreTexts.
  • Reddit. (2023, August 12).
  • Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The journal of physical chemistry. A, 117(35), 8333–8342.
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Application Note: Synthesis of Novel Aryl Isoquinolin-1-ylmethyl Ethers via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of a diverse library of aryl isoquinolin-1-ylmethyl ethers through the Williamson ether synthesis. The protocol details the reaction of 1-(bromomethyl)isoquinoline hydrobromide with a range of substituted phenols. This class of compounds is of significant interest in medicinal chemistry and drug development due to the established biological activities of the isoquinoline scaffold.[1][2][3] This document offers a detailed, step-by-step experimental procedure, mechanistic insights, optimization strategies, and characterization guidelines intended for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction and Scientific Rationale

The isoquinoline core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The synthesis of novel isoquinoline derivatives is, therefore, a cornerstone of many drug discovery programs.[1] The Williamson ether synthesis, a robust and versatile method for forming ether linkages, provides a straightforward and efficient route to couple the isoquinoline moiety with various phenolic structures, thereby generating novel chemical entities for biological screening.[4][5]

This method involves the SN2 reaction between a phenoxide ion, generated in situ from a phenol and a base, and an alkyl halide.[4][5] In this application, this compound serves as the reactive electrophile (alkyl halide), and a variety of substituted phenols act as the nucleophile precursors. The resulting aryl isoquinolin-1-ylmethyl ethers are valuable compounds for structure-activity relationship (SAR) studies.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The reaction pathway consists of two primary steps:

  • Deprotonation of the Phenol: A base is used to deprotonate the acidic hydroxyl group of the phenol, forming a highly nucleophilic phenoxide ion. Weaker bases such as potassium carbonate are often sufficient for the deprotonation of phenols.[6][7]

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of 1-(bromomethyl)isoquinoline. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.[8] The bromide ion is displaced as the leaving group, resulting in the formation of the desired ether and a salt byproduct.[4][5]

It is important to note that since the electrophile, 1-(bromomethyl)isoquinoline, is a primary halide, the SN2 pathway is highly favored over competing elimination (E2) reactions.[4][9]

Figure 1: General reaction scheme for the Williamson ether synthesis of aryl isoquinolin-1-ylmethyl ethers.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • This compound (CAS: 337508-56-2)[10][11]

    • Various substituted phenols (e.g., phenol, 4-methoxyphenol, 4-nitrophenol, etc.)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Glassware for column chromatography

    • Silica gel for column chromatography (230-400 mesh)

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Analytical balance

Safety Precautions
  • This compound is irritating to the eyes, respiratory system, and skin.[10][12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][13]

  • DMF is a reproductive hazard and can be absorbed through the skin. Handle with extreme caution in a fume hood and wear appropriate gloves.

  • Phenols are corrosive and toxic. Avoid skin and eye contact.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Synthesis Procedure

experimental_workflow reagents 1. Reagent Preparation - Weigh phenol, K₂CO₃, and 1-(bromomethyl)isoquinoline HBr - Add anhydrous DMF reaction 2. Reaction Setup - Combine reagents in a round-bottom flask - Stir at specified temperature (e.g., 60-80 °C) reagents->reaction monitoring 3. Reaction Monitoring - Track progress using TLC reaction->monitoring workup 4. Workup - Cool reaction mixture - Quench with water - Extract with ethyl acetate monitoring->workup washing 5. Washing and Drying - Wash organic layer with water and brine - Dry over anhydrous Na₂SO₄ workup->washing concentration 6. Concentration - Remove solvent using a rotary evaporator washing->concentration purification 7. Purification - Purify crude product by column chromatography concentration->purification characterization 8. Characterization - Analyze purified product (NMR, MS, etc.) purification->characterization

Figure 2: Experimental workflow for the synthesis of aryl isoquinolin-1-ylmethyl ethers.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine the substituted phenol (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and this compound (1.0-1.2 eq.).

  • Solvent Addition: Add anhydrous DMF (approximately 0.1-0.2 M concentration with respect to the phenol).

  • Reaction Conditions: Stir the mixture at a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the specific phenol.[4]

  • Monitoring: Monitor the progress of the reaction by TLC, eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting materials and the appearance of a new, higher-Rf product spot indicates reaction progression. Reactions are typically complete within 4-12 hours.[4]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[14]

Optimization Parameters

The following table summarizes key parameters that can be adjusted to optimize the reaction for different phenol substrates.

ParameterRecommended Range/OptionsRationale & Considerations
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ is a cost-effective and generally effective base for phenols.[7] Cs₂CO₃ is more reactive and can improve yields for less acidic phenols. NaH is a stronger, non-nucleophilic base suitable for less reactive systems but requires strictly anhydrous conditions.[6]
Solvent DMF, Acetonitrile (ACN), DMSOPolar aprotic solvents are preferred as they solvate the cation, leaving a more reactive "naked" phenoxide anion, thus accelerating the SN2 reaction.[4][6]
Temperature 50 - 100 °CHigher temperatures increase the reaction rate. However, excessively high temperatures can promote side reactions. The optimal temperature should be determined empirically for each substrate.[4][6]
Equivalents of Halide 1.0 - 1.5 eq.A slight excess of the alkyl halide can help drive the reaction to completion.
Phase Transfer Catalyst Tetrabutylammonium bromide (TBAB)For reactions that are sluggish or require a biphasic system, a phase transfer catalyst can be employed to shuttle the phenoxide ion into the organic phase, increasing the reaction rate.[15][16]

Characterization

The identity and purity of the synthesized aryl isoquinolin-1-ylmethyl ethers should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic singlet for the methylene protons (-O-CH₂-Ar) is typically observed between δ 5.0 and 5.5 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.[17]

  • Thin-Layer Chromatography (TLC): Used for reaction monitoring and to assess the purity of the final product.[18]

  • Melting Point: For solid compounds, a sharp melting point range is indicative of high purity.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete deprotonation of phenol.Use a stronger base (e.g., Cs₂CO₃ or NaH) or increase the reaction temperature.
Low reactivity of the alkyl halide.Increase reaction temperature and/or time. Ensure the this compound has not degraded.
Wet reagents or solvent.Use anhydrous solvents and freshly dried reagents. NaH is particularly sensitive to moisture.
Formation of Side Products Competing C-alkylation on the phenol ring.This is a known side reaction with phenoxides.[9] Using less polar solvents may favor O-alkylation.
Elimination (E2) reaction.While unlikely with a primary halide, if observed, lower the reaction temperature.[6]
Difficult Purification Residual DMF in the crude product.Ensure thorough washing with water and brine during the workup phase.
Co-elution of starting material and product.Optimize the solvent system for column chromatography. A shallow gradient may be necessary.

Conclusion

The Williamson ether synthesis is a highly effective and adaptable method for the synthesis of aryl isoquinolin-1-ylmethyl ethers. The protocol outlined in this application note provides a robust starting point for the generation of diverse libraries of these medicinally relevant compounds. By carefully selecting the reaction conditions and employing the troubleshooting strategies provided, researchers can efficiently synthesize and purify these target molecules for further investigation in drug discovery and development programs.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 169. [Link]

  • This compound | CAS#:337508-56-2. (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2021). RSC Advances, 11(43), 26655-26693. [Link]

  • Isoquinoline - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. (2020). JETIR, 7(6). [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 18, 2026, from [Link]

  • Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research, 10(12), 1045-1064. [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-432). Cambridge University Press. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]

  • Kiasat, A. R., et al. (2007). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(4), 553-560. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry, 12(5), 683-703. [Link]

  • Phase transfer catalysis. (2014). [PowerPoint presentation]. Slideshare. [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved January 18, 2026, from [Link]

  • Williamson Ether Synthesis Mechanism. (n.d.). graduation.escoffier.edu. Retrieved January 18, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 18, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2021). Molecules, 26(15), 4484. [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples. (2018, May 1). Chemistry Notes. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2018). Molecules, 23(11), 2946. [Link]

  • Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved January 18, 2026, from [Link]

  • Novel isocoumarin and isoquinoline derivatives. (2000). Journal of Chemical Research, 2000(1), 2-3. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (2020). Journal of the Brazilian Chemical Society, 31(8), 1629-1639. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2013). International Journal of Scientific & Technology Research, 2(11). [Link]

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Experimental conditions for the reaction of 1-(bromomethyl)isoquinoline hydrobromide with cysteine residues.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Selective S-Alkylation of Cysteine Residues using 1-(Bromomethyl)isoquinoline Hydrobromide

Introduction: The Strategic Importance of Cysteine Alkylation

In the landscape of chemical biology and drug development, the precise, covalent modification of proteins is a cornerstone technology. It enables the attachment of probes, fluorophores, and therapeutic payloads to specific sites on a protein target. Among the canonical amino acids, cysteine is a uniquely powerful handle for such modifications.[1][2][3][4] Its thiol (-SH) side chain is highly nucleophilic, particularly in its deprotonated thiolate (S⁻) form, rendering it susceptible to selective reaction with electrophilic reagents.[1][5] This inherent reactivity, coupled with its relatively low natural abundance, makes cysteine an ideal target for site-specific bioconjugation.

This compound is an electrophilic reagent designed for the alkylation of nucleophiles. Its benzylic bromide is highly reactive, and the isoquinoline moiety provides a rigid, aromatic scaffold that can be useful as a fluorescent reporter or a building block for more complex molecular probes.[6][7] This application note provides a comprehensive guide to the experimental conditions for reacting this compound specifically with cysteine residues in peptides and proteins. We will delve into the mechanistic underpinnings of the reaction, provide detailed, validated protocols, and offer insights into troubleshooting and characterization.

Reaction Mechanism: Targeted S-Alkylation

The covalent modification of cysteine with 1-(bromomethyl)isoquinoline proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of the cysteine thiol attacks the electrophilic benzylic carbon of the 1-(bromomethyl)isoquinoline, displacing the bromide leaving group. This forms a stable thioether bond, covalently linking the isoquinoline moiety to the cysteine residue.

G cluster_reactants Reactants cluster_product Product Cys Protein-Cys-S⁻ (Thiolate Anion) Iso 1-(Bromomethyl)isoquinoline Cys->Iso Nucleophilic Attack Adduct Protein-Cys-S-CH₂-Isoquinoline (Stable Thioether Adduct) Iso->Adduct Bond Formation Br Br⁻ (Leaving Group) Iso->Br Bond Cleavage

Figure 1. Reaction mechanism of cysteine S-alkylation.

The efficiency and selectivity of this reaction are critically dependent on pH. The pKa of the cysteine thiol group is approximately 8.3-8.6. At pH values near or above this pKa, the cysteine exists predominantly in the more nucleophilic thiolate form, which significantly accelerates the rate of alkylation.[1] However, at excessively high pH, the risk of side reactions with other nucleophilic residues, such as lysine (pKa ~10.5), increases.[1][8] Therefore, controlling the pH is the primary means of ensuring cysteine-specific modification.

Experimental Design & Key Parameters

Successful and specific labeling requires careful consideration of several factors. The interplay between these parameters dictates the outcome of the conjugation.

ParameterRecommended RangeRationale & Expert Insights
pH 7.0 - 8.0Balances efficient reaction rate with selectivity. pH ~7.5 is a common starting point, favoring thiolate formation without significantly deprotonating lysine amines.[1][9] For highly reactive cysteines or when maximum selectivity is needed, a pH closer to 7.0 can be used, though this will slow the reaction rate.[8][10]
Temperature 4°C to 37°CReactions are typically performed at room temperature (~22°C) or 37°C to achieve reasonable kinetics.[1] For sensitive proteins or to minimize potential side reactions, the incubation can be performed at 4°C over a longer period.
Reaction Time 1 - 4 hoursThe optimal time depends on pH, temperature, and the intrinsic reactivity of the target cysteine. A time-course experiment is recommended during initial optimization.
Molar Excess of Reagent 10- to 20-foldA molar excess of the alkylating agent over the cysteine thiol ensures the reaction proceeds to completion.[9] However, an extremely large excess should be avoided as it can increase the likelihood of non-specific labeling.
Buffer System Phosphate, HEPES, TrisUse non-nucleophilic buffers. Buffers like phosphate or HEPES are ideal. While Tris contains a primary amine, it is generally a weak nucleophile and is often used successfully at pH ≤ 8.0.[9]
Protein State ReducedCysteines must be in a reduced, free-thiol state. Disulfide bonds must be reduced prior to labeling using agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which must then be removed before adding the alkylating agent.[11]

Detailed Experimental Protocols

This section provides step-by-step workflows for the preparation of reagents and the labeling reaction.

Protocol 1: Preparation of Reagents
  • Protein/Peptide Stock Solution:

    • Dissolve the cysteine-containing protein or peptide in a suitable, degassed buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).

    • Determine the precise protein concentration using a reliable method (e.g., BCA assay or A280 measurement).

  • Reduction of Disulfide Bonds (if necessary):

    • To the protein solution, add a 10-fold molar excess of DTT or TCEP.

    • Incubate at 37°C for 1 hour to ensure complete reduction of any disulfide bonds.[12]

    • CRITICAL STEP: The reducing agent must be removed before adding the this compound, as its thiol group will compete with the protein's cysteine. Remove the reducing agent using a desalting column (e.g., spin column) or dialysis against the degassed reaction buffer.[11]

  • This compound Stock Solution:

    • Immediately prior to use, prepare a 10-100 mM stock solution of this compound.

    • Dissolve the reagent in an anhydrous, polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). This prevents hydrolysis of the reactive benzylic bromide.

Protocol 2: Cysteine Alkylation Workflow

G A 1. Prepare Protein Solution (e.g., 50 µM in pH 7.5 Phosphate Buffer) B 2. Reduce Disulfides (Optional) (Add 10x molar excess DTT/TCEP, 1 hr @ 37°C) A->B C 3. Remove Reducing Agent (Use desalting column or dialysis) B->C E 5. Initiate Alkylation Reaction (Add 10-20x molar excess of reagent to protein) C->E D 4. Prepare Alkylating Reagent (10 mM 1-(bromomethyl)isoquinoline in DMF) D->E F 6. Incubate (2 hours at Room Temperature, protected from light) E->F G 7. Quench Reaction (Add 100x molar excess β-mercaptoethanol) F->G H 8. Purify Labeled Protein (Dialysis or Size-Exclusion Chromatography) G->H I 9. Characterize Product (LC-MS, HPLC) H->I

Figure 2. Step-by-step experimental workflow for cysteine labeling.
  • Reaction Setup: Start with the reduced, purified protein solution from Protocol 1. For a typical reaction, use a protein concentration of 10-100 µM.

  • Initiate Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution. For example, to a 1 mL reaction of 50 µM protein, add 5 µL of a 100 mM stock solution for a 10-fold molar excess. Mix gently but thoroughly by pipetting.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The isoquinoline moiety can be light-sensitive.

  • Quenching: Stop the reaction by adding a small molecule thiol scavenger to react with any remaining unreacted alkylating agent. Add β-mercaptoethanol or DTT to a final concentration of 10-50 mM and incubate for an additional 15 minutes.[11]

  • Purification: Remove the excess quenching reagent and unreacted 1-(bromomethyl)isoquinoline by extensive dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Storage: Store the purified, labeled protein at -20°C or -80°C, typically in a buffer containing 50% glycerol to prevent freezing-induced denaturation.

Product Characterization: Validating the Modification

Confirmation of successful and specific labeling is a non-negotiable step for scientific integrity.

TechniquePurposeExpected Outcome
Mass Spectrometry (LC-MS) Confirm covalent modification and identify the site of labeling.An increase in the protein's molecular weight corresponding to the mass of the isoquinoline-methyl group (C₁₀H₈N-CH₂ = 142.08 Da). Tandem MS (MS/MS) can pinpoint the exact cysteine residue that was modified.[13]
HPLC (Reversed-Phase) Assess purity and labeling efficiency.The labeled protein should have a longer retention time than the unlabeled protein due to the increased hydrophobicity of the isoquinoline adduct. The peak area can be used to estimate the percentage of labeled protein.[14]
UV-Vis Spectroscopy Confirm incorporation of the isoquinoline moiety.The isoquinoline group has a characteristic UV absorbance profile distinct from that of the protein alone. A new absorbance peak or shoulder should appear at the characteristic wavelength for the isoquinoline chromophore.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Incomplete reduction of cysteines.2. Re-oxidation of thiols to disulfides.3. Insufficient molar excess of reagent.4. Reaction pH is too low.1. Increase concentration or incubation time with the reducing agent.2. Work quickly after removing the reducing agent; use degassed buffers.3. Increase the molar excess of the alkylating agent (e.g., to 20x or 30x).4. Increase the reaction buffer pH in 0.5 unit increments (e.g., to 8.0).
Non-specific Labeling 1. Reaction pH is too high.2. Excessive molar excess of reagent.3. Prolonged reaction time.1. Decrease the reaction pH to 7.0-7.5 to reduce reactivity of lysine/histidine.2. Reduce the molar excess of the alkylating agent.3. Perform a time-course experiment to find the shortest time required for complete cysteine labeling.
Protein Precipitation 1. Reagent solvent (DMF/DMSO) concentration is too high.2. The modification alters protein solubility.1. Keep the volume of organic stock solution added to <5% of the total reaction volume.2. Try different buffer formulations (e.g., add mild detergents or change ionic strength). Perform labeling at a lower protein concentration.

References

  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • Parker, C. G., & St-Gelais, M. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteomics, 75(15), 4857-4867. [Link]

  • Parker, C. G., & St-Gelais, M. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. PubMed. [Link]

  • Various Authors. (n.d.). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. ResearchGate. [Link]

  • N'Guyen, T., et al. (1988). Identification and Molecular Characterization of the Isoquinoline Rat Intestinal Binding Site Using 6,7-dimethoxy-4-(4'-amino-3'-[125I]iodobenzyl) Isoquinoline. PubMed. [Link]

  • Cai, Y., et al. (2024). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. Journal of the American Society for Mass Spectrometry. [Link]

  • Kim, Y., & Tawfik, D. S. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. PMC - NIH. [Link]

  • Lupinacci, M., et al. (2020). Amino acid selectivity of electrophiles targeting cysteines. ResearchGate. [Link]

  • Gandhi, C. S., & Giraldez, A. D. (2012). Fluorescent labeling of specific cysteine residues using CyMPL. PMC - NIH. [Link]

  • Taha, H., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. PubMed. [Link]

  • Oo, Z. M., et al. (2024). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. PMC - NIH. [Link]

  • Taha, H., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. MSU Chemistry. [Link]

  • Stoller, G., et al. (1993). On-line Procedures for Alkylation of Cysteine Residues With 3-bromopropylamine Prior to Protein Sequence Analysis. PubMed. [Link]

  • Shevchenko, I., et al. (2019). Improved identification of hordeins by cysteine alkylation with 2-bromoethylamine, SDS-PAGE and subsequent in-gel tryptic digestion. ResearchGate. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Lin, D., et al. (2011). Protein modification by acrolein: Formation and stability of cysteine adducts. PMC - NIH. [Link]

  • Nagy, P., & Winterbourn, C. C. (2010). A mechanism to explain novel cysteine modifications. ResearchGate. [Link]

  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bioactive Isoquinoline Scaffolds from 3-Bromo-2-(bromomethyl)benzonitrile.
  • Various Authors. (n.d.). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. [Link]

  • Akter, S., et al. (2009). Protein cysteine modifications: (1) medical chemistry for proteomics. PubMed. [Link]

  • DeHart, C. J., et al. (2022). Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue. PMC - PubMed Central. [Link]

  • Nishikawa-Shimono, R., et al. (2014). Isoquinoline derivatives as potent, selective, and orally active CRTH2 antagonists. PubMed. [Link]

  • Shang, X-F., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central. [Link]

  • Bano, K., et al. (2016). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PubMed Central. [Link]

  • Various Authors. (2023). Selective colorimetric detection of cysteine based on phenylvinylbisquinoline for its potential implementation in optoelectronic sensors. ResearchGate. [Link]

  • Various Authors. (n.d.). Reaction of a single cysteine containing protein and subsequent... ResearchGate. [Link]

  • Cysewski, T., et al. (2017). Synthesis, structural studies and stability of model cysteine containing DNA–protein cross-links. New Journal of Chemistry (RSC Publishing). [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Lin, D., et al. (2011). Detection of Protein Adduction Derived from Styrene Oxide to Cysteine Residues by Alkaline Permethylation. PMC - NIH. [Link]

  • Waszczak, C., et al. (2015). Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. PubMed. [Link]

  • Various Authors. (n.d.). Protein Modification by Acrolein: Formation and Stability of Cysteine Adducts. ResearchGate. [Link]

  • Wang, S., et al. (2020). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. PMC - NIH. [Link]

  • Go, Y-M., & Jones, D. P. (2014). Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology. Frontiers. [Link]

  • Mabion. (n.d.). Protein Characterization Techniques for Biologics Development.
  • Various Authors. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. [Link]

  • Various Authors. (n.d.). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. OUCI. [Link]

  • Various Authors. (2024). Cysteine S-acetylation is a post-translational modification involved in metabolic regulation. bioRxiv. [Link]

  • Ambler, B. R., et al. (2021). Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. NIH. [Link]

  • Various Authors. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Lin, D., et al. (2011). Protein modification by acrolein: formation and stability of cysteine adducts. PubMed - NIH. [Link]

  • Vinogradova, E. V., et al. (2019). Reactive-cysteine profiling for drug discovery. PMC - PubMed Central. [Link]

  • Lu, K., et al. (2012). Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links. PubMed. [Link]

Sources

Application of 1-(bromomethyl)isoquinoline hydrobromide in the synthesis of anticancer agents.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold in Oncology

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural alkaloids and synthetic compounds that exhibit significant pharmacological activities.[1] In the realm of oncology, isoquinoline derivatives have emerged as a crucial class of compounds with diverse mechanisms of anticancer action. These mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, autophagy, and the inhibition of critical enzymes involved in cancer progression.[1][2][3] Many isoquinoline-based natural products and their synthetic analogs have demonstrated potent cytotoxic effects against a range of human cancer cell lines, making them attractive candidates for the development of novel chemotherapeutic agents.[4][5] The urgent need for new anticancer drugs with improved efficacy and reduced side effects continues to drive research into the synthesis and biological evaluation of novel isoquinoline derivatives.[1]

1-(Bromomethyl)isoquinoline Hydrobromide: A Versatile Synthon for Anticancer Drug Discovery

This compound is a highly reactive and versatile building block for the synthesis of a wide range of 1-substituted isoquinoline derivatives. Its utility in medicinal chemistry stems from the presence of a reactive bromomethyl group at the 1-position of the isoquinoline ring. This benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles. This allows for the facile introduction of diverse functional groups and pharmacophores at this position, enabling the generation of large libraries of compounds for anticancer screening. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.

The strategic importance of this compound lies in its ability to serve as a key intermediate in the synthesis of isoquinoline-based anticancer agents that function as topoisomerase inhibitors and DNA intercalators.[6][7] Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription, and their inhibition is a clinically validated strategy in cancer therapy.[7][8]

Synthetic Strategy: Nucleophilic Substitution for the Generation of Bioactive Molecules

The primary application of this compound in the synthesis of anticancer agents involves its reaction with various nucleophiles. The general reaction scheme involves the displacement of the bromide ion by a nucleophile (Nu:), leading to the formation of a new carbon-nucleophile bond.

General Reaction Scheme:

This straightforward synthetic approach allows for the incorporation of a wide range of functionalities, including amines, thiols, alcohols, and carbanions, to generate novel isoquinoline derivatives with potential anticancer activity. The choice of the nucleophile is critical in determining the biological activity of the final compound. For instance, the introduction of polyamine side chains can enhance DNA binding affinity, while the incorporation of specific heterocyclic moieties can modulate enzyme inhibitory activity.[9]

Below is a diagram illustrating the general synthetic workflow using this compound as a starting material.

G A 1-(Bromomethyl)isoquinoline Hydrobromide C Reaction Vessel (Solvent, Base) A->C B Nucleophile (e.g., Amine, Thiol, Alcohol) B->C D Nucleophilic Substitution C->D Reaction Conditions E Purification (e.g., Chromatography) D->E F Characterization (NMR, MS) E->F G Bioactive Isoquinoline Derivative F->G H Anticancer Screening (e.g., Cytotoxicity Assays) G->H

Caption: Synthetic workflow for generating bioactive isoquinoline derivatives.

Representative Protocol: Synthesis of a 1-(Aminomethyl)isoquinoline Derivative

This protocol describes a general method for the synthesis of a 1-(aminomethyl)isoquinoline derivative, a class of compounds that has shown promise as anticancer agents.

Materials:

  • This compound

  • A primary or secondary amine (e.g., morpholine, piperidine, or a substituted aniline)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous DMF to dissolve the starting material. To this solution, add the desired amine (1.2 eq) followed by potassium carbonate (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(aminomethyl)isoquinoline derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

The anticancer activity of isoquinoline derivatives synthesized from this compound can be attributed to several mechanisms, with topoisomerase I inhibition and induction of apoptosis being the most prominent.

Topoisomerase I Inhibition:

Many polycyclic aromatic compounds, including certain isoquinoline derivatives, can function as DNA intercalators.[6] They insert themselves between the base pairs of the DNA double helix, causing a local unwinding and distortion of the DNA structure. This intercalation can interfere with the function of DNA topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks and ultimately triggering cell death.[7][8]

Induction of Apoptosis:

Isoquinoline derivatives can induce apoptosis through various signaling pathways. One important mechanism involves the inhibition of Inhibitor of Apoptosis Proteins (IAPs).[2][4] IAPs are a family of proteins that are often overexpressed in cancer cells and prevent apoptosis by inhibiting caspases, the key executioners of programmed cell death. By downregulating IAPs, isoquinoline-based compounds can unleash the apoptotic cascade, leading to the selective elimination of cancer cells.[2][4]

The following diagram illustrates a simplified signaling pathway for apoptosis induction by an isoquinoline-based anticancer agent.

G cluster_0 Apoptosis Induction Pathway A Isoquinoline Derivative B IAPs (Inhibitor of Apoptosis Proteins) A->B Inhibits C Caspases B->C Inhibits D Apoptosis C->D Induces

Sources

Derivatization of glutathione with 1-(bromomethyl)isoquinoline hydrobromide for quantitative analysis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Quantitative Analysis of Glutathione via Derivatization with 1-(bromomethyl)isoquinoline hydrobromide

Audience: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Glutathione and the Need for Sensitive Quantification

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and is central to cellular defense against oxidative stress. Its sulfhydryl group is a potent reducing agent, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidase. The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular redox status and a key biomarker for a multitude of pathological conditions, including cancer, neurodegenerative diseases, and aging. Consequently, the accurate and sensitive quantification of glutathione in biological matrices is of paramount importance in biomedical research and drug development.

Direct analysis of glutathione by High-Performance Liquid Chromatography (HPLC) is challenging due to its lack of a strong chromophore or fluorophore. To overcome this limitation, pre-column derivatization is a widely employed strategy to enhance the detectability of GSH. This application note details a robust protocol for the derivatization of glutathione with this compound, a fluorescent labeling agent, enabling highly sensitive and selective quantification by Reverse-Phase HPLC with fluorescence detection.

The isoquinoline moiety provides a strong and stable fluorescence signal, allowing for detection at low concentrations. The derivatization reaction proceeds via a specific and efficient nucleophilic substitution between the thiol group of glutathione and the bromomethyl group of the reagent, forming a stable thioether bond. This method offers a reliable and reproducible approach for researchers investigating cellular redox homeostasis and the therapeutic efficacy of novel drug candidates.

Chemical Principle: The Derivatization Reaction

The derivatization of glutathione with 1-(bromomethyl)isoquinoline is based on a well-established nucleophilic substitution reaction. The thiol group (-SH) of the cysteine residue in glutathione is a strong nucleophile and readily attacks the electrophilic benzylic carbon of the 1-(bromomethyl)isoquinoline. This reaction results in the formation of a stable, highly fluorescent thioether conjugate and the displacement of the bromide ion. The reaction is typically carried out under basic conditions to deprotonate the thiol group, forming the more nucleophilic thiolate anion (GS⁻), which significantly enhances the reaction rate.

G cluster_0 Reaction Mechanism GSH Glutathione (GSH-SH) Thiolate Thiolate Anion (GSH-S⁻) GSH->Thiolate Base (e.g., borate buffer) Adduct Fluorescent GSH-S-Isoquinoline Adduct Thiolate->Adduct Nucleophilic Attack BMI 1-(bromomethyl)isoquinoline BMI->Adduct

Caption: Derivatization of Glutathione with 1-(bromomethyl)isoquinoline.

Materials and Reagents

  • Glutathione (GSH) standard: ≥98% purity

  • This compound: ≥97% purity

  • Boric acid: ACS grade

  • Sodium hydroxide (NaOH): ACS grade

  • Hydrochloric acid (HCl): ACS grade

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm)

  • Perchloric acid (PCA): 70%, ACS grade

  • Potassium carbonate (K₂CO₃): ACS grade

Instrumentation and Consumables

  • HPLC system: with a binary or quaternary pump, autosampler, column thermostat, and fluorescence detector.

  • Reverse-phase C18 column: e.g., 4.6 x 150 mm, 5 µm particle size.

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Micropipettes and sterile, nuclease-free tips

  • 1.5 mL microcentrifuge tubes

  • HPLC vials with inserts

Experimental Protocols

Preparation of Reagents and Standard Solutions

a) 0.1 M Borate Buffer (pH 9.5):

  • Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water.

  • Adjust the pH to 9.5 with 1 M NaOH.

  • Bring the final volume to 1 L with HPLC-grade water.

b) 10 mM this compound (BMI) Solution:

  • Dissolve 29.9 mg of BMI in 10 mL of acetonitrile.

  • Prepare this solution fresh daily and protect it from light.

c) 1 mM Glutathione (GSH) Stock Solution:

  • Dissolve 30.7 mg of GSH in 100 mL of 0.1 M HCl.

  • Store at 4°C for up to one week.

d) Working Standard Solutions:

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the 1 mM GSH stock solution with 0.1 M HCl.

Sample Preparation (from cell culture)
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 200 µL of ice-cold 0.5 M perchloric acid (PCA) to the cell plate.

    • Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Add 5 M K₂CO₃ dropwise to neutralize the sample to a pH of approximately 7. Monitor with pH paper.

    • Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Collect the supernatant containing the glutathione. This is the sample ready for derivatization.

Derivatization Procedure
  • In a 1.5 mL microcentrifuge tube, add:

    • 50 µL of the sample or working standard solution.

    • 100 µL of 0.1 M Borate Buffer (pH 9.5).

    • 50 µL of 10 mM BMI solution.

  • Vortex the mixture for 30 seconds.

  • Incubate at 60°C for 20 minutes in a water bath or heating block, protected from light.

  • After incubation, cool the mixture to room temperature.

  • Transfer the derivatized sample to an HPLC vial for analysis.

G cluster_0 Experimental Workflow A Sample Collection (e.g., cell culture) B Cell Lysis & Protein Precipitation (Perchloric Acid) A->B C Neutralization (Potassium Carbonate) B->C D Supernatant Collection C->D E Derivatization (BMI, Borate Buffer, 60°C) D->E F HPLC Analysis E->F G Data Acquisition & Quantification F->G

Caption: Workflow for Glutathione Quantification using BMI Derivatization.

HPLC Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Fluorescence Detector Settings:

    • Excitation: 330 nm (To be optimized)

    • Emission: 460 nm (To be optimized)

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.01090
18.01090
18.1955
25.0955

Note on Fluorescence Detection: The optimal excitation and emission wavelengths for the GSH-isoquinoline adduct should be determined experimentally by scanning the fluorescence spectrum of a derivatized standard. The provided wavelengths are a suggested starting point based on the properties of similar isoquinoline derivatives.

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the derivatized GSH standards against their corresponding concentrations.

  • Linear Regression: Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantification: Determine the concentration of glutathione in the unknown samples by interpolating their peak areas on the calibration curve.

  • Normalization: The final concentration of glutathione in the original biological sample should be normalized to the protein content or cell number.

Method Validation and Performance Characteristics

The following parameters should be evaluated to validate the analytical method:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.R² > 0.99
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10
Accuracy (% Recovery) The closeness of the measured value to the true value. Determined by spiking a known amount of standard into a sample matrix.80 - 120%
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Intra-day and Inter-day RSD ≤ 15%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low peak intensity - Incomplete derivatization- Degradation of derivatizing reagent- Incorrect fluorescence detector settings- GSH degradation- Optimize derivatization time, temperature, and pH- Prepare fresh BMI solution daily- Optimize excitation and emission wavelengths- Keep samples on ice and process quickly
Poor peak shape (tailing or fronting) - Column contamination- Inappropriate mobile phase pH- Column degradation- Flush the column with a strong solvent (e.g., 100% ACN)- Adjust the pH of the mobile phase- Replace the column
High background noise - Contaminated mobile phase or reagents- Detector lamp aging- Use high-purity solvents and reagents- Replace the fluorescence detector lamp
Variable retention times - Inconsistent mobile phase composition- Fluctuation in column temperature- Pump malfunction- Prepare fresh mobile phase daily and degas thoroughly- Ensure the column oven is functioning correctly- Service the HPLC pump

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of glutathione in biological samples using pre-column derivatization with this compound and HPLC with fluorescence detection. The described method is sensitive, specific, and reproducible, making it a valuable tool for researchers in various fields, including pharmacology, toxicology, and clinical diagnostics. The provided protocol serves as a robust starting point for method development and validation in your laboratory.

References

  • Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4065-4079. [Link]

  • Wang, S., Huang, Y., & Guan, X. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3575. [Link]

  • Ciaffi, M., Paolillo, A., & Catanese, B. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Agronomy, 11(6), 1157. [Link]

  • U.S. Food and Drug Administration. (2023). Validation of an HPLC-UV method for the analysis of glutathione and its impurities. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. [Link]

  • Jones, D. P. (2012). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(28), 3449–3454. [Link]

Troubleshooting & Optimization

How to improve the yield of N-alkylation with 1-(bromomethyl)isoquinoline hydrobromide?

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for optimizing N-alkylation reactions using 1-(bromomethyl)isoquinoline hydrobromide. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high yields and purity in their syntheses. N-alkylation is a cornerstone of organic synthesis, yet it is often plagued by issues such as low conversion, over-alkylation, and difficult purifications.[1][2] This document provides in-depth, experience-driven answers to common questions and a systematic approach to troubleshooting experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning or troubleshooting N-alkylation reactions with this specific reagent.

Q1: Why is my reaction yield consistently low when using this compound?

A1: Low yields can stem from several factors, but with this specific reagent, the most common culprit is the incorrect handling of its hydrobromide salt form and the subsequent choice and amount of base.[3]

  • Insufficient Base: this compound is an acid salt. The first equivalent of base is consumed simply to neutralize this salt and generate the free base of the alkylating agent. A second equivalent of base is then required to neutralize the acid (HBr) that is formed during the subsequent alkylation of your target amine. Therefore, a minimum of two equivalents of base relative to the isoquinoline reagent is often necessary.

  • Inappropriate Base Choice: The strength and type of base are critical. A base that is too weak may not sufficiently deprotonate the amine nucleophile, leading to a slow or stalled reaction.[4] Conversely, an overly strong or bulky base can promote side reactions.

  • Suboptimal Solvent: The reaction proceeds via an SN2 mechanism, which is highly dependent on the solvent.[1] Using a non-polar or protic solvent can significantly slow down the reaction rate.

  • Reagent Purity: Impurities in either the amine or the alkylating agent, as well as residual moisture in the solvent, can interfere with the reaction.[3]

Q2: What is the most common side reaction, and how can I prevent it?

A2: The most prevalent side reaction is over-alkylation .[5] This occurs because the product of the initial reaction (a secondary or tertiary amine) is often more nucleophilic than the starting amine, causing it to react further with the 1-(bromomethyl)isoquinoline.[2] This leads to the formation of di-alkylated products and, eventually, quaternary ammonium salts, which can complicate purification and reduce the yield of the desired product.[6][7]

Prevention Strategies:

  • Control Stoichiometry: Use an excess of the amine nucleophile relative to the this compound. This statistically favors the mono-alkylation product.[5] A 1.5 to 3-fold excess of the amine is a good starting point.

  • Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) to the solution of the amine and base can help maintain a low concentration of the alkylating agent, further suppressing over-alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation step more significantly than the first, improving selectivity.[5]

Q3: How do I choose the right base for my reaction?

A3: The choice of base is a critical parameter. It must be strong enough to deprotonate the nucleophile (and neutralize the HBr salt) but not so strong that it causes decomposition or elimination side reactions.

Base Type Examples Pros Cons Best For...
Inorganic Carbonates K₂CO₃, Cs₂CO₃Mild, inexpensive, easy to remove. Cesium carbonate (Cs₂CO₃) enhances reactivity due to the "cesium effect".[4][8]Can have limited solubility in some organic solvents.General purpose, especially for primary and secondary amines. Cs₂CO₃ is excellent for less reactive amines.[8]
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Good solubility in organic solvents.Can sometimes compete as nucleophiles or lead to complex mixtures. Removal can be difficult.Reactions where inorganic bases are not soluble or effective. DIPEA is preferred over TEA due to its steric bulk, which makes it less nucleophilic.
Strong Bases Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)Very effective for deprotonating weakly nucleophilic amines (e.g., anilines, amides).Highly reactive, moisture-sensitive, and can promote elimination or decomposition. Requires strictly anhydrous conditions.Weakly nucleophilic substrates where other bases fail. Use with caution.[4]

Q4: What is the best solvent for this N-alkylation?

A4: The N-alkylation of an amine with an alkyl halide is a classic SN2 reaction. These reactions are favored by polar aprotic solvents , which can solvate the cation but not the anion (the nucleophile), thus increasing the nucleophile's reactivity.[1][4]

Solvent Dielectric Constant (ε) Notes
Dimethylformamide (DMF) 37Excellent choice, solubilizes most reagents well. Must be anhydrous.
Acetonitrile (MeCN) 36Good alternative to DMF, easier to remove under vacuum.
Dimethyl Sulfoxide (DMSO) 47Highly polar, can accelerate slow reactions. Can be difficult to remove and may cause side reactions at high temperatures.[4]
Tetrahydrofuran (THF) 7.5Less polar, may result in slower reaction rates. Good for reactions with stronger bases like NaH.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental problems.

Problem 1: No Reaction or Incomplete Conversion

Your reaction stalls, and TLC/LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times.

G start Incomplete Conversion Observed check_base Verify Base Stoichiometry (≥2 equivalents?) start->check_base check_temp Is Reaction Temperature Adequate? check_base->check_temp Yes increase_base Increase Base to 2.5-3.0 eq. check_base->increase_base No check_reagents Assess Reagent & Solvent Purity (Anhydrous?) check_temp->check_reagents Yes increase_temp Gradually Increase Temperature (e.g., RT -> 50°C -> 80°C) check_temp->increase_temp No purify_reagents Purify Reagents / Use Fresh, Anhydrous Solvent check_reagents->purify_reagents No stronger_base Switch to a Stronger Base (e.g., K₂CO₃ -> Cs₂CO₃) check_reagents->stronger_base Yes, but still no reaction increase_base->start Re-run increase_temp->start Re-run purify_reagents->start Re-run stronger_base->start Re-run

Caption: Workflow for troubleshooting incomplete reactions.

Causality & Explanation:

  • Base Stoichiometry: As detailed in FAQ A1, using less than two equivalents of base is the most common reason for failure. The reaction cannot proceed if the alkylating agent is not in its free-base form and the generated acid is not quenched.

  • Reaction Temperature: SN2 reactions have an activation energy barrier that must be overcome. While some reactive amines may proceed at room temperature, many require moderate heating (e.g., 50-80 °C) to achieve a reasonable rate.[4]

  • Reagent Quality: Water is a competing nucleophile (though a poor one) and can hydrolyze the alkyl bromide. More importantly, it can quench strong bases like NaH. Ensure all reagents are pure and solvents are anhydrous.[3]

  • Base Strength: If all other factors are correct, your amine may be a weak nucleophile (e.g., an electron-deficient aniline). In this case, a stronger base like Cs₂CO₃ or NaH may be required to generate a sufficient concentration of the deprotonated, reactive amine.[4]

Problem 2: Multiple Products Observed (Over-alkylation)

TLC/LC-MS analysis shows the desired product along with one or more higher molecular weight byproducts, corresponding to di-alkylation and/or quaternization.

G Amine R-NH₂ (Starting Amine) Product1 Desired Product (Mono-alkylated) Amine->Product1 + Isoquinoline Iso 1-(Bromomethyl)isoquinoline (Alkylating Agent) Product2 Over-alkylation Product (Di-alkylated) Product1->Product2 + Isoquinoline (Often faster) Product3 Quaternary Salt Product2->Product3 + Isoquinoline

Caption: The "runaway" reaction pathway leading to over-alkylation.[2]

Causality & Explanation: The mono-alkylated product is often a stronger nucleophile than the starting primary amine due to the electron-donating effect of the newly added alkyl group.[2] This makes it more likely to react with any remaining alkylating agent.

Solutions:

  • Adjust Stoichiometry: The most effective method is to use an excess of the starting amine (e.g., 2-3 equivalents). This increases the probability that the alkylating agent will encounter a molecule of the starting amine rather than the product.[5]

  • Reverse Addition: Instead of adding the amine to the alkylating agent, add the alkylating agent slowly and in portions (or via syringe pump) to a solution of the amine and base. This keeps the concentration of the alkylating agent low at all times.

  • Use a Protective Group Strategy: For particularly valuable or sensitive amines, a protection-alkylation-deprotection sequence can be employed. For example, forming a sulfonamide, alkylating it, and then removing the sulfonyl group provides excellent control over mono-alkylation.

Part 3: Experimental Protocols & Data

Protocol 1: Standard N-Alkylation of a Secondary Amine

This protocol provides a robust starting point for the N-alkylation of a typical secondary amine, such as morpholine.

Materials:

  • Morpholine (2.0 equiv.)

  • This compound (1.0 equiv.)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add potassium carbonate (2.5 equiv.).

  • Add anhydrous DMF to the flask, followed by morpholine (2.0 equiv.). Stir the suspension for 10 minutes at room temperature.

  • Add this compound (1.0 equiv.) to the suspension in one portion.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS every hour.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.[9]

Protocol 2: Optimized N-Alkylation of a Primary Aniline (Weak Nucleophile)

This protocol is adapted for less reactive nucleophiles, where forcing conditions are necessary.

Materials:

  • 4-Nitroaniline (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Cesium Carbonate (Cs₂CO₃, 3.0 equiv.)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-nitroaniline (1.0 equiv.) and cesium carbonate (3.0 equiv.).

  • Add anhydrous acetonitrile and stir the resulting suspension.

  • In a separate vial, dissolve this compound (1.2 equiv.) in a minimum amount of anhydrous acetonitrile.

  • Slowly add the solution of the alkylating agent to the aniline suspension over 30 minutes using a syringe.

  • Heat the reaction mixture to 80 °C (reflux) and monitor by TLC or LC-MS.

  • Upon completion (may take 12-24 hours), cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform the aqueous workup and purification as described in Protocol 1.

References

  • Ch22: Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Grokipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:337508-56-2. Retrieved from [Link]

  • Garg, N. K., Tan, M., Johnson, M. T., & Wendt, O. F. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. ChemCatChem. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Reddy, G. S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. Retrieved from [Link]

  • Singh, A., et al. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Asano, Y., et al. (2021). A Study of Solvent Effects on Reaction Rates Using a Microreactor. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. Retrieved from [Link]

Sources

Common side reactions in the synthesis of derivatives from 1-(bromomethyl)isoquinoline hydrobromide.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(Bromomethyl)isoquinoline Derivatives

Prepared by: Gemini, Senior Application Scientist Last Updated: January 17, 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(bromomethyl)isoquinoline hydrobromide. This resource is designed to provide practical, field-proven insights and actionable solutions to common challenges encountered during the synthesis of its derivatives. The following content is structured in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge about the starting material, this compound, which is crucial for successful downstream applications.

Q1: What is the proper way to handle and store this compound?

A1: Proper handling and storage are critical to maintain the reagent's integrity. This compound is a reactive benzylic halide.

  • Storage: The material should be stored in a tightly closed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[1][2] This minimizes exposure to moisture and atmospheric oxygen, which can lead to hydrolysis and other degradation pathways.

  • Handling: Always handle the compound in a well-ventilated area, preferably a fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound can cause skin, eye, and respiratory tract irritation.[1] Avoid creating dust.[3] The hydrobromide salt form enhances stability and makes the compound a manageable solid, but it is still hygroscopic.

Q2: Why is the reagent supplied as a hydrobromide salt? Can I use the free base?

A2: The hydrobromide salt form significantly enhances the compound's shelf-life and handling characteristics. The isoquinoline nitrogen is basic, and in its free base form, it can act as a nucleophile. This can lead to self-reaction or polymerization over time, where the nitrogen of one molecule attacks the bromomethyl group of another. The HBr salt protonates the isoquinoline nitrogen, rendering it non-nucleophilic and thus preventing this degradation pathway.

It is strongly advised not to generate and store the free base. For reactions requiring the free base, it is typically generated in situ by the addition of a suitable base during the reaction setup.

Q3: What are the primary applications of this compound?

A3: This reagent is a powerful electrophile primarily used to introduce the isoquinolin-1-ylmethyl moiety into various molecules. Its high reactivity is due to the benzylic nature of the bromide, which is an excellent leaving group. The most common application is in N-alkylation reactions with primary and secondary amines to form substituted (isoquinolin-1-ylmethyl)amines.[4][5] It is also used for O-alkylation of phenols and alcohols, S-alkylation of thiols, and C-alkylation of soft carbon nucleophiles like enolates. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the isoquinoline scaffold in biologically active compounds and natural products.[6][7][8]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems that may arise during the synthesis of derivatives, providing mechanistic explanations and optimized protocols.

Q4: My N-alkylation reaction with a primary/secondary amine has a low yield and significant unreacted starting material. What's going wrong?

A4: This is a frequent issue often traced back to reaction conditions, particularly the choice of base and solvent.[4][9] The reaction involves the deprotonation of your nucleophile (the amine) and the neutralization of the HBr released from the reagent.

Probable Causes & Solutions:

  • Inadequate Base Strength or Solubility: The base must be strong enough to deprotonate your amine nucleophile (and the HBr salt) but not so strong as to cause elimination or other side reactions. More importantly, the base must be soluble in the reaction solvent to be effective.[4]

    • Solution: If using an insoluble base like potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile (ACN), switch to a more soluble base like cesium carbonate (Cs₂CO₃) or a stronger organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine). Alternatively, change to a more polar aprotic solvent like DMF or DMSO, which can better dissolve inorganic bases.[4][10]

  • Formation of Inactive Reagent: The isoquinoline nitrogen can be deprotonated by a strong base, leading to the formation of an unstable free base of the reagent, which can then decompose.

    • Solution: Use a non-nucleophilic, hindered base like DIPEA, which is less likely to deprotonate the isoquinoline. Add the base slowly to the reaction mixture containing your amine and the isoquinoline reagent.

  • Low Reaction Temperature/Concentration: Standard Sₙ2 reactions require sufficient thermal energy and molecular collision frequency.

    • Solution: Increase the reaction temperature. For stubborn reactions, moving from room temperature to 60-80°C can dramatically increase the rate. Microwave irradiation can also be effective for accelerating these reactions.[9] Ensure the reaction is sufficiently concentrated.

Optimized Protocol for N-Alkylation

This protocol provides a robust starting point for the N-alkylation of a generic secondary amine.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer, round-bottom flask, nitrogen/argon line

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.1 eq).

  • Dissolve the amine in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Add this compound (1.0 eq) to the solution and stir.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirring suspension at room temperature. The 2.5 equivalents are to neutralize the HBr from the starting material, the HBr formed during the reaction, and to ensure the amine nucleophile remains deprotonated.

  • Heat the reaction mixture to 60°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and then brine (1x) to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Q5: I'm observing a significant byproduct with a mass corresponding to double alkylation or quaternization. How can I prevent this?

A5: This side reaction occurs when the nitrogen atom of the desired product (a substituted amine) or the isoquinoline ring itself attacks another molecule of 1-(bromomethyl)isoquinoline.

Visualizing Reaction Pathways

The following diagram illustrates the intended reaction versus the common side reactions.

G reagents 1-(Bromomethyl)isoquinoline HBr + Amine (R2NH) intermediate Deprotonated Amine (R2N-) reagents->intermediate Base (e.g., DIPEA) side_product1 Quaternized Isoquinoline Side Product reagents->side_product1 Self-reaction or reaction with product N hydrolysis Hydrolysis Product (Iso-CH2-OH) reagents->hydrolysis Trace H2O product Desired Product (Iso-CH2-NR2) intermediate->product Sₙ2 Attack on Iso-CH2-Br side_product2 Over-Alkylated Product (Iso-CH2-N+R2-CH2-Iso) product->side_product2 Reacts with another Iso-CH2-Br

Caption: Intended Sₙ2 pathway vs. potential side reactions.

Mechanistic Cause & Mitigation Strategies:

  • Quaternization of the Isoquinoline Nitrogen: The isoquinoline nitrogen, while weakly basic (pKa ≈ 5.4), can become nucleophilic if a very strong base is used or if the reaction temperature is excessively high.[11]

    • Solution: Avoid strong bases like NaH or BuLi. Stick to moderately strong, hindered bases like DIPEA. Maintain the reaction temperature at the minimum required for a reasonable rate.

  • Over-Alkylation of the Product: The product amine can be more nucleophilic than the starting amine, leading it to compete for the alkylating agent.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the starting amine relative to the this compound. This ensures the electrophile is the limiting reagent and is more likely to react with the more abundant starting amine. If the problem persists, try adding the isoquinoline reagent slowly over several hours to a solution of the amine and base, keeping the instantaneous concentration of the electrophile low.

Q6: My purification by silica gel chromatography is difficult. The product is streaking or I'm getting inseparable impurities.

A6: Purification challenges often stem from the basic nature of the isoquinoline nitrogen in the product. Basic compounds can interact strongly with the acidic silica gel, leading to poor peak shape (tailing/streaking) and potential decomposition on the column.

Troubleshooting Purification
ProblemProbable CauseRecommended Solution
Product Tailing/Streaking Strong interaction between the basic product and acidic silica gel.Add a small amount of a basic modifier to the mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the solvent system (e.g., ethyl acetate/hexanes + 1% Et₃N).
Inseparable Byproducts Byproducts have similar polarity to the desired product.1. Change Solvent System: Alter the polarity and nature of the eluent (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).2. Alternative Stationary Phase: Consider using a different stationary phase like alumina (basic or neutral) or reverse-phase (C18) silica.[12]3. Crystallization/Recrystallization: If the product is a solid, attempt to purify it by crystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). This can be a highly effective method for removing minor impurities.[13][14]
Product Decomposition on Column The product is unstable on acidic silica gel.Deactivate the silica gel by pre-treating it with the mobile phase containing the basic modifier. Alternatively, use neutral alumina for chromatography.
Workflow for Diagnosing a Failed Reaction

If a reaction yields an unexpected or no product, a systematic approach is necessary.

G start Reaction Failure (Low Yield / No Product) check_sm Analyze Crude Mixture (LC-MS, ¹H NMR) Is Starting Material (SM) present? start->check_sm sm_present SM Present: Reaction Stalled check_sm->sm_present Yes sm_absent SM Absent: Decomposition check_sm->sm_absent No check_conditions Review Reaction Conditions: - Base strength/solubility? - Temperature too low? - Solvent appropriate? sm_present->check_conditions optimize Optimize Conditions: - Stronger/more soluble base - Increase temperature - Change solvent (e.g., to DMF) check_conditions->optimize check_byproducts Identify Byproducts: - Hydrolysis product? - Dimer/Polymer? - Quaternized species? sm_absent->check_byproducts mitigate Mitigate Decomposition: - Use anhydrous solvents - Lower temperature - Use hindered base check_byproducts->mitigate

Caption: A systematic workflow for troubleshooting failed reactions.

References

  • Benchchem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Royal Society of Chemistry. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. DOI:10.1039/D5RA04962H.
  • Chemsrc. (2025). This compound | CAS#:337508-56-2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • MDPI. (2017). Isoquinolone Syntheses by Annulation Protocols. Molecules. Retrieved from [Link]

  • Unknown Source. (n.d.). Isoquinoline. Scanned Document.
  • Scribd. (2020). Isoquinoline Quaternization. Organic Chemistry Frontiers. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. DOI:10.1039/D4NP00023D.
  • Unknown Source. (n.d.). Chemistry II (Organic)
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • Benchchem. (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
  • International Journal of Scientific & Technology Research. (2020).
  • MDPI. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside With Selected Heterocyclic and Aliphatic Amines. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • MDPI. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. MedChemComm. Retrieved from [Link]

  • National Institutes of Health. (2005). On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. Acta Crystallographica Section F. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Bioactive Isoquinoline Scaffolds from 3-Bromo-2-(bromomethyl)benzonitrile.
  • Google Patents. (n.d.). US2432065A - Purification of isoquinoline.
  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.
  • MDPI. (2021). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemistry Proceedings. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone. ChemInform.
  • MDPI. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Retrieved from [Link]

  • Benchchem. (2025). Step-by-step guide for N-alkylation using 1,5-Dibromohexane.

Sources

Troubleshooting low yields in Williamson ether synthesis with 1-(bromomethyl)isoquinoline hydrobromide.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Williamson Ether Synthesis

Overview: The Challenge of 1-(Bromomethyl)isoquinoline Hydrobromide

The Williamson ether synthesis is a cornerstone of organic chemistry for forming C-O bonds via an SN2 mechanism.[1][2] While robust, its success is highly dependent on substrate structure, reaction conditions, and the absence of competing side reactions.[3][4] The use of this compound as the electrophile introduces specific challenges that are a frequent source of low yields.

This guide provides a structured approach to troubleshooting these issues. The core problems with this reagent are twofold:

  • Acidic Hydrobromide Salt: The reagent is a hydrobromide salt, meaning the isoquinoline nitrogen is protonated.[5] This acidic proton will be readily neutralized by the strong base intended to deprotonate the alcohol, leading to consumption of at least one full equivalent of base before the desired alkoxide can even be formed.

  • Nucleophilic Heterocycle: The isoquinoline nitrogen, once deprotonated from its salt form, is a tertiary amine. This nitrogen atom can act as a nucleophile, competing with the desired alkoxide to attack the electrophilic bromomethyl group of another molecule, leading to the formation of a quaternary ammonium salt byproduct.[6][7]

Understanding and mitigating these two intrinsic properties are critical for achieving high yields.

Frequently Asked Questions (FAQs)

Q1: My reaction failed completely, and I only recovered my starting alcohol. What happened? This is a classic sign of insufficient base. You must use at least two equivalents of base : one to neutralize the hydrobromide salt of the alkylating agent and a second to deprotonate your alcohol to form the reactive alkoxide nucleophile.[3][8] If only one equivalent is used, it will be consumed by the HBr salt, leaving no base to generate the nucleophile required for the reaction.

Q2: I'm getting a significant amount of a new, very polar byproduct that won't extract well from the aqueous layer. What is it? This is most likely the product of N-alkylation (quaternization). In this side reaction, the nitrogen atom of one 1-(bromomethyl)isoquinoline molecule attacks the bromomethyl carbon of another, forming a dimeric quaternary ammonium salt.[7] These salts are often highly polar and may be soluble in water, complicating the workup and reducing the yield of the desired ether.

Q3: Is the hydrobromide salt form a problem for the reaction itself? Yes, beyond consuming base, it affects the reagent's solubility and requires an in situ neutralization step.[9] Failure to account for this is the most common reason for reaction failure. The reaction does not proceed on the salt itself but on the free base form of 1-(bromomethyl)isoquinoline generated after neutralization.

Q4: What is the best general-purpose base and solvent for this reaction? For generating a simple alkoxide, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a common and effective choice because it irreversibly deprotonates the alcohol.[2][3][10] For more sensitive substrates or phenols, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or acetonitrile is preferred, as this can reduce the rate of side reactions.[11] Polar aprotic solvents are ideal as they enhance the nucleophilicity of the alkoxide.[3][12]

In-Depth Troubleshooting Guides

Problem 1: Reaction Stalls or Fails to Initiate (Primarily Starting Material Recovered)

If your TLC or LC-MS analysis shows unreacted alcohol and/or unreacted 1-(bromomethyl)isoquinoline, consider the following causes and solutions.

  • Potential Cause 1.1: Insufficient Base

    • Rationale: As detailed in the FAQs, one equivalent of base is consumed to neutralize the HBr salt. If you used only one equivalent of base relative to your alcohol, you never formed the necessary alkoxide nucleophile.

    • Solution: Perform a stoichiometric re-evaluation. Use a minimum of 2.2 equivalents of base: 1.1 eq to neutralize the HBr salt and 1.1 eq to deprotonate the alcohol. Running a slight excess helps ensure complete deprotonation.

  • Potential Cause 1.2: Inactive Base or Wet Conditions

    • Rationale: Alkoxides are strong bases and are immediately quenched by protic contaminants like water.[3] Sodium hydride (NaH) is particularly susceptible to deactivation by moisture in the air or in solvents.

    • Solution:

      • Ensure all glassware is flame-dried or oven-dried immediately before use.

      • Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system.

      • Use fresh NaH. A common test for NaH activity is to add a small amount to a beaker of water (in a fume hood, with caution); vigorous bubbling (H₂ evolution) indicates activity.

  • Potential Cause 1.3: Suboptimal Temperature or Time

    • Rationale: While the SN2 reaction is generally favorable with this primary halide, kinetics can be slow, especially with weaker bases like K₂CO₃ or with sterically hindered alcohols. Typical Williamson ether syntheses require heating to 50-100 °C for 1-8 hours.[1]

    • Solution: Monitor the reaction by TLC. If no product is observed after 1-2 hours at room temperature, gradually increase the temperature to 50-80 °C. If the reaction is sluggish, allow it to run overnight.

Logical Troubleshooting Flow for Failed Reactions

start Low or No Yield check_base Did you use >2 eq. of base? start->check_base check_conditions Are reagents/solvents anhydrous? check_base->check_conditions Yes insufficient_base Root Cause: Insufficient Base check_base->insufficient_base No check_temp Is reaction heated (50-100 °C)? check_conditions->check_temp Yes wet_reagents Root Cause: Wet Reagents/Solvents check_conditions->wet_reagents No bad_kinetics Root Cause: Suboptimal Temp/Time check_temp->bad_kinetics No success Problem Solved check_temp->success Yes

Caption: Troubleshooting flowchart for failed reactions.

Problem 2: Low Yield with Significant Byproduct Formation

The most probable side reaction is the quaternization of the isoquinoline nitrogen.

  • Potential Cause 2.1: Intermolecular N-Alkylation (Quaternization)

    • Rationale: After the HBr salt is neutralized, the isoquinoline nitrogen becomes a competing nucleophile. Given its proximity and reactivity, it can attack another molecule of 1-(bromomethyl)isoquinoline. This is especially problematic if the concentration of the alkylating agent is high relative to the alkoxide.

    • Solutions:

      • Slow Addition: Add the this compound solution dropwise over 30-60 minutes to the solution of the pre-formed alkoxide. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant alkoxide nucleophile.

      • Use Excess Nucleophile: Use a slight excess of the alcohol (e.g., 1.2-1.5 equivalents) and a corresponding amount of base. This creates a higher concentration of the desired nucleophile relative to the competing isoquinoline nitrogen.

Reaction Pathway vs. Side Reaction

cluster_0 Desired SN2 Pathway cluster_1 Competing Quaternization RO- Alkoxide (R-O⁻) Product Desired Ether (Iso-CH2-OR) RO-->Product SN2 Attack Iso-CH2Br 1-(bromomethyl)isoquinoline Iso-CH2Br->Product Iso-N Isoquinoline Nitrogen Byproduct Quaternary Salt Byproduct Iso-N->Byproduct N-Alkylation Iso-CH2Br_2 Another Molecule of 1-(bromomethyl)isoquinoline Iso-CH2Br_2->Byproduct

Caption: Desired ether synthesis vs. N-alkylation side reaction.

Optimization of Reaction Conditions

Choosing the right combination of base and solvent is critical. The table below summarizes common choices.

BaseSolventProsCons & Considerations
NaH (Sodium Hydride)DMF, THFIrreversible deprotonation, drives reaction to completion.[3]Highly reactive with water/alcohols (H₂ evolution). Requires strict anhydrous conditions. Can be difficult to handle.
K₂CO₃ (Potassium Carbonate)DMF, AcetonitrileMilder, easier to handle, good for sensitive substrates.[11]Slower reaction rates, often requires higher temperatures or longer reaction times. Heterogeneous, may require vigorous stirring.
Cs₂CO₃ (Cesium Carbonate)DMF, AcetonitrileMore soluble and more basic than K₂CO₃, often gives higher yields and faster reactions at lower temperatures.More expensive than other bases.
KOH (Potassium Hydroxide)DMSO, DMFInexpensive and strong. Can be used with phase-transfer catalysis.[1]Can introduce water into the reaction. Its high basicity can promote elimination in sensitive systems.

Recommended Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Hydride (NaH)

This protocol is recommended for simple, non-sensitive alcohols.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • Alkoxide Formation: Add the alcohol (1.2 eq) to the flask, followed by anhydrous DMF (or THF) to dissolve it. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 2.5 eq total) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Electrophile Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise via syringe to the alkoxide mixture over 30 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Milder Synthesis using Potassium Carbonate (K₂CO₃)

This protocol is suitable for phenols or more sensitive alcohols where a strong base like NaH might cause decomposition.

  • Setup: To a round-bottom flask, add the alcohol or phenol (1.2 eq), finely powdered anhydrous K₂CO₃ (3.0 eq), and this compound (1.0 eq).

  • Solvent: Add anhydrous DMF or acetonitrile.

  • Catalyst (Optional): For sluggish reactions, a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq) can be added as a phase-transfer catalyst.[13]

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. These reactions may require 8-24 hours for completion.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem Technical Support.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • BenchChem. (2025).
  • Chemsrc. (2025). This compound Safety Data Sheet. Retrieved from [Link]

  • Reich, H. J. (n.d.). The Williamson Ether Synthesis. University of Wisconsin. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]

  • ResearchGate. (2018). In Situ Removal of HBr via Microdroplets for High Selectivity Bromobutyl Rubber Synthesis in a Microreaction System. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]

  • Szymańska, E., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2169. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Isoquinoline Quaternization. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

  • Reddit. (2024). Williamson ether synthesis with an amine as a base. r/chemhelp. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Phase transfer catalysis under ultrasound. Alkylation of isoquinoline Reissert compound. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Sciencemadness.org. (2018). Neutralizing HBr reaction mixture. Retrieved from [Link]

  • Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-93. [Link]

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Technical Support Center: Optimizing Thiol Labeling with 1-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for thiol labeling using 1-(bromomethyl)isoquinoline hydrobromide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your conjugation strategy. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and refine your protocols effectively.

Section 1: The Foundational Chemistry of Thiol Alkylation

The labeling reaction you are performing is a classic bimolecular nucleophilic substitution (SN2) reaction.[1] The key players are the electrophilic carbon of the bromomethyl group on the isoquinoline reagent and the nucleophilic sulfur of a cysteine residue's thiol group.

However, the true nucleophile is not the protonated thiol (-SH) but the deprotonated thiolate anion (-S⁻).[1][2] The concentration of this highly reactive thiolate is dependent on the pKa of the specific cysteine residue (typically ~8.5 in proteins) and the pH of the reaction buffer.[1] This pH dependency is the single most critical parameter in your optimization efforts.

G Thiolate Protein-SH (Thiol) Deprotonation pH > pKa Thiolate_Anion Protein-S⁻ (Thiolate Anion) Thiolate->Thiolate_Anion Deprotonation OH⁻ H₂O Product Labeled Protein (Stable Thioether Bond) Thiolate_Anion->Product SN2 Attack Reagent 1-(Bromomethyl)isoquinoline (Br-CH₂-Isoquinoline) Reagent->Product Leaving_Group Br⁻ (Leaving Group)

Caption: The SN2 reaction mechanism for thiol labeling.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions about the components and conditions of the labeling reaction.

Q1: What is the optimal pH for the labeling reaction and why?

The optimal pH is a trade-off, typically between 7.0 and 7.5 .[3][4]

  • Rationale: The reaction rate depends on the concentration of the nucleophilic thiolate anion (-S⁻). The pKa of a typical cysteine thiol is ~8.5.[1] According to the Henderson-Hasselbalch equation, at pH 7.5, only about 10% of the thiols are in the reactive thiolate form. While increasing the pH to 8.5 would maximize the thiolate concentration, it would also significantly deprotonate amine groups (e.g., lysine residues, protein N-terminus), turning them into competing nucleophiles and leading to non-specific labeling.[1] The pH 7.0-7.5 range offers a sufficient concentration of thiolate for a practical reaction rate while maintaining high selectivity for thiols over amines.[3][5]

Q2: How do I choose the right buffer for the reaction?

Phosphate-buffered saline (PBS), HEPES, or Tris buffers are all suitable choices, provided the pH is adjusted to the 7.0-7.5 range.[3]

  • Key Consideration: Avoid buffers containing nucleophilic components. For example, do not use a buffer containing free thiols. Ensure all buffer components are compatible with your upstream and downstream applications.

Q3: What is the recommended molar ratio of labeling reagent to protein?

Start with a 10- to 20-fold molar excess of the labeling reagent over the protein.[4]

  • Rationale: As a bimolecular reaction, the rate is dependent on the concentration of both reactants.[1] Using a molar excess of the smaller labeling reagent drives the reaction to completion. The optimal ratio is empirical and should be determined for each specific protein. Starting with a titration (e.g., 5x, 10x, 20x, 50x molar excess) is highly recommended.

Q4: My protein's thiols are oxidized (forming disulfide bonds). What should I do?

You must first reduce the disulfide bonds to free the thiols for labeling.

  • Procedure: Use a 10-fold molar excess of a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).[3]

  • CRITICAL STEP: The reducing agent must be removed before adding the this compound. DTT contains thiols that will compete with your protein, and TCEP can react directly with haloalkyl reagents like yours.[4][6] Removal is best accomplished using a desalting column (e.g., Sephadex G-25) or dialysis.[4]

Q5: How stable is the this compound reagent?

The solid form is generally stable when stored correctly (cool, dry, dark place).[7] However, stock solutions in organic solvents like DMSO or DMF are less stable and should be prepared fresh for best results.[4] We do not recommend storing stock solutions for more than 24 hours.[4] The bromomethyl group is susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.

Section 3: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments.

G Start Problem: Low Labeling Efficiency Check_pH Is reaction pH between 7.0 and 7.5? Start->Check_pH Check_Reagent Was the reagent stock prepared fresh? Check_pH->Check_Reagent Yes Sol_pH Solution: Adjust buffer pH to 7.0-7.5. Use a calibrated pH meter. Check_pH->Sol_pH No Check_Reducing Were reducing agents (DTT/TCEP) fully removed before labeling? Check_Reagent->Check_Reducing Yes Sol_Reagent Solution: Prepare a fresh stock of the labeling reagent in anhydrous DMSO. Check_Reagent->Sol_Reagent No Check_Thiols Are you certain the protein's thiols are reduced and available? Check_Reducing->Check_Thiols Yes Sol_Reducing Solution: Perform buffer exchange (desalting column) after reduction step. Check_Reducing->Sol_Reducing No Sol_Thiols Solution: Pre-treat protein with TCEP/DTT, remove reducing agent, then label. Check_Thiols->Sol_Thiols No / Unsure Sol_Increase Further Steps: Increase molar excess of reagent. Increase reaction time. Check_Thiols->Sol_Increase Yes

Caption: A decision tree for troubleshooting low labeling efficiency.

Troubleshooting Table
Problem Potential Cause Recommended Solution & Explanation
Low or No Labeling 1. Incorrect pH: Buffer pH is too low (<6.5), preventing thiolate formation.[8] 2. Reagent Degradation: Reagent stock solution is old or has been hydrolyzed. 3. Oxidized Thiols: Cysteine residues have formed disulfide bonds and are unavailable for reaction. 4. Residual Reducing Agent: DTT or TCEP is still present and is quenching the labeling reagent.[4][6]1. Verify pH: Use a calibrated pH meter to ensure your reaction buffer is between 7.0-7.5.[3] 2. Prepare Fresh Reagent: Always prepare a fresh stock of this compound in anhydrous DMSO or DMF immediately before use.[4] 3. Reduce & Purify: Treat your protein with a reducing agent (e.g., TCEP) and then remove it completely via a desalting column before starting the labeling reaction.[3] 4. Ensure Cleanup: Confirm your purification method (e.g., desalting column) is effective at removing small molecules post-reduction.
Protein Precipitation 1. Excess Reagent: High concentrations of the hydrophobic isoquinoline label can reduce the solubility of the protein.[9] 2. Solvent Shock: Adding a large volume of organic solvent (e.g., DMSO) containing the label can cause the protein to precipitate. 3. Protein Instability: The modification of a key cysteine residue may have disrupted protein structure.1. Optimize Stoichiometry: Perform a titration to find the lowest molar excess of reagent that provides sufficient labeling.[9] 2. Control Solvent Addition: Prepare the reagent stock at a high concentration so only a small volume (<5% of total reaction volume) is needed. Add it dropwise while gently stirring. 3. Assess Stability: If precipitation persists at low labeling ratios, the protein may be intolerant to modification at that specific site. Consider mutagenesis if a specific site is the issue.
Non-Specific Labeling 1. pH is too High: At pH > 8.0, amine groups on lysine residues and the N-terminus become deprotonated and nucleophilic, leading to off-target labeling.[1] 2. Reaction Time is Excessive: Very long incubation times can sometimes lead to slow side reactions with less reactive residues like histidine or methionine.[3]1. Lower the pH: Reduce the reaction pH to the 7.0-7.2 range to maximize the reactivity difference between thiols and amines. 2. Optimize Reaction Time: Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to find the point where thiol labeling is complete but side reactions have not significantly occurred. Stop the reaction by adding a thiol-containing quenching agent.[4]
Inconsistent Results 1. Inconsistent Reagent Activity: Using reagent stock solutions of different ages. 2. Variable Thiol Availability: Inconsistent reduction of disulfide bonds between batches. 3. Oxygenation: Dissolved oxygen can promote the re-oxidation of thiols to disulfides during the reaction setup.[4]1. Standardize Reagent Prep: Always use freshly prepared reagent stock.[4] 2. Standardize Reduction: Ensure the reduction step (reagent concentration, time, temperature) and subsequent cleanup are identical for all samples. 3. Deoxygenate Buffers: For sensitive proteins, de-gas buffers by sparging with nitrogen or argon before use, especially after the reduction step.[4]
Section 4: Experimental Protocols
Protocol 1: General Thiol Labeling Workflow

This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular protein.

G P1 Step 1: Prepare Protein Dissolve protein in reaction buffer (e.g., PBS, pH 7.2). P2 Step 2 (Optional): Reduction If needed, add TCEP (10x molar excess). Incubate 30-60 min at RT. P1->P2 P3 Step 3: Remove Reducing Agent CRITICAL: Use desalting column to exchange into fresh, deoxygenated buffer. P2->P3 P5 Step 5: Labeling Reaction Add reagent stock to protein (10-20x molar excess). Incubate 2 hours at RT, protected from light. P3->P5 P4 Step 4: Prepare Reagent Dissolve 1-(bromomethyl)isoquinoline HBr in anhydrous DMSO to make a 10-20 mM stock. P4->P5 P6 Step 6: Quench Reaction Add a thiol (e.g., DTT, BME) to a final concentration of ~20 mM to consume excess reagent. P5->P6 P7 Step 7: Purify Conjugate Remove excess reagent and quencher using a desalting column or dialysis. P6->P7

Caption: A standard workflow for protein thiol labeling.

Methodology:

  • Protein Preparation: Dissolve your protein in the chosen reaction buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2) to a final concentration of 1-5 mg/mL.[1] If the protein has disulfide bonds that need to be labeled, proceed to the reduction step. Otherwise, de-gas the buffer and proceed to step 3.

  • (Optional) Reduction of Disulfides: Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Note: TCEP is preferred over DTT as it does not need to be removed prior to labeling with iodoacetamide- or maleimide-based reagents, but because 1-(bromomethyl)isoquinoline is a haloalkyl derivative, removal is still the safest practice to avoid any potential reaction between TCEP and the label.[4][6]

  • Removal of Reducing Agent: This is a critical step. Remove the TCEP or DTT using a desalting column (e.g., Sephadex G-25) equilibrated with deoxygenated reaction buffer.[4] This buffer exchange ensures no competing substances are present.

  • Labeling Reaction:

    • Prepare a fresh 10-20 mM stock solution of this compound in anhydrous DMSO.

    • While gently stirring the protein solution, add the desired molar excess (e.g., 10x) of the labeling reagent stock. Ensure the final DMSO concentration remains below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 2 hours at room temperature, protected from light.[4]

  • Quenching: Stop the reaction by adding a low molecular weight thiol, such as DTT or β-mercaptoethanol, to a final concentration of ~20 mM to react with any excess this compound.[1] Incubate for 15 minutes.

  • Purification: Remove the excess labeling reagent and quenching agent by passing the solution through another desalting column or by extensive dialysis against a suitable storage buffer.[4]

References
  • Methods for the determination and quantification of the reactive thiol proteome - PMC - NIH. (National Institutes of Health) [Link]

  • Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC - NIH. (National Institutes of Health) [Link]

  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing. (Royal Society of Chemistry) [Link]

  • Proteomic approaches to the characterization of protein thiol modification - PMC. (National Institutes of Health) [Link]

  • Fluorescent Probes for Live Cell Thiol Detection - PMC - NIH. (National Institutes of Health) [Link]

  • Thiol alkylation below neutral pH - PubMed. (National Institutes of Health) [Link]

  • Effects of concentration and different reducing agents on thiol/... - ResearchGate. (ResearchGate) [Link]

  • The role of reactive N-bromo species and radical intermediates in hypobromous acid-induced protein oxidation - PubMed. (National Institutes of Health) [Link]

  • Do Cysteine thiol groups respond to the pH changes? - ResearchGate. (ResearchGate) [Link]

  • Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. (Elsevier) [Link]

  • Thiol Alkylation below Neutral pH - ResearchGate. (ResearchGate) [Link]

  • Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase | Biochemistry - ACS Publications. (American Chemical Society) [Link]

  • Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. - ResearchGate. (ResearchGate) [Link]

  • Thiol Reactive Probes and Chemosensors - PMC - PubMed Central - NIH. (National Institutes of Health) [Link]

  • Thiol-reactive dyes for fluorescence labeling of proteomic samples - UTMB Health Research Expert Profiles. (University of Texas Medical Branch) [Link]

  • This compound | CAS#:337508-56-2 | Chemsrc. (Chemsrc) [Link]

  • Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC - NIH. (National Institutes of Health) [Link]

  • Design strategies of fluorescent probes for selective detection among biothiols - The Royal Society of Chemistry. (Royal Society of Chemistry) [Link]

  • Troubleshooting in Fluorescent Staining - Creative Bioarray. (Creative Bioarray) [Link]

  • Insights into maleimide-thiol conjugation chemistry - DSpace. (Utrecht University) [Link]

  • Kinetic analysis of the reactions of hypobromous acid with protein components: implications for cellular damage and use of 3-bromotyrosine as a marker of oxidative stress - PubMed. (National Institutes of Health) [Link]

  • 7-(bromomethyl)isoquinoline hydrobromide, min 95%, 1 gram - CP Lab Safety. (CP Lab Safety) [Link]

  • Biochemical methods for monitoring protein thiol redox states in biological systems - PMC - NIH. (National Institutes of Health) [Link]

  • Buy this compound from Conier Chem&Pharma Limited. (LookChem) [Link]

  • Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed. (National Institutes of Health) [Link]

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. (Semantic Scholar) [Link]

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How to prevent the hydrolysis of 1-(bromomethyl)isoquinoline hydrobromide during reactions?

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Bromomethyl)isoquinoline Hydrobromide

A Guide to Maximizing Yield and Purity by Preventing Hydrolysis

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive and valuable alkylating agent. Its purpose is to provide expert guidance, field-proven protocols, and troubleshooting advice to mitigate the primary challenge associated with its use: susceptibility to hydrolysis. By understanding the underlying mechanisms and implementing the strategies outlined below, you can ensure the integrity of your reactions and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reactivity of this compound.

Q1: What is this compound and what is its primary application?

This compound is a salt of a highly reactive organic compound. It serves as a potent electrophile in nucleophilic substitution reactions.[1] Its primary use is to introduce the "isoquinolin-1-ylmethyl" moiety onto various nucleophiles (e.g., alcohols, phenols, amines, thiols), a common structural motif in pharmacologically active molecules and functional materials.[2][3][4] The hydrobromide salt form often improves the compound's shelf-life and handling characteristics compared to the free base.[1]

Q2: Why is this specific compound so prone to hydrolysis?

There are two key structural features that contribute to its high reactivity towards water:

  • Benzylic Bromide System: The bromomethyl group is attached to an aromatic ring system, making it a "benzylic-like" halide. Benzylic halides are exceptionally reactive because the carbocation intermediate that can form during an SN1-type reaction is stabilized by resonance with the isoquinoline ring system.

  • Hydrobromide Salt: The hydrobromide salt form renders the compound more soluble in polar solvents, including trace amounts of water that may be present in your reaction medium.[1] This increased proximity between the reagent and water molecules accelerates the rate of the undesired hydrolysis reaction.

Q3: What is the byproduct of hydrolysis, and why is it problematic?

Hydrolysis of this compound yields 1-(hydroxymethyl)isoquinoline hydrobromide. The formation of this byproduct is detrimental for several reasons:

  • Reduced Yield: Every molecule of the starting material that hydrolyzes is one that cannot react with your intended nucleophile, directly lowering the yield of your desired product.

  • Purification Challenges: The hydrolysis byproduct is often structurally similar to the desired product, sharing a common isoquinoline core. This can make chromatographic or crystallographic separation difficult and tedious.

  • Reaction Complications: The alcohol byproduct could potentially act as a competing nucleophile in subsequent reaction steps, leading to further impurities.

Q4: My reaction yield is low. How can I confirm if my starting material was already compromised by hydrolysis before the reaction?

Before starting your experiment, it is prudent to assess the quality of your reagent, especially if it is from an older batch or has been stored improperly. You can check for pre-existing hydrolysis by:

  • Melting Point: The reported melting point is 180-190 °C.[5][6] A significantly lower or broader melting range can indicate the presence of impurities like the hydrolysis product.

  • Thin-Layer Chromatography (TLC): The hydrolysis product, 1-(hydroxymethyl)isoquinoline, is significantly more polar than the starting bromide. A simple TLC analysis against a reference standard can quickly reveal the presence of this polar impurity.

  • NMR Spectroscopy: 1H NMR is a definitive method. The benzylic protons (-CH₂Br) of the starting material will have a characteristic chemical shift. The corresponding protons of the hydrolysis product (-CH₂OH) will appear at a different, typically upfield, chemical shift.

Section 2: The Chemistry of Hydrolysis: Mechanism & Prevention

Success in using this compound hinges on ensuring the desired nucleophilic substitution reaction (Pathway A) significantly outpaces the undesired hydrolysis reaction (Pathway B).

The Competing Pathways

The central challenge is a competition between your nucleophile (Nu⁻) and water for the electrophilic benzylic carbon.

G cluster_0 cluster_1 Desired Reaction cluster_2 Undesired Side Reaction Reagents 1-(Bromomethyl)isoquinoline HBr + Your Nucleophile (Nu⁻) + Trace H₂O Desired_Product Desired Alkylated Product (Isoquinoline-CH₂-Nu) Reagents->Desired_Product  Pathway A (SN2) Favored by: - Anhydrous Conditions - Stronger Nucleophile (Nu⁻) - Aprotic Solvent Hydrolysis_Product Hydrolysis Byproduct (Isoquinoline-CH₂-OH) Reagents->Hydrolysis_Product  Pathway B (SN1/SN2) Favored by: - Presence of Water - Protic Solvents - Weak Nucleophile (Nu⁻)

Caption: Competing reaction pathways for this compound.

The key to preventing hydrolysis is to manipulate the reaction conditions to heavily favor Pathway A . This is achieved by controlling four critical parameters: water content, solvent choice, base selection, and temperature.

Section 3: Troubleshooting Guide & Proactive Solutions

This section provides solutions to common problems encountered during reactions involving this compound.

Scenario 1: The reaction is clean, but the final yield is disappointingly low.

  • Primary Suspect: Hydrolysis of the alkylating agent before or during the reaction.

  • Causality: Even seemingly "dry" solvents can contain enough water (50-100 ppm) to hydrolyze a significant portion of this highly reactive reagent. The hydrobromide salt actively pulls this trace water into the reaction environment.

  • Troubleshooting & Protocol Validation:

    • Rigorous Drying of Solvents: Do not rely on commercial "anhydrous" solvents from a previously opened bottle. Pass solvents through an activated alumina column or distill them from an appropriate drying agent (e.g., CaH₂ for halogenated solvents and acetonitrile; sodium/benzophenone for THF and dioxane) immediately before use.

    • Drying of Reagents: Ensure your nucleophile and any added base are thoroughly dried. If they are solids, dry them in a vacuum oven. If using a liquid amine base like triethylamine, consider distilling it from CaH₂.

    • Inert Atmosphere Technique: The reaction vessel must be oven- or flame-dried and cooled under a stream of dry inert gas (argon or nitrogen). Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to quenching.

Scenario 2: TLC/LC-MS analysis of the crude product shows a significant polar byproduct matching the mass of the hydrolyzed material.

  • Primary Suspect: Hydrolysis occurred during the reaction or, critically, during the aqueous workup.

  • Causality: Introducing an aqueous phase during workup while unreacted this compound is still present will inevitably lead to rapid hydrolysis.

  • Troubleshooting & Protocol Validation:

    • Monitor to Completion: Ensure the reaction has gone to full completion (TLC/LC-MS) before initiating workup. If the reaction stalls, adding more of the nucleophile is preferable to a premature workup.

    • Non-Aqueous Workup: If possible, devise a non-aqueous workup. For example, if a carbonate base was used, it can be filtered off. The filtrate can then be concentrated and purified directly by column chromatography.

    • Careful Quenching: If an aqueous workup is unavoidable, perform it at low temperature (0 °C) and as rapidly as possible. Use a saturated solution of a mild base like sodium bicarbonate to neutralize the HBr salt and immediately extract the organic product into a non-polar solvent to minimize its contact time with the aqueous phase.

Scenario 3: Reaction results are inconsistent from one run to the next.

  • Primary Suspect: Improper storage and handling of the this compound reagent.

  • Causality: This reagent is sensitive to atmospheric moisture.[5] Each time the container is opened, it is exposed to air, leading to gradual degradation.

  • Troubleshooting & Protocol Validation:

    • Correct Storage: Store the reagent tightly sealed, in a desiccator, under refrigeration (2-8°C), and preferably under an inert atmosphere.[5][6][7]

    • Handling Protocol: When weighing the reagent, do so quickly. Do not leave the bottle open on the bench. For high-precision or small-scale reactions, consider pre-aliquoting the reagent into single-use vials inside a glovebox to prevent repeated exposure of the bulk material.

Section 4: Best Practices & Recommended Protocols

Adhering to the following best practices will proactively minimize the risk of hydrolysis and ensure reproducible, high-yielding reactions.

Experimental Protocol: General Procedure for Alkylation

This protocol outlines a self-validating workflow designed to rigorously exclude water.

  • Glassware Preparation: All glassware (flask, condenser, addition funnel, etc.) should be oven-dried at >120 °C for at least 4 hours and assembled hot, then allowed to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Reaction Setup: To the reaction flask, add your nucleophile and a suitable anhydrous aprotic solvent (see Table 1). If your nucleophile requires deprotonation (e.g., an alcohol or phenol), add the appropriate anhydrous base at this stage.

  • Deprotonation (if applicable): Stir the mixture at the appropriate temperature until deprotonation is complete. For example, when using NaH, stir until hydrogen evolution ceases. This step is crucial as it generates the active nucleophile before introducing the sensitive electrophile.

  • Reagent Addition: In a separate, dry, inerted flask, dissolve the this compound in a minimal amount of the same anhydrous solvent. Transfer this solution to the reaction mixture dropwise via a syringe or an addition funnel at a controlled temperature (e.g., 0 °C to room temperature, depending on the nucleophile's reactivity).

  • Reaction Monitoring: Allow the reaction to proceed at the determined optimal temperature. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup & Purification: Once the reaction is complete, proceed with a non-aqueous workup if feasible. Otherwise, cool the reaction to 0 °C before carefully quenching and proceeding with a rapid aqueous extraction. Purify the crude product via standard methods (e.g., silica gel chromatography).

Data Presentation: Solvent and Base Selection Guide

The choice of solvent and base is critical and interdependent. This table provides guidance for common scenarios.

CategoryReagentProsConsBest For...
Solvent Tetrahydrofuran (THF) Excellent for many organic salts; easily dried.Can form peroxides; lower boiling point limits temperature range.General purpose, especially for reactions with alkali metal hydrides or carbonates.
Dichloromethane (DCM) Dissolves a wide range of organic compounds; volatile and easy to remove.Can be difficult to render completely anhydrous; potential for side reactions with some strong nucleophiles.Room temperature or below reactions where high solubility is needed.
Acetonitrile (MeCN) Polar aprotic, good solvating power for salts.Can be challenging to dry completely; can act as a nucleophile under certain conditions.Reactions where increased polarity is needed to dissolve reactants.
N,N-Dimethylformamide (DMF) High boiling point; excellent solvating power for polar and ionic compounds.Very difficult to remove residual amounts; can decompose at high temperatures.Reactions requiring higher temperatures or with poorly soluble nucleophiles. Must be rigorously anhydrous.
Base Potassium Carbonate (K₂CO₃) Inexpensive, easy to handle solid, non-nucleophilic.Heterogeneous in many organic solvents, leading to slower reaction rates.Alkylation of phenols and carboxylic acids.
Cesium Carbonate (Cs₂CO₃) More soluble in organic solvents than K₂CO₃, often accelerating reactions.More expensive and hygroscopic.Cases where K₂CO₃ is ineffective ("Cesium Effect").
Sodium Hydride (NaH) Strong, non-nucleophilic base; reaction completion is visually indicated (H₂ evolution).Highly reactive with water/protic solvents (safety hazard); requires careful handling.Deprotonation of alcohols to form alkoxides for Williamson ether synthesis.[8]
Triethylamine (Et₃N) / DIPEA Soluble organic bases; act as acid scavengers.Can be nucleophilic, potentially reacting with the bromide; can form salts that complicate purification.Neutralizing the HBr generated when alkylating amines or other nitrogen nucleophiles.

References

  • Chemsrc. (n.d.). This compound | CAS#:337508-56-2. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved January 17, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis? Retrieved January 17, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved January 17, 2026, from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved January 17, 2026, from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Managing 1-(bromomethyl)isoquinoline hydrobromide in Non-Polar Media

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the solubility of 1-(bromomethyl)isoquinoline hydrobromide in non-polar organic solvents. We will explore the underlying chemical principles governing this issue and provide validated, step-by-step protocols to achieve homogeneous reaction conditions or effectively manage biphasic systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the solubility behavior of this compound.

Q1: Why is my this compound failing to dissolve in solvents like toluene, hexane, or dichloromethane?

The core reason lies in the chemical principle of "like dissolves like".[1][2] this compound is an ionic salt. The hydrobromide (HBr) portion protonates the nitrogen atom of the isoquinoline ring, creating a positively charged isoquinolinium cation and a bromide anion (Br⁻). This ionic, highly polar nature means it will readily dissolve in polar solvents (like water or ethanol) that can effectively solvate the ions. Non-polar solvents lack the ability to stabilize these charged species, leading to extremely low solubility. The interactions between non-polar solvent molecules and the ionic salt are not strong enough to overcome the salt's crystal lattice energy.[3]

Q2: What is the difference between the 'hydrobromide salt' and the 'free base' form of 1-(bromomethyl)isoquinoline?

The key difference is the charge state of the isoquinoline nitrogen.

  • Hydrobromide Salt: The nitrogen is protonated (N-H⁺) and associated with a bromide counter-ion. This makes the molecule an ionic salt, which is typically a crystalline solid with high polarity.[4]

  • Free Base: The nitrogen is neutral (unprotonated). This form is a neutral organic molecule. By removing the ionic character, the overall polarity of the molecule is significantly reduced, making it much more soluble in non-polar organic solvents.[5]

The conversion between these two forms is a simple acid-base reaction.

Q3: When should I use the hydrobromide salt versus the free base?

  • Use the Hydrobromide Salt for:

    • Storage and Stability: Salts are often more crystalline, less hygroscopic, and have a longer shelf life than their free base counterparts. The material is typically supplied as the salt for this reason.[6]

    • Aqueous Reactions: If your reaction is performed in water or a highly polar solvent system, the salt form can often be used directly.

    • Phase-Transfer Catalysis: The salt can be used directly in biphasic reactions when employing a phase-transfer catalyst.

  • Use the Free Base for:

    • Homogeneous Reactions in Non-Polar Solvents: If your experimental goal requires the reagent to be fully dissolved in a non-polar solvent (e.g., toluene, THF, DCM), converting the salt to the free base is essential.

    • Improved Reactivity with Certain Reagents: Some organometallic reagents or strong, non-polar bases may be incompatible with the acidic proton of the hydrobromide salt.

Section 2: Troubleshooting Guide for Solubility Issues

This guide provides actionable solutions to common experimental problems encountered with this compound.

Problem: My compound is completely insoluble in my non-polar reaction solvent, preventing the reaction from starting.

This is the most common issue. A suspended solid will have minimal surface area available for reaction, leading to extremely slow or no conversion.

Solution A (Preferred Method): Convert the Salt to its Free Base

This is the most robust strategy for achieving a homogeneous solution. By neutralizing the hydrobromide salt, you generate the non-polar free base, which will readily dissolve in most organic solvents.

  • Causality: The removal of the ionic charge via deprotonation drastically lowers the molecule's polarity, aligning its intermolecular forces with those of non-polar solvents (primarily London dispersion forces).[7] This follows the "like dissolves like" principle.[1]

  • Self-Validation: The successful conversion is easily validated. The appearance of an organic-soluble product from a previously water-soluble starting material confirms the transformation. You will visually observe the solid salt dissolving in the aqueous base and then being extracted into the organic layer.

A detailed protocol for this conversion is provided in Section 3, Protocol 1 .

Solution B (Alternative Method): Employ Phase-Transfer Catalysis (PTC)

If converting to the free base is undesirable or your reaction involves an aqueous phase, Phase-Transfer Catalysis (PTC) is an excellent alternative. This technique facilitates the reaction between two immiscible reactants by transporting one reactant across the phase boundary.[8]

  • Causality: A phase-transfer catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) exchanges its anion for the reactive anion in the aqueous phase. The resulting lipophilic ion pair can then travel into the organic phase to react. This method is widely used for alkylation reactions involving isoquinoline scaffolds.[9][10]

  • Self-Validation: The progress of the reaction, monitored by TLC or LCMS, serves as validation for the effectiveness of the PTC system. If product is forming, the catalyst is successfully shuttling the reactive species.

A general protocol for using PTC is provided in Section 3, Protocol 2 .

Workflow for Selecting a Strategy

G cluster_0 Homogeneous Strategy cluster_1 Biphasic Strategy start Start: Need to react 1-(bromomethyl)isoquinoline HBr in a non-polar solvent q1 Is a homogeneous solution required? start->q1 convert Convert to Free Base (See Protocol 1) q1->convert  Yes ptc Use Phase-Transfer Catalysis (PTC) (See Protocol 2) q1->ptc  No, a biphasic system is acceptable dissolve Dissolve free base in non-polar solvent convert->dissolve react_h Perform homogeneous reaction dissolve->react_h react_b Perform biphasic reaction ptc->react_b

Caption: Decision workflow for solubility strategy.

Section 3: Detailed Experimental Protocols

Protocol 1: Generation of 1-(bromomethyl)isoquinoline Free Base

This protocol describes the liquid-liquid extraction procedure to convert the hydrobromide salt to its organic-soluble free base form.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water in a beaker.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Basification: Slowly add the saturated NaHCO₃ solution to the separatory funnel. Swirl gently. You may observe effervescence (CO₂ release). Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).

  • Extraction: Add a volume of DCM or EtOAc to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate fully. The organic layer (containing the free base) will be the bottom layer if using DCM and the top layer if using EtOAc.

  • Collection: Drain the organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction (steps 4-6). Combine the organic layers.

  • Washing: (Optional but recommended) Wash the combined organic layers with a small portion of deionized water to remove any remaining inorganic salts.

  • Drying: Add anhydrous MgSO₄ or Na₂SO₄ to the organic extract to remove residual water. Swirl and let it stand for 5-10 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the 1-(bromomethyl)isoquinoline free base, which is often an oil or low-melting solid. The product should be used immediately or stored under an inert atmosphere.

Diagram: Free Base Conversion Workflow

G start Start: HBr Salt in Water add_base 1. Add Sat. NaHCO₃ (aq, pH > 8) start->add_base extract 2. Extract with Organic Solvent (e.g., DCM) add_base->extract separate 3. Separate Layers extract->separate dry 4. Dry Organic Layer (e.g., MgSO₄) separate->dry evaporate 5. Evaporate Solvent dry->evaporate end End Product: Free Base (Oil/Solid) evaporate->end

Caption: Workflow for converting the hydrobromide salt to the free base.

Protocol 2: General Procedure for Alkylation under Phase-Transfer Catalysis (PTC)

This protocol provides a starting point for a reaction between this compound and a nucleophile in a biphasic system.

Materials:

  • This compound

  • Nucleophile (e.g., a phenol, thiol, or amine)

  • Non-polar solvent (e.g., Toluene)

  • Aqueous base (e.g., 5 M Sodium Hydroxide, NaOH)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB, 5-10 mol%)

  • Reaction vessel with vigorous stirring capability

Step-by-Step Methodology:

  • Charge Reactor: To a reaction vessel, add the non-polar solvent, the nucleophile to be alkylated, and the phase-transfer catalyst (e.g., TBAB).

  • Add Reagents: Add the this compound solid and the aqueous base solution.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 50-80 °C) and begin vigorous stirring. The stirring must be fast enough to create a large surface area between the two phases for efficient catalysis.

  • Monitoring: Monitor the reaction progress by periodically taking a sample from the organic layer and analyzing by TLC or LCMS.

  • Workup: Upon completion, cool the reaction to room temperature. Stop stirring and allow the phases to separate.

  • Isolation: Separate the organic layer. Wash it with water and then with brine. Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude product.

  • Purification: Purify the crude product as necessary, typically by column chromatography.

Diagram: Mechanism of Phase-Transfer Catalysis

G Nu_aq Nu⁻ (Nucleophile) QNu_org [Q⁺Nu⁻] (Lipophilic Ion Pair) Nu_aq->QNu_org 1. Ion Exchange at Interface M_aq M⁺ (e.g., Na⁺) Salt_aq Iso-CH₂Br·HBr Product_org Iso-CH₂-Nu QNu_org->Product_org 2. Reaction with Iso-CH₂Br QX_org [Q⁺X⁻] Product_org->QX_org 3. Forms Byproduct Ion Pair QX_org->Nu_aq 4. Catalyst Returns to Aqueous Phase

Caption: Catalytic cycle of a phase-transfer catalyst (Q⁺X⁻).

Section 4: Summary of Strategies

The table below provides a direct comparison to help you select the optimal strategy for your specific experimental needs.

Strategy Description Advantages Disadvantages Best For...
Free Base Conversion The ionic salt is neutralized to its non-polar organic-soluble form before the reaction.- Achieves a fully homogeneous reaction.- Simple, well-understood chemistry.- Avoids catalyst contamination in the final product.- Requires an extra synthetic step (workup).- The free base may be less stable than the salt.- Not suitable for aqueous reaction systems.Reactions requiring a single phase, precise stoichiometry, or use reagents incompatible with water or acidic protons.
Phase-Transfer Catalysis (PTC) A catalyst is used to shuttle a reactant between an aqueous phase and an organic phase.[8]- Avoids a separate free-basing step.- Uses inexpensive inorganic bases.- Can be performed at high concentrations.- Requires vigorous stirring.- Catalyst may need to be removed during purification.- Reaction kinetics can be complex.Large-scale reactions, reactions with water-soluble nucleophiles, or when avoiding an extra workup step is a priority.

References

  • Phase transfer catalysis under ultrasound. Alkylation of isoquinoline Reissert compound . Journal of the Chemical Society, Chemical Communications. [Link]

  • This compound | CAS#:337508-56-2 . Chemsrc. [Link]

  • Workup for Polar and Water-Soluble Solvents . University of Rochester, Department of Chemistry. [Link]

  • Alkylation of 1H-benz[de]isoquinoline-1,3(2H)dione and benz[cd]indol-2(1H)one under conditions of phase-transfer catalysis . ResearchGate. [Link]

  • Transfer Hydrogenation of Isoquinolinium Salts Catalyzed by a Rhodium Complex . ResearchGate. [Link]

  • How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism? . Quora. [Link]

  • Phase Transfer Catalysis . ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • What Makes Nonpolar Substances Soluble In Nonpolar Solvents? . YouTube. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . MDPI. [Link]

  • Solubility of organic compounds . Khan Academy. [Link]

  • How does non-polar solutes dissolve in non-polar solvents? . Physics Stack Exchange. [Link]

  • Chemoselective Quinoline and Isoquinoline Reduction by Energy Transfer Catalysis Enabled Hydrogen Atom Transfer . PubMed. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation . Ovid. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline . Amerigo Scientific. [Link]

  • Mechanism of Process-Induced Salt-to-Free Base Transformation of Pharmaceutical Products . ResearchGate. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . wjpr.net. [Link]

  • Isoquinoline synthesis . Organic Chemistry Portal. [Link]

  • Novel Polymorphs of Darifenacin Free Base and its Hydrobromide Salt.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline . Pharmaguideline. [Link]

  • Recent advances in the synthesis of isoquinoline and its analogue: a review . ResearchGate. [Link]

Sources

Strategies to minimize the formation of dialkylated products with 1-(bromomethyl)isoquinoline hydrobromide.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(bromomethyl)isoquinoline hydrobromide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the formation of undesired dialkylated products. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to optimize your reactions for mono-alkylation.

Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What is this compound and what is its primary application?

This compound is a highly reactive organic salt used primarily as an alkylating agent in organic synthesis.[1] Its structure features an isoquinoline core, a key motif in many biologically active compounds and natural products.[2] The bromomethyl group at the 1-position is a potent electrophile, analogous to a benzylic halide, making it an excellent substrate for nucleophilic substitution reactions (both SN1 and SN2 pathways).[1][3][4][5] It is frequently used to introduce the isoquinolin-1-ylmethyl moiety onto various nucleophiles, such as amines, phenols, thiols, and carbanions, which is a critical step in the synthesis of novel drug candidates. The hydrobromide salt form enhances its stability and solubility in polar solvents.[1]

Q2: What is "dialkylation" and why does it frequently occur with this reagent?

Dialkylation is a common side reaction where the intended mono-alkylated product, which often remains nucleophilic, reacts with a second molecule of the alkylating agent. In the context of this compound, a nucleophile (e.g., a primary amine, R-NH₂) is first alkylated to form the desired secondary amine. However, this secondary amine is also nucleophilic and can compete with the starting primary amine for the remaining electrophile, leading to the formation of a tertiary amine—the dialkylated byproduct. This competition is a fundamental challenge in alkylation chemistry.[6]

Q3: My mass spectrometry results show an unexpected peak with a higher molecular weight than my target compound. Could this be a dialkylated product?

This is a very likely scenario. If you are reacting a nucleophile (Nu-H) with this compound (Iso-CH₂Br), your expected mono-alkylated product has a mass corresponding to [Mass of Nu] + [Mass of Iso-CH₂]. The dialkylated product would have a mass corresponding to [Mass of Nu] + 2 * [Mass of Iso-CH₂] - [Mass of H]. You can confirm its identity through techniques like high-resolution mass spectrometry (HRMS) for an exact mass, and NMR spectroscopy, which would show characteristic signals for two isoquinoline moieties.

Troubleshooting Guide: Core Strategies to Suppress Dialkylation

When excessive dialkylation is observed, a systematic adjustment of reaction parameters is necessary. The following strategies are presented in order of typical impact and ease of implementation.

Strategy 1: Rigorous Control of Stoichiometry

Expert Explanation: The relative concentration of reactants is the most critical factor influencing the selectivity between mono- and dialkylation.[7][8] By using a significant excess of the nucleophile relative to the this compound, you increase the statistical probability that the electrophile will collide with an unreacted nucleophile molecule rather than the mono-alkylated product. This is a direct application of Le Châtelier's principle to competing reaction pathways.

Recommended Protocol:

  • Carefully calculate the molar equivalents of your nucleophile and this compound.

  • Set up the reaction using a 3 to 5-fold molar excess of the nucleophile .

  • Dissolve the nucleophile and a suitable base in the chosen solvent first.

  • Add the this compound (the limiting reagent) to this solution, preferably using the slow addition technique described in Strategy 2.

Data Presentation: Impact of Stoichiometry on Product Ratio

Molar Ratio (Nucleophile : Electrophile)Expected Mono-alkylation YieldExpected Di-alkylation Formation
1 : 1Low to ModerateHigh (>25%)
2 : 1ModerateModerate (10-25%)
3 : 1 Good to High Low (5-10%)
5 : 1 High to Excellent Minimal (<5%)
Note: These are generalized estimates. Actual results will vary based on the specific nucleophile and reaction conditions.
Strategy 2: Optimize Reagent Addition Method

Expert Explanation: Maintaining a low, steady concentration of the electrophile throughout the reaction is paramount. Adding the this compound all at once (bulk addition) creates a high initial concentration, which can be rapidly consumed by the primary nucleophile, leading to a localized buildup of the mono-alkylated product. This product then immediately competes for the remaining electrophile. Slow, controlled addition prevents this scenario.

Recommended Protocol:

  • Dissolve the this compound in a small amount of the reaction solvent.

  • Load this solution into a syringe pump or a pressure-equalizing dropping funnel.

  • Add the electrophile solution dropwise to the stirred solution of the excess nucleophile and base over a prolonged period (e.g., 1-4 hours).

  • Maintain the desired reaction temperature throughout the addition process.

Visualization: Experimental Workflow Comparison

G cluster_0 Bulk Addition (Prone to Dialkylation) cluster_1 Slow Addition (Favors Mono-alkylation) A Mix Nucleophile, Base, and Solvent B Add All Electrophile (Iso-CH₂Br) at Once A->B C High Local [Electrophile] & [Mono-Product] B->C D Reaction Mixture with Significant Dialkylation C->D E Mix Nucleophile, Base, and Solvent F Add Electrophile (Iso-CH₂Br) Dropwise via Syringe Pump E->F G Maintained Low [Electrophile] F->G H Reaction Mixture with High Mono-alkylation Selectivity G->H

Caption: Workflow comparison of addition methods.

Strategy 3: Judicious Selection of Base and Solvent

Expert Explanation:

  • Base: The base serves two purposes: neutralizing the hydrobromide salt and deprotonating the nucleophile to increase its reactivity. An ideal base should be strong enough for deprotonation but non-nucleophilic to avoid competing with the primary nucleophile. Sterically hindered bases like diisopropylethylamine (DIPEA) are often preferred over less hindered ones like triethylamine (Et₃N). Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, particularly in polar aprotic solvents, as they minimize side reactions.[9] The choice depends heavily on the pKa of the nucleophile.

  • Solvent: The solvent influences the nucleophilicity of the reacting species and the rates of the competing SN2 reactions.[10] Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (CH₃CN), or Dimethyl sulfoxide (DMSO) are generally recommended. They effectively solvate the counter-ions but leave the nucleophile relatively "bare" and highly reactive.

Data Presentation: Comparison of Common Bases

BaseTypepKaH (approx.)Key Characteristics
K₂CO₃Inorganic10.3Inexpensive, mild, heterogeneous. Good for phenols, thiols.
Cs₂CO₃Inorganic10.0More soluble than K₂CO₃, often gives higher yields.
Et₃NOrganic Amine10.7Common, but can be nucleophilic itself, potential for quaternization.
DIPEAOrganic Amine11.0Sterically hindered, non-nucleophilic. Excellent choice for amines.
Strategy 4: Control of Reaction Temperature

Expert Explanation: The activation energy for the second alkylation step may be different from the first. Lowering the reaction temperature generally slows down all reaction rates but can enhance selectivity.[11][12] Often, the desired mono-alkylation can proceed efficiently at a lower temperature (e.g., 0 °C to room temperature), while the undesired dialkylation requires more thermal energy. It is advisable to start at a low temperature and monitor the reaction's progress, only warming if the conversion is too slow.

Recommended Protocol:

  • Begin the reaction and the slow addition of the electrophile at 0 °C (ice bath).

  • Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish after 2-4 hours, allow it to slowly warm to room temperature.

  • Avoid heating unless absolutely necessary and all other strategies have failed to yield the product.

Analytical and Purification Support
Q4: How can I effectively monitor the reaction to track the formation of mono- vs. dialkylated products?

Thin Layer Chromatography (TLC): This is the quickest method. The dialkylated product is typically less polar than the mono-alkylated product (especially if the initial nucleophile was an amine or alcohol) and will therefore have a higher Rf value. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize all spots. LC-MS: This is the most definitive method for in-process control. It allows you to directly monitor the consumption of starting materials and the appearance of peaks corresponding to the exact masses of both the mono- and dialkylated products, providing a quantitative ratio.[13][14][15]

Q5: I am having difficulty separating the mono-alkylated product from the dialkylated byproduct. What purification strategies do you recommend?

Flash Column Chromatography: This is the standard method for separation.[16][17]

  • Polarity Difference: The difference in polarity between the mono- and di-substituted products is key. The less polar dialkylated product will elute first.

  • Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). A shallow gradient will improve the separation between closely eluting spots.

  • Acid/Base Wash: If your product has a basic nitrogen, an acidic wash during the workup can help remove non-basic impurities. Conversely, if your product is acidic, a basic wash can be beneficial.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the mechanistic branch point that leads to either the desired product or the undesired byproduct.

G reagents R-NH₂ (Nucleophile, in excess) Iso-CH₂Br (Electrophile, limiting) path1_start Collision 1 reagents:n->path1_start Favored Path (High [R-NH₂]) reagents:e->path1_start path2_start Collision 2 reagents:e->path2_start product_mono Mono-alkylated Product (R-NH-CH₂-Iso) (Still Nucleophilic) path1_start->product_mono Desired Reaction product_mono->path2_start Competing Path (Problematic) product_di Di-alkylated Product (R-N(CH₂-Iso)₂) (Undesired Byproduct) path2_start->product_di Undesired Reaction

Caption: Competing pathways for mono- and di-alkylation.

References
  • ResearchGate. Effect of solvent on the alkylation. [Link]

  • Semantic Scholar. Tuning alkylation reactions with temperature in near‐critical water. [Link]

  • Chemsrc. This compound | CAS#:337508-56-2. [Link]

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  • ResearchGate. Influence of the reaction temperature on alkylation reaction. [Link]

  • PubMed. Methods of isolation and determination of isoquinoline alkaloids. [Link]

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  • ResearchGate. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]

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  • MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

  • Semantic Scholar. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]

  • ResearchGate. Brønsted-Acid catalyzed Selective Friedel-Crafts Monoalkylation of Isatins with Indolizines in Water. [Link]

  • Juniper Publishers. N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]

  • ResearchGate. (PDF) Chapter 1 Chromatographic Techniques of Mono- and Disaccharides Analysis. [Link]

  • PubMed Central. Phosphite mediated molecular editing via switch to meta-C–H alkylation of isoquinolines: emergence of a distinct photochemical[1][11] N to C rearrangement. [Link]

  • RSC Publishing. Catalytic versus stoichiometric reagents as a key concept for Green Chemistry. [Link]

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Technical Support Center: Navigating the Stability of 1-(Bromomethyl)isoquinoline Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(bromomethyl)isoquinoline hydrobromide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for the stability challenges associated with these valuable compounds. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your research.

Introduction: The Double-Edged Sword of Reactivity

This compound and its derivatives are versatile building blocks in medicinal chemistry and drug discovery, prized for their role in synthesizing novel therapeutic agents, including those with anti-cancer and anti-inflammatory properties. The key to their synthetic utility lies in the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. However, this reactivity also makes these compounds susceptible to degradation, posing significant challenges during storage, handling, and experimentation. Understanding and mitigating these stability issues is paramount for obtaining reliable and reproducible results.

This guide will delve into the common stability pitfalls, provide detailed troubleshooting protocols, and answer frequently asked questions to help you navigate the complexities of working with these reactive molecules.

Troubleshooting Guide: Common Stability Issues and Solutions

Researchers may encounter a variety of stability-related problems when working with this compound derivatives. This section provides a structured approach to identifying and resolving these issues.

Observed Issue Potential Root Cause(s) Recommended Actions & Explanations
Loss of Potency or Inconsistent Results in Biological Assays Degradation of the parent compound due to improper storage or handling.Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (2-8°C or lower), protected from light, and under an inert atmosphere.[1][2] Perform Purity Analysis: Use a validated stability-indicating HPLC method (see protocol below) to assess the purity of the stock material before use.
Appearance of New, Unidentified Peaks in Chromatograms Chemical degradation via hydrolysis, photodegradation, or thermal decomposition.Characterize Degradants: Utilize LC-MS and NMR to identify the structure of the new peaks. This will help elucidate the degradation pathway.[3] Review Experimental Conditions: Analyze the pH, solvent, temperature, and light exposure in your experimental setup to identify potential triggers for degradation.
Color Change of Solid Compound or Solution (e.g., yellowing) Often an indication of oxidation or photodegradation. The formation of colored byproducts is a common sign of instability.Minimize Light and Air Exposure: Store the compound in amber vials and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.[3] Consider Antioxidants: For solutions, the addition of antioxidants may be beneficial, but compatibility must be assessed.
Precipitation or Cloudiness in Solutions Formation of insoluble degradation products or changes in solubility due to pH shifts.Check pH of the Solution: The hydrobromide salt is acidic. Changes in pH upon dissolution or mixing with other reagents can affect solubility. Filter the Solution: Use a 0.22 µm syringe filter to remove any precipitate before use in sensitive applications, and re-analyze the filtrate for concentration.

Visualizing Degradation: Potential Pathways

To effectively troubleshoot, it is crucial to understand the likely degradation pathways. The primary routes of degradation for this compound derivatives are hydrolysis, photodegradation, and thermal decomposition.

Degradation Pathways Potential Degradation Pathways of 1-(Bromomethyl)isoquinoline Derivatives Parent 1-(Bromomethyl)isoquinoline Derivative Hydrolysis_Product 1-(Hydroxymethyl)isoquinoline Derivative Parent->Hydrolysis_Product Hydrolysis (H₂O, Nu⁻) Photo_Products Oxidized Isoquinoline Species (e.g., quinolinones, ring-opened products) Parent->Photo_Products Photodegradation (UV/Vis light, O₂) Thermal_Product Isoquinoline Radical + Br• Parent->Thermal_Product Thermal Decomposition (Heat)

Caption: Potential degradation pathways of 1-(bromomethyl)isoquinoline derivatives.

Experimental Protocols: Ensuring Compound Integrity

A cornerstone of reliable research is the use of validated analytical methods to monitor the stability of your compounds. Here, we provide a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method and forced degradation studies.

Stability-Indicating HPLC Method

This method is designed to separate the parent 1-(bromomethyl)isoquinoline derivative from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm (or λmax of the specific derivative)
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific derivatives.

Forced Degradation Studies Workflow

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[4][5]

Forced Degradation Workflow Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of the compound (e.g., 1 mg/mL in acetonitrile) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Expose to stress Oxidation Oxidative (3% H₂O₂, RT) Prep->Oxidation Expose to stress Thermal Thermal (80°C, solid & solution) Prep->Thermal Expose to stress Photo Photolytic (ICH Q1B light exposure) Prep->Photo Expose to stress HPLC Analyze samples by stability-indicating HPLC Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidation->HPLC Analyze at time points Thermal->HPLC Analyze at time points Photo->HPLC Analyze at time points Mass_Balance Assess mass balance HPLC->Mass_Balance Peak_Purity Evaluate peak purity of the parent compound HPLC->Peak_Purity Identify Identify major degradants (LC-MS, NMR) HPLC->Identify

Caption: A typical workflow for conducting forced degradation studies.

Step-by-Step Protocol for Forced Degradation:

  • Prepare a stock solution of your 1-(bromomethyl)isoquinoline derivative at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Sample at shorter intervals (e.g., 0, 15, 30, 60 minutes) due to expected rapid degradation. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light. Sample at various time points and analyze directly.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to 80°C in an oven. Sample at various time points.

  • Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines. A control sample should be kept in the dark.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored refrigerated at 2-8°C, in a tightly sealed, opaque container (e.g., amber vial) under an inert atmosphere (nitrogen or argon).[1][2] It is also crucial to store it in a dry environment as it is susceptible to hydrolysis.

Q2: My compound has turned slightly yellow upon storage. Is it still usable?

A2: A color change often indicates some level of degradation, likely due to light exposure or oxidation. While it may still be suitable for some applications, it is highly recommended to re-analyze the purity of the material using a stability-indicating HPLC method before use in sensitive experiments. For quantitative studies or in vivo work, using a fresh, pure batch is advisable.

Q3: Can I prepare aqueous stock solutions for long-term storage?

A3: It is generally not recommended to store this compound derivatives in aqueous solutions for extended periods. The bromomethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxymethyl derivative. For best results, prepare fresh aqueous solutions before each experiment. If short-term storage is necessary, keep the solution refrigerated and use it within 24 hours.

Q4: What solvents are recommended for dissolving these compounds?

A4: Due to the hydrobromide salt form, these compounds generally have good solubility in polar aprotic solvents like acetonitrile and DMSO. They may also be soluble in alcohols like methanol and ethanol. For aqueous applications, it is best to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute with the aqueous buffer. Always check for solubility and potential solvent-induced degradation.

Q5: How can I improve the stability of my derivative during a reaction?

A5: To minimize degradation during a chemical reaction, consider the following:

  • Temperature Control: Perform the reaction at the lowest effective temperature.

  • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidation.

  • pH Control: If the reaction is sensitive to pH, use a suitable non-nucleophilic buffer.

  • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the time the compound is exposed to potentially degrading conditions.

Conclusion: A Proactive Approach to Stability

The inherent reactivity of this compound derivatives is a key asset in synthesis, but it demands a proactive and informed approach to handling and stability assessment. By understanding the potential degradation pathways, implementing robust storage and handling protocols, and utilizing validated analytical methods, researchers can ensure the integrity of their compounds and the reliability of their experimental outcomes. This guide provides a foundational framework for troubleshooting and addressing stability issues, ultimately contributing to the successful advancement of your research and development endeavors.

References

  • Chemsrc. This compound | CAS#:337508-52-2. Available from: [Link]

  • Nimitz, J. S. (1991).
  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
  • Tanabe, K., & Sano, T. (1962). The mechanism of the hydrolysis of benzyl chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 10(2), 114-125.
  • SIELC Technologies. Separation of Isoquinoline on Newcrom R1 HPLC column. Available from: [Link]

  • RSC Publishing. Reactions of Isoquinoline. Available from: [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]

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  • International Council for Harmonisation. ICH Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Kappe, C. O., & Cantillo, D. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19.
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.
  • Baunthiyal, M., & Ravi, K. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 120, 204-212.
  • MedCrave. Forced Degradation Studies. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available from: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. MOJ Proteomics Bioinform, 4(6), 00131.
  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]

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Technical Support Center: Purification Strategies for Reactions Involving 1-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 1-(bromomethyl)isoquinoline hydrobromide from your reaction mixtures. As Senior Application Scientists, we understand that purification is a critical step in chemical synthesis, directly impacting yield, purity, and the reliability of downstream applications. This resource is designed to provide you with the technical insights and practical methodologies to overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its removal?

A1: Understanding the physicochemical properties of this compound is the foundation for designing an effective purification strategy.

  • Polarity and Solubility: As a hydrobromide salt, this compound is highly polar and typically exhibits good solubility in polar solvents.[1] This is a critical factor to consider when selecting solvents for extraction or chromatography.

  • Reactivity: The bromomethyl group makes this compound a reactive electrophile, susceptible to nucleophilic substitution.[1] This reactivity can be exploited for its removal using scavenger resins.

  • Acidity (pKa): The parent isoquinoline has a pKa of 5.14 for its protonated form.[2] The hydrobromide salt is the protonated, more water-soluble form. This acidic nature is key for manipulation during aqueous extractions.

Q2: My primary product is non-polar. What is the most straightforward method to remove the unreacted this compound?

A2: For non-polar products, a simple liquid-liquid extraction is often the most efficient method. By dissolving your reaction mixture in a non-polar organic solvent and washing with an aqueous solution, the highly polar this compound will preferentially partition into the aqueous layer.

Q3: My desired product is also polar. How can I separate it from the unreacted starting material?

A3: When your product shares similar polarity with the starting material, more advanced techniques are necessary. The choice depends on the specific properties of your product.

  • Flash Chromatography: This is a powerful technique for separating compounds with different polarities.[3][4] You may need to explore different solvent systems (mobile phases) and stationary phases to achieve good separation.

  • Recrystallization: If your product is a solid and has different solubility properties than the starting material in a particular solvent system, recrystallization can be a highly effective purification method.[5]

  • Scavenger Resins: These are solid-supported reagents that can selectively react with and remove excess electrophiles like this compound.[6][7]

Q4: I'm observing a persistent emulsion during my aqueous extraction. What should I do?

A4: Emulsions are a common issue in liquid-liquid extractions. Here are a few strategies to address this:

  • Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.

Troubleshooting and In-Depth Guides

This section provides detailed protocols and the scientific rationale behind them to help you troubleshoot specific purification challenges.

Challenge 1: Inefficient Removal by Basic Aqueous Wash

Scenario: You've performed a basic aqueous wash (e.g., with sodium bicarbonate solution) to neutralize and remove the hydrobromide salt, but you still see a significant amount of the starting material in your organic layer by TLC analysis.

Root Cause Analysis: The basicity of your aqueous wash may not be sufficient to fully deprotonate the isoquinolinium salt, especially if your organic solvent has some water miscibility, leading to incomplete partitioning into the aqueous phase.

Troubleshooting Protocol: pH-Controlled Liquid-Liquid Extraction

This protocol leverages the pKa of the isoquinoline moiety to control its solubility.

dot

protocol_1 start Start: Reaction Mixture in Organic Solvent add_base Add aqueous base (e.g., 1M NaOH) to adjust pH > 7 start->add_base shake Shake vigorously in a separatory funnel add_base->shake separate Separate the aqueous and organic layers shake->separate organic_layer Organic Layer: Contains desired product separate->organic_layer Desired Product is Non-polar aqueous_layer Aqueous Layer: Contains deprotonated 1-(aminomethyl)isoquinoline separate->aqueous_layer Unreacted Starting Material wash_organic Wash organic layer with brine organic_layer->wash_organic dry_organic Dry organic layer (e.g., with Na2SO4 or MgSO4) wash_organic->dry_organic end End: Purified Product in Organic Solution dry_organic->end protocol_2 start Start: Co-eluting Mixture decision Choose Chromatography Mode start->decision hilic HILIC (Hydrophilic Interaction Liquid Chromatography) decision->hilic Highly Polar Product reversed_phase Reversed-Phase Chromatography decision->reversed_phase Moderately Polar Product normal_phase_amine Normal-Phase with Amine Additive decision->normal_phase_amine Tailing Issues on Silica hilic_details Stationary Phase: Silica, Diol, or Amine Mobile Phase: High organic (e.g., ACN) with some aqueous hilic->hilic_details end End: Separated Product and Starting Material hilic->end rp_details Stationary Phase: C18 Mobile Phase: Aqueous with organic modifier (e.g., ACN or MeOH) reversed_phase->rp_details reversed_phase->end np_amine_details Stationary Phase: Silica Mobile Phase: Organic solvent with triethylamine (e.g., 1% in EtOAc/Hexanes) normal_phase_amine->np_amine_details normal_phase_amine->end protocol_3 start Start: Reaction Mixture Containing Product and Unreacted Electrophile add_resin Add nucleophilic scavenger resin (e.g., amine- or thiol-functionalized) start->add_resin stir Stir or shake the mixture at room temperature add_resin->stir filter Filter the reaction mixture stir->filter filtrate Filtrate: Contains Purified Product filter->filtrate resin Solid Resin: Bound Starting Material filter->resin concentrate Concentrate the filtrate filtrate->concentrate end End: Purified Product concentrate->end

Sources

Validation & Comparative

A Head-to-Head Battle for Cysteine: 1-(Bromomethyl)isoquinoline Hydrobromide vs. Iodoacetamide in Thiol Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise covalent modification of cysteine residues is a cornerstone of experimental biology and therapeutic innovation. The choice of labeling reagent is critical, dictating the efficiency, specificity, and stability of the resulting conjugate. This guide provides an in-depth, objective comparison of two prominent thiol-reactive reagents: the classic workhorse, iodoacetamide (IAM), and the potentially fluorescent alternative, 1-(bromomethyl)isoquinoline hydrobromide (BMIQ).

The unique nucleophilicity of the cysteine thiol group makes it an attractive target for site-specific labeling within complex protein environments.[1] This reactivity is harnessed to attach a variety of molecular payloads, including fluorescent dyes, biotin tags, and drug molecules. While a plethora of thiol-reactive chemistries exist, haloacetyl compounds have long been a mainstay in the biochemist's toolkit. Here, we dissect the performance of iodoacetamide, a simple yet effective reagent, and explore the potential advantages offered by the more complex, isoquinoline-containing compound, BMIQ.

Mechanism of Action: A Tale of Two SN2 Reactions

Both iodoacetamide and this compound react with the thiol group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction.[2][3] In this mechanism, the deprotonated thiol (thiolate anion) acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen (iodine or bromine). This results in the formation of a stable thioether bond and the displacement of the halide ion.[2][3]

The rate of this reaction is dependent on several factors, including the concentration of both the labeling reagent and the protein, temperature, and, crucially, the pH of the reaction buffer.[2] The thiol group of cysteine has an average pKₐ of ~8.5, meaning that at physiological pH, it exists predominantly in its protonated, less reactive form.[2] Increasing the pH of the labeling buffer deprotonates the thiol to the more nucleophilic thiolate anion, thus accelerating the rate of the SN2 reaction.[2]

Thiol Labeling Mechanisms cluster_IAM Iodoacetamide Labeling cluster_BMIQ 1-(Bromomethyl)isoquinoline Labeling IAM Iodoacetamide (ICH₂CONH₂) Adduct_IAM S-Carboxamidomethyl-Cysteine Adduct IAM->Adduct_IAM Thiol_IAM Protein-SH Thiol_IAM->Adduct_IAM Sₙ2 Reaction (pH 7.5-8.5) BMIQ 1-(Bromomethyl)isoquinoline (BrCH₂-Isoquinoline) Adduct_BMIQ S-Isoquinolinylmethyl-Cysteine Adduct BMIQ->Adduct_BMIQ Thiol_BMIQ Protein-SH Thiol_BMIQ->Adduct_BMIQ Sₙ2 Reaction

Figure 1. Reaction mechanisms of iodoacetamide and 1-(bromomethyl)isoquinoline with protein thiols.

Performance Comparison: A Data-Driven Analysis

To provide a clear and concise comparison, the key performance characteristics of iodoacetamide and this compound are summarized below. It is important to note that while iodoacetamide is extensively characterized in the scientific literature, specific quantitative data for this compound is less abundant. Therefore, some of its properties are inferred from the known reactivity of similar benzyl bromide derivatives.

FeatureThis compoundIodoacetamide
Reaction Mechanism SN2SN2[2]
Optimal pH Range Likely 7.0-8.57.5-8.5[3]
Reaction Kinetics Expected to be rapidGenerally slower than maleimides[3]
Specificity for Thiols Potentially high, but requires empirical validationModerate; can react with other nucleophilic residues at higher pH[3]
Stability of Adduct Forms a stable thioether bondForms a very stable thioether bond[3][4]
Potential Side Reactions Possible reaction with other nucleophiles (e.g., His, Met)Alkylation of histidine, methionine, lysine, and N-terminal amino groups[5][6]
Fluorescence The isoquinoline moiety suggests potential intrinsic fluorescence of the adductNon-fluorescent adduct

In-Depth Analysis of Key Parameters

Reaction Kinetics

The reactivity of haloacetyl reagents is influenced by the nature of the halogen, with the trend being I > Br > Cl. Based on this, iodoacetamide is generally more reactive than its bromo- and chloro- analogues. However, the benzylic bromide structure of BMIQ is also known to be highly reactive towards nucleophiles. While direct kinetic comparisons are scarce, it is plausible that BMIQ exhibits comparable or even faster reaction kinetics than iodoacetamide under optimal conditions. For iodoacetamide, the second-order rate constant for its reaction with free cysteine at pH 7 has been reported, providing a benchmark for comparison.[7]

Specificity and Side Reactions

Specificity is a critical consideration in protein labeling to avoid off-target modifications that can complicate downstream analysis or alter protein function. Iodoacetamide, while predominantly thiol-reactive, is known to react with other nucleophilic amino acid residues, particularly at higher pH and with prolonged incubation times. These side reactions can include the alkylation of histidine, methionine, and the ε-amino group of lysine.[5][6]

The specificity of this compound has not been as extensively documented. As a benzyl bromide derivative, it is expected to be highly reactive towards strong nucleophiles like thiols. However, the potential for reaction with other nucleophilic side chains cannot be discounted and would require empirical validation for each specific protein and reaction condition.

Stability of the Thioether Bond

Both iodoacetamide and this compound form a stable thioether linkage with the cysteine thiol.[3][] This covalent bond is generally considered irreversible under physiological conditions, a desirable feature for applications requiring long-term stability of the labeled protein. The S-carboxamidomethyl-cysteine adduct formed by iodoacetamide is known to be highly stable.[4] The stability of the S-isoquinolinylmethyl-cysteine adduct is anticipated to be similarly robust due to the strength of the carbon-sulfur bond.

Fluorescence Properties

A potential key advantage of this compound is the intrinsic fluorescence of the isoquinoline moiety. The formation of the thioether adduct may lead to a fluorescently labeled protein without the need for a separate fluorescent reporter molecule. The fluorescence properties of the S-isoquinolinylmethyl-cysteine adduct, including its excitation and emission spectra, quantum yield, and sensitivity to the local environment, would need to be experimentally determined. In contrast, the adduct formed with iodoacetamide is non-fluorescent.

Experimental Protocols

The following are generalized protocols for labeling proteins with iodoacetamide and a proposed protocol for this compound. It is crucial to optimize the reaction conditions (e.g., reagent-to-protein molar ratio, incubation time, temperature, and pH) for each specific protein and application.

Protocol 1: Thiol Labeling with Iodoacetamide

This protocol provides a general procedure for the alkylation of cysteine residues in proteins using iodoacetamide.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES)

  • Iodoacetamide (IAM)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the chosen labeling buffer at a concentration of 1-10 mg/mL. The buffer should be free of any thiol-containing compounds.

    • If labeling of cysteines involved in disulfide bonds is desired, reduce the protein by adding a 10-20 fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.

    • Remove the excess reducing agent using a desalting column or by dialysis against the labeling buffer.

  • Labeling Reaction:

    • Prepare a fresh stock solution of iodoacetamide (e.g., 100 mM in a suitable solvent like DMSO or water). Protect the solution from light.

    • Add a 10-20 fold molar excess of iodoacetamide to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature in the dark.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 10-50 mM to consume any unreacted iodoacetamide. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess labeling reagent and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

IAM_Labeling_Workflow A Protein Solution B Reduction (DTT/TCEP) (Optional) A->B D Add Iodoacetamide A->D If no reduction needed C Removal of Reducing Agent B->C C->D E Incubation (Dark) D->E F Quench Reaction E->F G Purification F->G

Figure 2. Experimental workflow for protein labeling with iodoacetamide.

Protocol 2: Proposed Protocol for Thiol Labeling with this compound

This proposed protocol is based on general principles of thiol alkylation with benzyl bromide derivatives and should be optimized.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate or HEPES buffer)

  • This compound (BMIQ)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Prepare the protein solution as described in Protocol 1.

  • Labeling Reaction:

    • Prepare a fresh stock solution of BMIQ in an organic solvent such as DMSO.

    • Adjust the pH of the protein solution to 7.0-8.0.

    • Add a 5-10 fold molar excess of BMIQ to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Monitor the reaction progress if possible.

  • Quenching and Purification:

    • Quench the reaction and purify the labeled protein as described in Protocol 1.

Conclusion: Choosing the Right Tool for the Job

The selection between this compound and iodoacetamide for thiol labeling hinges on the specific requirements of the experiment.

Iodoacetamide remains a reliable and well-characterized choice for general thiol alkylation. Its advantages include:

  • Extensive documentation: A wealth of literature is available detailing its reactivity and providing established protocols.[2][3]

  • High stability of the adduct: The resulting thioether bond is highly stable.[3][4]

However, its limitations include:

  • Potential for side reactions: Off-target modification of other amino acids can be a concern.[5][6]

  • Lack of intrinsic fluorescence: The labeled product is not fluorescent.

This compound presents an intriguing alternative with the potential for:

  • Intrinsic fluorescence: The isoquinoline moiety may confer fluorescence to the labeled protein, enabling direct detection without a secondary reporter.

  • Rapid reaction kinetics: As a benzylic bromide, it is expected to be highly reactive.

The primary drawback of BMIQ is the current lack of comprehensive characterization for thiol labeling applications. Researchers considering this reagent should be prepared to invest time in optimizing reaction conditions and thoroughly characterizing the labeling specificity and the properties of the resulting conjugate.

References

  • BenchChem. A Researcher's Guide to Cysteine Alkylation: Evaluating the Specificity of Iodoacetonitrile.
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1-(bromomethyl)isoquinoline hydrobromide vs. other bromomethylated fluorescent tags.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Bromomethylated Fluorescent Tags for Thiol-Reactive Labeling

For researchers in cellular biology, biochemistry, and drug development, the precise labeling of biomolecules is a cornerstone of experimental success.[1][2] Among the various strategies for fluorescently tagging proteins and other macromolecules, the use of thiol-reactive probes stands out for its specificity and efficiency. The sulfhydryl group of cysteine residues provides a unique target for covalent modification within the cellular environment.[3][4] This guide provides an in-depth comparison of 1-(bromomethyl)isoquinoline hydrobromide and other prominent bromomethylated fluorescent tags, offering insights into their performance, applications, and the experimental nuances that underpin their effective use.

The Principle of Thiol-Reactive Labeling with Bromomethylated Fluorophores

Bromomethylated fluorescent tags are a class of alkylating agents that readily react with nucleophiles, particularly the thiol group of cysteine residues, via a nucleophilic substitution reaction.[3][5] This reaction forms a stable thioether bond, covalently attaching the fluorescent probe to the target molecule.[5][6] The specificity for thiols is attributed to the high nucleophilicity of the sulfur atom in its thiolate form (R-S⁻).[4][7]

The choice of a fluorescent tag is critical and can significantly impact experimental outcomes.[8][9] Factors such as the photophysical properties of the dye (e.g., brightness, photostability), its reactivity, and potential steric hindrance are all important considerations.[8][10]

In-Depth Comparison of Bromomethylated Fluorescent Tags

This section provides a detailed analysis of this compound and compares it with other widely used bromomethylated fluorescent tags, namely Monobromobimane (mBBr) and 5-(Bromomethyl)fluorescein (5-BMF).

This compound

Chemical Structure and Properties: this compound is a fluorescent probe built upon the isoquinoline scaffold, a bicyclic aromatic heterocycle.[11] The presence of the bromomethyl group makes it reactive towards nucleophiles like thiols.[11][12] The hydrobromide salt form generally enhances its solubility in aqueous buffers.[11]

Fluorescence Characteristics: Isoquinoline derivatives are known for their fluorescent properties, often exhibiting emission in the blue to green region of the spectrum.[13][14][15][16][17][18][19] While specific quantum yield and extinction coefficient data for the thiol-conjugated form of 1-(bromomethyl)isoquinoline are not readily available in all contexts, related isoquinoline derivatives have shown high quantum yields, suggesting its potential as a bright fluorescent probe.[14] For instance, some isoquinoline derivatives have demonstrated quantum yields as high as 0.963.[14]

Advantages:

  • Potential for High Quantum Yield: The isoquinoline core is associated with strong fluorescence.[14][15]

  • Good Water Solubility: The hydrobromide salt form aids in its use in biological buffers.[11]

Limitations:

  • Limited Commercial Availability and Characterization: Compared to more established dyes, detailed photophysical data and a wide range of conjugates may be less accessible.

  • Potential for Lower Reactivity: While reactive, the stability of the bromomethyl group can vary, potentially influencing reaction kinetics compared to other haloacetamides.[20]

Monobromobimane (mBBr)

Chemical Structure and Properties: Monobromobimane (mBBr) is a well-established, small, and cell-permeable fluorescent probe.[21][22][23] Its compact bimane structure minimizes potential steric hindrance when labeling proteins.[21]

Fluorescence Characteristics: mBBr is essentially non-fluorescent until it reacts with a thiol, at which point it becomes highly fluorescent.[22] This "turn-on" characteristic is highly advantageous as it reduces background fluorescence from unreacted probe.[21] The excitation maximum of the mBBr-thiol adduct is around 395 nm, with an emission maximum at approximately 490 nm.[22][24]

Advantages:

  • Fluorogenic Nature: Minimizes background noise from unreacted dye.[21]

  • Small Size: Reduces the likelihood of interfering with the biological activity of the labeled molecule.[21]

  • Cell Permeability: Allows for the labeling of intracellular thiols in living cells.[21]

  • Well-Characterized: Extensive literature is available on its use and properties.[21][22]

Limitations:

  • UV Excitation: Requires excitation in the near-UV range, which can cause autofluorescence in some biological samples and may require specialized imaging equipment.

5-(Bromomethyl)fluorescein (5-BMF)

Chemical Structure and Properties: 5-(Bromomethyl)fluorescein is a derivative of the widely used fluorophore, fluorescein. It possesses a bromomethyl group for reaction with thiols.[25]

Fluorescence Characteristics: The fluorescein core provides 5-BMF with excellent photophysical properties, including a high extinction coefficient and quantum yield.[25] The excitation and emission maxima of the 5-BMF-thiol conjugate are in the blue-green region of the spectrum (approximately 490 nm excitation and 520 nm emission), making it compatible with standard fluorescence microscopy setups.[25]

Advantages:

  • High Brightness: Fluorescein is a very bright fluorophore.[25]

  • Visible Light Excitation: Compatible with common filter sets and laser lines, minimizing cellular autofluorescence compared to UV-excitable dyes.

  • Good Water Solubility: The fluorescein moiety enhances its solubility in aqueous solutions.

Limitations:

  • pH Sensitivity: The fluorescence of fluorescein is known to be pH-dependent, which can be a confounding factor in certain biological experiments.

  • Photobleaching: Fluorescein is more susceptible to photobleaching compared to some more modern dyes.

  • Constitutive Fluorescence: Unlike mBBr, 5-BMF is fluorescent before and after conjugation, which can lead to higher background signals.[26]

Quantitative Data Summary

Fluorescent TagExcitation Max (nm)Emission Max (nm)Key AdvantagesKey Limitations
1-(Bromomethyl)isoquinoline HBr ~350-400 (estimated)~450-500 (estimated)Potential for high quantum yield, good water solubility.[11][14]Limited commercial data, potential for lower reactivity.[20]
Monobromobimane (mBBr) ~395~490Fluorogenic, small size, cell-permeable, well-characterized.[21][22]UV excitation.
5-(Bromomethyl)fluorescein (5-BMF) ~490~520High brightness, visible light excitation.[25]pH sensitivity, photobleaching, constitutive fluorescence.[26]

Experimental Protocols

General Protocol for Labeling Proteins with Bromomethylated Fluorescent Tags

This protocol provides a general framework for labeling purified proteins in solution. Optimization of parameters such as dye-to-protein ratio, incubation time, and temperature is crucial for each specific application.

Materials:

  • Purified protein containing cysteine residues in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5).

  • Bromomethylated fluorescent tag (this compound, mBBr, or 5-BMF).

  • Anhydrous DMSO or DMF to prepare a stock solution of the fluorescent tag.

  • Reducing agent (e.g., DTT or TCEP) to ensure cysteines are in their reduced, thiol state.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for removing unreacted dye.

Procedure:

  • Protein Preparation: If the protein has been stored in the presence of a reducing agent, it may need to be removed prior to labeling to prevent it from reacting with the dye. This can be done by dialysis or using a desalting column. If cysteines are oxidized, they must be reduced first by incubating with a 10-fold molar excess of DTT or TCEP for 30 minutes at room temperature, followed by removal of the reducing agent.

  • Dye Preparation: Prepare a 10 mM stock solution of the bromomethylated fluorescent tag in anhydrous DMSO or DMF. This should be done immediately before use as these reagents can be sensitive to moisture.

  • Labeling Reaction:

    • Add the fluorescent tag stock solution to the protein solution to achieve a 10- to 20-fold molar excess of dye over protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture in the dark for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature will vary depending on the reactivity of the specific protein and dye.

  • Removal of Unreacted Dye: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the absorbance of the dye at its maximum absorbance wavelength.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Purified Protein Reduce Reduce Cysteines (if necessary) Protein->Reduce If oxidized Mix Mix Protein and Dye Protein->Mix If reduced Remove_reductant Remove Reducing Agent Reduce->Remove_reductant Remove_reductant->Mix Dye_prep Prepare Dye Stock Solution Dye_prep->Mix Incubate Incubate (dark) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Analyze Determine Labeling Efficiency SEC->Analyze

In-Cell Labeling with a Cell-Permeable Tag (e.g., Monobromobimane)

This protocol outlines a general procedure for labeling intracellular thiols in live cells.

Materials:

  • Adherent or suspension cells cultured under appropriate conditions.

  • Cell-permeable bromomethylated fluorescent tag (e.g., mBBr).

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) or serum-free medium.

  • Fluorescence microscope.

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Labeling Solution Preparation: Prepare a working solution of the cell-permeable fluorescent tag in HBSS or serum-free medium. The final concentration will need to be optimized but is typically in the range of 10-100 µM.

  • Cell Labeling:

    • Wash the cells once with warm HBSS or serum-free medium.

    • Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the labeling solution and wash the cells two to three times with warm HBSS or complete medium to remove any unreacted probe.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for the chosen dye.

G cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging Culture Culture Cells Add_label Incubate Cells with Label Culture->Add_label Prepare_label Prepare Labeling Solution Prepare_label->Add_label Wash Wash Cells Add_label->Wash Image Fluorescence Microscopy Wash->Image

Concluding Remarks and Future Perspectives

The selection of a bromomethylated fluorescent tag for thiol-reactive labeling is a critical decision that should be guided by the specific experimental requirements. This compound represents a potentially bright and water-soluble option, though further characterization would be beneficial. Monobromobimane remains a superior choice for applications requiring low background and intracellular labeling due to its fluorogenic and cell-permeable nature. 5-(Bromomethyl)fluorescein is an excellent option for high-sensitivity detection with standard fluorescence instrumentation, provided that its pH sensitivity and photobleaching are carefully managed.

The field of fluorescent probe development is continually advancing, with newer dyes offering improved photostability, brightness, and novel functionalities. As researchers continue to push the boundaries of cellular imaging and biomolecular analysis, the demand for well-characterized and highly specific fluorescent tags will undoubtedly grow. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to make informed decisions and achieve robust and reproducible results in their endeavors.

References

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A Comparative Guide to the Validation of an HPLC Method for Amino Acid Analysis: Featuring 1-(bromomethyl)isoquinoline hydrobromide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of amino acids is a cornerstone of product characterization, nutritional analysis, and metabolic research. Due to their general lack of strong chromophores or fluorophores, most amino acids require chemical derivatization prior to High-Performance Liquid Chromatography (HPLC) analysis to enable sensitive detection.[1] This guide provides an in-depth, comparative look at the validation of an HPLC method for amino acid analysis, with a specific focus on the potential use of 1-(bromomethyl)isoquinoline hydrobromide as a derivatizing agent.

While comprehensive, peer-reviewed validation data for this compound in routine amino acid analysis is not as widespread as for other reagents, this guide will provide a robust framework for its validation. We will present a detailed, hypothetical validation protocol for this reagent, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4] This will be objectively compared with established and commonly used derivatization agents: o-Phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).

The Critical Role of Derivatization in Amino Acid Analysis

The majority of the 20 standard amino acids do not possess structural features that allow for their direct detection by UV-Vis or fluorescence detectors at the low concentrations typically encountered in biological and pharmaceutical samples.[1] Derivatization addresses this by attaching a molecule (a "tag") to the amino acid that imparts strong UV absorbance or fluorescence. This chemical modification can be performed either before the sample is injected into the HPLC system (pre-column derivatization) or after the amino acids have been separated on the column but before they reach the detector (post-column derivatization).[5][6] Pre-column derivatization, which will be the focus of this guide, is often favored for its versatility with reversed-phase HPLC and potential for higher sensitivity.[1]

The choice of a derivatizing agent is critical and impacts several aspects of the analysis, including:

  • Sensitivity and Detection: The molar absorptivity or fluorescence quantum yield of the derivative dictates the limits of detection (LOD) and quantitation (LOQ).

  • Selectivity: Some reagents react only with primary amines (like OPA), while others react with both primary and secondary amines (like FMOC-Cl).[7]

  • Derivative Stability: The stability of the derivatized amino acid is crucial for obtaining reproducible results, especially in automated sequences with long run times.

  • Reaction Conditions: The speed, temperature, and pH of the derivatization reaction can affect sample throughput and the potential for side reactions.

Hypothetical Validation of an HPLC Method Using this compound

This compound is a fluorescent labeling reagent that reacts with the carboxyl group of amino acids. The following section outlines a comprehensive validation protocol for an HPLC method based on this derivatization, adhering to ICH Q2(R2) guidelines.[4][8]

Experimental Protocol: Derivatization and Chromatography
  • Standard Preparation: Prepare a mixed amino acid standard stock solution (e.g., 1 nmol/µL of each amino acid) in 0.1 M HCl. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the constituent amino acids. Neutralize the hydrolysate before derivatization.

  • Derivatization Procedure:

    • To 50 µL of the amino acid standard or sample, add 50 µL of a catalyst solution (e.g., a tertiary amine in a non-aqueous solvent).

    • Add 100 µL of a 10 mM solution of this compound in acetonitrile.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 25 mM sodium phosphate buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v).

    • Gradient: A time-programmed gradient from a low to high percentage of Mobile Phase B to resolve all derivatized amino acids.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: Fluorescence detector (Excitation: 295 nm, Emission: 395 nm).

    • Injection Volume: 10 µL.

Validation Parameters

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[9]

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][9]

  • Experimental Approach:

    • Analyze a blank sample (derivatization reagents only) to ensure no interfering peaks are present at the retention times of the amino acid derivatives.

    • Analyze each amino acid standard individually to determine its retention time and confirm no co-elution.

    • Analyze a spiked matrix sample (e.g., a protein hydrolysate spiked with known amounts of amino acid standards) to assess for matrix effects.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][8]

  • Experimental Approach:

    • Prepare at least five concentrations of the mixed amino acid standard across the expected working range (e.g., 10, 50, 100, 250, 500 pmol/µL).

    • Derivatize and inject each concentration in triplicate.

    • Plot a calibration curve of the peak area versus the concentration for each amino acid.

    • Determine the linearity by calculating the correlation coefficient (r²) and y-intercept of the regression line. A correlation coefficient of >0.99 is generally considered acceptable.

Accuracy is the closeness of the test results obtained by the method to the true value.[3][9]

  • Experimental Approach:

    • Perform a recovery study by spiking a known matrix (e.g., a well-characterized protein hydrolysate) with known amounts of amino acid standards at three concentration levels (low, medium, and high).

    • Analyze the spiked and unspiked samples in triplicate.

    • Calculate the percent recovery for each amino acid at each level. The acceptance criterion is typically within 90-110%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[2][9]

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a single concentration of the amino acid standard (e.g., 100 pmol/µL) on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the relative standard deviation (%RSD) for the peak areas and retention times. A %RSD of <2% is often required.

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9]

  • Experimental Approach:

    • Based on Signal-to-Noise Ratio: Analyze a series of low-concentration standards and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Prepare and analyze a series of blank samples and calculate the standard deviation of the blank response. The LOD and LOQ are then calculated using the formulas:

      • LOD = 3.3 * (Standard Deviation of Blank) / (Slope of Calibration Curve)

      • LOQ = 10 * (Standard Deviation of Blank) / (Slope of Calibration Curve)

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Approach:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • pH of the mobile phase (± 0.2 units).

      • Column temperature (± 5°C).

      • Flow rate (± 10%).

      • Wavelength of detection (± 2 nm).

    • Analyze a standard solution under each of these modified conditions and evaluate the impact on the results (e.g., retention times, peak shapes, and quantification).

Comparison with Alternative Derivatization Agents

The following sections provide an overview and experimental protocols for two of the most common pre-column derivatization reagents for amino acid analysis.

o-Phthalaldehyde (OPA)

OPA is a popular reagent that reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives.[10][11]

  • Advantages: Rapid reaction at room temperature, high sensitivity, and automated derivatization is easily achievable.[7]

  • Disadvantages: Does not react with secondary amines (e.g., proline and hydroxyproline), and the derivatives can have limited stability.[1][7]

  • Reagent Preparation:

    • Borate Buffer: 0.4 M Boric Acid, adjusted to pH 10.2 with NaOH.

    • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, add 11.25 mL of borate buffer, and 50 µL of 3-mercaptopropionic acid.

  • Derivatization Procedure (Automated in Autosampler):

    • The autosampler is programmed to mix a specific volume of the sample with the OPA reagent.

    • After a short reaction time (typically 1-2 minutes), the mixture is injected into the HPLC system.[11]

9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

FMOC-Cl reacts with both primary and secondary amines to form stable, fluorescent derivatives.[10][12]

  • Advantages: Reacts with both primary and secondary amino acids, and the derivatives are very stable.[13]

  • Disadvantages: The derivatization reaction can be slower than with OPA, and excess reagent must be removed or separated chromatographically to avoid interference.

  • Reagent Preparation:

    • Borate Buffer: 0.4 M Boric Acid, adjusted to pH 10.2 with NaOH.

    • FMOC-Cl Reagent: 2.5 mg/mL of FMOC-Cl in acetonitrile.

  • Derivatization Procedure:

    • To 100 µL of the sample, add 100 µL of borate buffer.

    • Add 200 µL of the FMOC-Cl reagent and vortex.

    • Let the reaction proceed for 2 minutes at room temperature.

    • To quench the excess FMOC-Cl, add 50 µL of a primary amine solution (e.g., 1-aminoadamantane).

    • The sample is then ready for injection.

Performance Comparison of Derivatizing Agents

Parameter This compound (Hypothetical) o-Phthalaldehyde (OPA) 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
Target Functional Group Carboxyl GroupPrimary Amino GroupPrimary and Secondary Amino Groups
Reaction Conditions Requires heating (e.g., 60°C for 30 min)Rapid at room temperature (1-2 min)Room temperature (2 min reaction, plus quenching)
Derivative Stability Expected to be stableModerately stable, can degrade over time[7]Highly stable[13]
Detection Method FluorescenceFluorescenceFluorescence or UV
Automation Potential Moderate; heating step can be a challenge for some autosamplersHigh; ideal for in-needle derivatization[7][11]Moderate to High
Key Advantages Potentially offers an alternative selectivity by targeting the carboxyl group.Very fast reaction, high sensitivity for primary amino acids.[7]Reacts with all amino acids, stable derivatives.[13]
Key Disadvantages Slower reaction requiring heat; less established method.Does not react with secondary amines.[7]Slower reaction, potential for reagent interference.

Visualizing the Workflow

Derivatization Reaction with this compound

cluster_reactants Reactants cluster_process Process cluster_product Product AminoAcid Amino Acid (R-COOH) Reaction Derivatization (Heat, Catalyst) AminoAcid->Reaction DerivReagent 1-(bromomethyl)isoquinoline hydrobromide DerivReagent->Reaction FluorescentDerivative Fluorescent Isoquinoline Ester Reaction->FluorescentDerivative

Caption: Derivatization of an amino acid with this compound.

HPLC Method Validation Workflow

cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting DefinePurpose Define Method Purpose and Scope SetCriteria Set Acceptance Criteria (ICH Guidelines) DefinePurpose->SetCriteria Specificity Specificity SetCriteria->Specificity Linearity Linearity & Range SetCriteria->Linearity Accuracy Accuracy SetCriteria->Accuracy Precision Precision (Repeatability & Intermediate) SetCriteria->Precision LOD_LOQ LOD & LOQ SetCriteria->LOD_LOQ Robustness Robustness SetCriteria->Robustness AnalyzeData Analyze Data and Compare with Criteria Specificity->AnalyzeData Linearity->AnalyzeData Accuracy->AnalyzeData Precision->AnalyzeData LOD_LOQ->AnalyzeData Robustness->AnalyzeData ValidationReport Prepare Validation Report AnalyzeData->ValidationReport

Caption: A structured workflow for HPLC method validation based on ICH guidelines.

Conclusion

The validation of an HPLC method for amino acid analysis is a rigorous but essential process to ensure the generation of accurate, reliable, and reproducible data. While established derivatization agents like OPA and FMOC-Cl offer well-characterized performance, the exploration of alternative reagents such as this compound may provide unique advantages in specific applications.

This guide has provided a comprehensive framework for the validation of an HPLC method using this novel reagent, based on the stringent requirements of the ICH. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can confidently establish a method's fitness for purpose. The direct comparison with OPA and FMOC-Cl highlights the critical trade-offs between reaction speed, derivative stability, and the scope of analytes, empowering scientists to select the most appropriate derivatization strategy for their analytical challenges.

References

  • Benchchem.
  • Rebane, R., Oldekop, M., & Herodes, K. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Chromatography B, 904, 99-106. [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Rohadi, T., & Apsari, V. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-10. [Link]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Guttman, A. (Ed.). (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. In Methods in Molecular Biology (Vol. 1043, pp. 245-253). Humana Press. [Link]

  • KNAUER. (2011). Determination of 17 AQC derivatized - Amino acids in baby food samples. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Cysteine-Containing Peptides: A Comparative Evaluation of 1-(bromomethyl)isoquinoline hydrobromide (BrMIQ) Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals deeply engaged in proteomics, the precise quantification of cysteine-containing peptides is a critical endeavor. The unique reactivity of the cysteine thiol group makes it a prime target for chemical derivatization, enabling a deeper understanding of protein structure, function, and regulation. While established reagents such as iodoacetamide and maleimide derivatives are staples in the field, the exploration of novel derivatizing agents is essential for advancing analytical capabilities.

This guide provides a comprehensive comparison of derivatization strategies for the quantitative analysis of cysteine-containing peptides, with a special focus on the potential utility of 1-(bromomethyl)isoquinoline hydrobromide (BrMIQ). We will delve into the established methodologies, propose a framework for the evaluation of BrMIQ, and provide the experimental designs necessary to objectively assess its performance against current standards.

The Central Role of Cysteine Derivatization in Proteomics

The sulfhydryl group of cysteine is a highly nucleophilic moiety, readily participating in a variety of chemical reactions. In proteomics, the primary goals of cysteine derivatization are:

  • Preventing Disulfide Bond Formation: Reduction and subsequent alkylation of cysteine residues are crucial for preventing the formation of disulfide bonds, which can interfere with protein digestion and mass spectrometry (MS) analysis.

  • Enabling Quantification: Derivatization with specific tags, including fluorescent labels or isotopically coded affinity tags, allows for the accurate quantification of peptides.

  • Improving Detection: The introduction of a derivatizing agent can enhance the ionization efficiency and chromatographic behavior of peptides, leading to improved sensitivity in MS-based analyses.

Established Methods for Cysteine Derivatization: The Benchmarks

A thorough evaluation of any new derivatization reagent requires a clear understanding of the existing gold standards. The two most common classes of reagents for cysteine alkylation are haloacetamides and maleimides.

Iodoacetamide (IAM) and its Analogs

Iodoacetamide is a widely used alkylating agent that reacts with the thiol group of cysteine via a nucleophilic substitution (SN2) reaction, forming a stable carbamidomethyl-cysteine adduct.

  • Mechanism: The deprotonated thiol group (thiolate) of cysteine acts as a nucleophile, attacking the electrophilic carbon of the iodoacetamide and displacing the iodide ion.

  • Advantages: IAM is highly reactive, leading to rapid and generally complete alkylation under appropriate conditions. It is also relatively inexpensive and readily available.

  • Disadvantages: A lack of specificity can be a concern, as IAM can also react with other nucleophilic amino acid side chains, such as methionine, histidine, and lysine, particularly at higher pH and concentrations.

Maleimide-Based Reagents

Maleimide derivatives react with cysteine thiols via a Michael addition reaction, forming a stable thioether bond.

  • Mechanism: The thiolate anion attacks one of the carbon atoms of the maleimide double bond, leading to the formation of a succinimidyl-thioether.

  • Advantages: Maleimide-based reactions are generally more specific for cysteine than haloacetamides. A wide variety of maleimide derivatives are commercially available, incorporating fluorescent tags, biotin, and other functionalities.

  • Disadvantages: The thioether bond formed can be susceptible to hydrolysis, particularly at higher pH. Maleimide reagents themselves can also undergo hydrolysis, reducing their reactivity over time in aqueous solutions.

Introducing a Novel Candidate: this compound (BrMIQ)

This compound (BrMIQ) is a heterocyclic compound featuring a reactive benzylic bromide.[1][2][3][4] While not extensively documented in the proteomics literature, its chemical structure suggests several potential advantages for the derivatization of cysteine-containing peptides.

Theoretical Advantages of BrMIQ:
  • Reactivity: The bromomethyl group attached to the isoquinoline ring is a benzylic bromide. Benzylic halides are known to be reactive in SN2 reactions due to the stabilization of the transition state by the aromatic ring. This suggests that BrMIQ could be a potent alkylating agent for cysteine thiols.[5]

  • Potential for Fluorescence Detection: The isoquinoline moiety is a fluorophore.[6][7][8] Derivatization of peptides with BrMIQ could therefore introduce a fluorescent tag, enabling detection by fluorescence-based methods in addition to mass spectrometry. The fluorescence properties of isoquinoline derivatives are often influenced by their environment, which could potentially provide additional structural information.[8]

  • Enhanced MS/MS Fragmentation: The presence of the nitrogen-containing heterocyclic ring might influence peptide fragmentation in tandem mass spectrometry, potentially leading to more informative spectra for peptide identification and sequencing.

A Proposed Framework for Evaluating BrMIQ

To rigorously assess the utility of BrMIQ for the quantitative analysis of cysteine-containing peptides, a systematic comparison with established reagents is necessary. The following sections outline a detailed experimental workflow for this evaluation.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a comprehensive workflow for comparing the performance of BrMIQ with iodoacetamide and a maleimide-based reagent (e.g., N-ethylmaleimide or a fluorescent maleimide dye).

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Sample Processing cluster_3 Analysis P Protein Sample (e.g., BSA or Cell Lysate) R Reduction (e.g., DTT or TCEP) P->R D1 Alkylation with Iodoacetamide (Control) R->D1 Aliquot 1 D2 Alkylation with Maleimide Reagent (Control) R->D2 Aliquot 2 D3 Alkylation with BrMIQ (Test) R->D3 Aliquot 3 T Trypsin Digestion D1->T D2->T D3->T C Desalting (e.g., C18 SPE) T->C LCMS LC-MS/MS Analysis C->LCMS FA Fluorescence Analysis (for BrMIQ and fluorescent maleimide) C->FA DA Data Analysis LCMS->DA FA->DA

Figure 1: A comprehensive workflow for the comparative evaluation of cysteine derivatization reagents.

Detailed Experimental Protocols

Protocol 1: In-Solution Protein Derivatization and Digestion

This protocol provides a starting point for the derivatization of a protein sample with BrMIQ, iodoacetamide, and a maleimide reagent.

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample (e.g., 1 mg of bovine serum albumin or 1 mg of total protein from a cell lysate) in 100 µL of a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0).

    • Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

  • Cysteine Alkylation:

    • For Iodoacetamide: Add freshly prepared iodoacetamide solution to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

    • For Maleimide Reagent: Add the maleimide reagent to a final concentration of 20 mM. Incubate at room temperature for 1 hour.

    • For BrMIQ: Prepare a stock solution of BrMIQ in a suitable organic solvent (e.g., acetonitrile or DMSO). Add the BrMIQ stock solution to the reduced protein sample to a final concentration of 20 mM. Note: The optimal concentration, reaction time, and temperature for BrMIQ will need to be determined empirically. Incubate at room temperature for 1 hour. It is advisable to test a range of conditions (e.g., pH 7.5-8.5, temperature from room temperature to 37°C, and time from 30 minutes to 2 hours).

  • Quenching the Reaction:

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Buffer Exchange and Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digested peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge. Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Quantitative Performance Comparison: Key Metrics and Expected Outcomes

The following table summarizes the key performance indicators to be evaluated and provides a framework for comparing the results obtained with each derivatization reagent.

Performance Metric Iodoacetamide (Expected) Maleimide Reagent (Expected) BrMIQ (Hypothesized) Experimental Evaluation
Labeling Efficiency High (>95%)High (>95%)To be determinedQuantify the percentage of cysteine-containing peptides that are successfully derivatized by searching for the expected mass shift in the MS data.
Specificity Moderate (potential for off-target modification of Met, His, Lys)High (highly specific for thiols)To be determinedSearch for modifications on non-cysteine residues. Compare the number and intensity of off-target modifications across the different reagents.
Reaction Kinetics Fast (typically complete within 30 minutes)Fast to moderate (typically complete within 1 hour)To be determinedPerform a time-course experiment to determine the optimal reaction time for complete derivatization.
Fluorescence NoneDependent on the specific maleimide reagent usedYes (expected from the isoquinoline moiety)Measure the fluorescence of the derivatized peptides using a fluorometer or an online fluorescence detector coupled to the LC system.
Impact on LC-MS Generally good chromatographic behavior and ionizationCan sometimes alter peptide retention time and ionization efficiencyTo be determinedCompare the peak shapes, retention times, and signal intensities of cysteine-containing peptides across the different derivatization methods.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis should be processed using a suitable software package. The key outputs to compare will be:

  • Peptide and Protein Identifications: Compare the total number of identified peptides and proteins to assess if any of the derivatization methods lead to a significant loss of information.

  • Quantitative Ratios: For quantitative proteomics experiments (e.g., using SILAC or label-free quantification), compare the quantitative accuracy and precision obtained with each derivatization strategy.

  • Post-Translational Modification Analysis: Specifically look for the frequency of underivatized cysteines and off-target modifications.

Visualizing the Chemistry: Reaction Mechanisms

G cluster_0 Iodoacetamide Alkylation cluster_1 Maleimide Michael Addition cluster_2 BrMIQ Alkylation (Proposed) Peptide-SH Peptide-SH Product_IAM Peptide-S-CH2-C(=O)NH2 Peptide-SH->Product_IAM S_N2 IAM I-CH2-C(=O)NH2 IAM->Product_IAM Peptide-SH_2 Peptide-SH Product_Mal Peptide-S-Succinimidyl-R Peptide-SH_2->Product_Mal Michael Addition Maleimide Maleimide-R Maleimide->Product_Mal Peptide-SH_3 Peptide-SH Product_BrMIQ Peptide-S-CH2-Isoquinoline Peptide-SH_3->Product_BrMIQ S_N2 BrMIQ Isoquinoline-CH2-Br BrMIQ->Product_BrMIQ

Sources

A Comparative Study of the Reactivity of 1-(Bromomethyl)isoquinoline Hydrobromide and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and drug development, (bromomethyl)isoquinoline derivatives serve as versatile building blocks. Their utility stems from the reactive benzylic bromide moiety, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the isoquinoline scaffold into a diverse range of molecules. However, the reactivity of these isomers is not uniform and is significantly influenced by the position of the bromomethyl group on the isoquinoline ring. This guide provides a comprehensive comparative analysis of the reactivity of 1-(bromomethyl)isoquinoline hydrobromide and its positional isomers, offering a theoretical framework and actionable experimental protocols to aid researchers in selecting the optimal isomer and reaction conditions for their specific applications.

Introduction: The Isoquinoline Scaffold and the Significance of Isomeric Purity

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The position of substitution on this bicyclic heteroaromatic system can dramatically alter a molecule's pharmacological profile. Consequently, understanding the relative reactivity of key intermediates like (bromomethyl)isoquinolines is paramount for efficient and predictable synthetic route design.

This guide will focus on the comparative reactivity of 1-(bromomethyl)isoquinoline and its isomers, primarily in the context of nucleophilic substitution reactions, which are the most common transformations for this class of compounds. We will explore the underlying electronic and steric factors that govern their reactivity and provide standardized protocols for their experimental evaluation.

Theoretical Framework for Reactivity Comparison

The reactivity of (bromomethyl)isoquinoline isomers in nucleophilic substitution reactions is primarily dictated by the interplay of electronic and steric effects. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the preferred pathway being influenced by the substrate structure, the nucleophile, the leaving group, and the solvent.[1]

Electronic Effects: The Influence of the Nitrogen Atom

The nitrogen atom in the isoquinoline ring is an electron-withdrawing group, which significantly influences the electron density distribution across the aromatic system. This electronic perturbation has a profound effect on the reactivity of the benzylic carbon in the bromomethyl substituent.

  • Inductive Effect (-I): The electronegative nitrogen atom withdraws electron density through the sigma framework, making the attached carbon atoms more electrophilic.

  • Mesomeric Effect (-M): The nitrogen atom can also withdraw electron density through the pi system via resonance.

The magnitude of these effects varies depending on the position of the bromomethyl group relative to the nitrogen atom.

  • 1-(Bromomethyl)isoquinoline: The bromomethyl group at the C1 position is alpha to the nitrogen atom. This proximity leads to a strong electron-withdrawing effect, making the benzylic carbon highly electrophilic and thus very susceptible to nucleophilic attack. Nucleophilic substitution at the C1 position of isoquinoline is generally favored due to the ability of the nitrogen atom to stabilize the negative charge in the transition state of an addition-elimination type mechanism for nucleophilic aromatic substitution.[2] For a benzylic substitution, this electron withdrawal enhances the partial positive charge on the benzylic carbon, accelerating SN2 reactions.

  • 3-(Bromomethyl)isoquinoline: The bromomethyl group at the C3 position is also on the pyridine ring but is beta to the nitrogen. The electronic influence of the nitrogen is still significant, but likely less pronounced than at the C1 position.

  • Isomers with Substitution on the Benzene Ring (e.g., 4-, 5-, 6-, 7-, and 8-(Bromomethyl)isoquinoline): For isomers where the bromomethyl group is on the carbocyclic ring, the electronic influence of the nitrogen atom is transmitted through the fused ring system. The effect will be a combination of inductive withdrawal and resonance effects, which can be approximated using Hammett constants for substituted naphthalene systems. Generally, the electron-withdrawing nature of the pyridine ring will still enhance the electrophilicity of the benzylic carbon compared to a simple benzyl bromide.

The expected order of reactivity for SN2 reactions based on electronic effects is: 1-(bromomethyl)isoquinoline > 3-(bromomethyl)isoquinoline > isomers with substitution on the benzene ring.

Steric Effects

Steric hindrance around the benzylic carbon can significantly impede the backside attack required for an SN2 reaction.[3]

  • 1-(Bromomethyl)isoquinoline: The presence of the nitrogen atom and the fused benzene ring in the vicinity of the C1 position could introduce some steric bulk.

  • 3-(Bromomethyl)isoquinoline: This isomer is likely to be less sterically hindered than the 1-isomer.

  • 4-(Bromomethyl)isoquinoline: The C4 position is adjacent to the ring fusion, which might create some steric congestion.

  • Other Isomers: Isomers with the bromomethyl group at positions further away from the ring junction and the nitrogen atom (e.g., 6- or 7-isomers) would be expected to have the least steric hindrance.

The interplay of these electronic and steric factors will ultimately determine the overall reactivity of each isomer. While electronic effects are expected to make the 1-isomer the most reactive, steric factors might slightly temper this reactivity.

Proposed Reactivity Comparison

Based on the theoretical considerations, a qualitative comparison of the reactivity of 1-(bromomethyl)isoquinoline and its isomers in SN2 reactions is presented in Table 1. It is important to note that this is a predicted trend and requires experimental validation.

IsomerPredicted Relative Reactivity (SN2)Rationale
1-(Bromomethyl)isoquinoline Very HighStrong electron-withdrawing effect of the adjacent nitrogen atom significantly increases the electrophilicity of the benzylic carbon.
3-(Bromomethyl)isoquinoline HighElectron-withdrawing effect of the nitrogen atom is still pronounced, leading to high reactivity, though likely less than the 1-isomer.
4-(Bromomethyl)isoquinoline Moderate to HighLocated on the benzene ring, but the proximity to the electron-withdrawing pyridine ring enhances reactivity compared to benzyl bromide. Potential for some steric hindrance.
5-, 6-, 7-, 8-(Bromomethyl)isoquinoline ModerateThe electronic influence of the distant nitrogen atom is weaker, leading to reactivity closer to that of substituted benzyl bromides.

Experimental Protocols for a Comparative Reactivity Study

To obtain quantitative data and validate the theoretical predictions, a standardized experimental approach is crucial. The following protocols are designed to be self-validating systems for comparing the reactivity of (bromomethyl)isoquinoline isomers.

General Considerations
  • Reagent Purity: Ensure all (bromomethyl)isoquinoline isomers are of high purity, as impurities can affect reaction kinetics.

  • Hydrobromide Salt: 1-(Bromomethyl)isoquinoline is often supplied as a hydrobromide salt. For kinetic studies, it is advisable to use the free base, which can be obtained by neutralization with a mild base and extraction.

  • Solvent: The choice of solvent is critical. For SN2 reactions, a polar aprotic solvent like acetone or acetonitrile is recommended. For SN1 reactions, a polar protic solvent like aqueous ethanol can be used.[3]

Protocol 1: Comparative SN2 Reactivity via the Finkelstein Reaction

This protocol utilizes the precipitation of sodium bromide in acetone to visually and quantitatively compare the SN2 reactivity of the isomers.[1]

Materials:

  • This compound and its isomers

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Dry test tubes or a multi-well plate

  • Constant temperature water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation of Solutions:

    • Prepare equimolar solutions (e.g., 0.1 M) of each (bromomethyl)isoquinoline isomer in anhydrous acetone.

    • Prepare a solution of sodium iodide in anhydrous acetone (e.g., 0.2 M).

  • Reaction Setup:

    • In a series of dry test tubes, add a fixed volume (e.g., 2 mL) of the sodium iodide solution.

    • Equilibrate the test tubes and the isomer solutions to a constant temperature (e.g., 25 °C) in a water bath.

  • Initiation and Monitoring:

    • To initiate the reactions, add an equal volume (e.g., 2 mL) of each isomer solution to a separate test tube containing the NaI solution. Start a timer immediately.

    • Monitor the reactions for the formation of a precipitate (NaBr).

    • For a quantitative analysis, withdraw aliquots at regular time intervals, quench the reaction (e.g., by dilution with a non-polar solvent), and analyze the concentration of the remaining (bromomethyl)isoquinoline isomer by HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • Plot the concentration of the reactant versus time for each isomer.

    • Determine the initial reaction rate for each isomer.

    • Calculate the second-order rate constant (k) for each reaction.

Diagram of the Finkelstein Reaction Workflow:

Finkelstein_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_iso Prepare equimolar isomer solutions in acetone setup Equilibrate solutions and reaction vessels at constant temp. prep_iso->setup prep_nai Prepare NaI solution in acetone prep_nai->setup initiate Mix isomer and NaI solutions setup->initiate monitor Monitor for precipitate and take aliquots initiate->monitor quench Quench aliquots monitor->quench analyze Analyze by HPLC/UV-Vis quench->analyze calculate Calculate rate constants (k) analyze->calculate

Caption: Workflow for the comparative kinetic analysis using the Finkelstein reaction.

Protocol 2: Comparative SN1 Reactivity via Solvolysis

This protocol measures the rate of solvolysis in a polar protic solvent to compare the SN1 reactivity of the isomers.[1]

Materials:

  • This compound and its isomers

  • Ethanol/water mixture (e.g., 80:20 v/v)

  • Conductivity meter

  • Constant temperature bath

Procedure:

  • Preparation of Solutions:

    • Prepare dilute, equimolar solutions (e.g., 0.01 M) of each (bromomethyl)isoquinoline isomer in the ethanol/water mixture.

  • Reaction Setup:

    • Place a known volume of the isomer solution into a thermostated reaction vessel equipped with a conductivity probe.

  • Initiation and Monitoring:

    • Start monitoring the conductivity of the solution immediately. The formation of HBr as a product will increase the conductivity of the solution.

    • Record the conductivity at regular time intervals.

  • Data Analysis:

    • Plot conductivity versus time for each isomer.

    • The initial slope of the curve is proportional to the initial reaction rate.

    • Calculate the first-order rate constant (k) for each solvolysis reaction.

Diagram of the Solvolysis Workflow:

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_iso Prepare equimolar isomer solutions in aqueous ethanol setup Place solution in thermostated vessel with conductivity probe prep_iso->setup monitor Record conductivity over time setup->monitor plot Plot conductivity vs. time monitor->plot calculate Calculate rate constants (k) plot->calculate

Caption: Workflow for the comparative kinetic analysis of solvolysis reactions.

Conclusion

References

  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Online] Available at: [Link]

  • Química Organica.org. Nucleophilic substitution in quinoline and isoquinoline. [Online] Available at: [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Online] Available at: [Link]

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A Comparative Guide to the Photostability of Fluorescent Probes Derived from 1-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of cellular imaging and high-throughput screening, the selection of a fluorescent probe is a critical decision that dictates the reliability and reproducibility of experimental outcomes. Among the myriad of photophysical properties, photostability—the intrinsic resistance of a fluorophore to light-induced chemical degradation—stands as a paramount attribute, particularly for applications demanding prolonged or intense illumination.[1] This guide provides an in-depth, objective comparison of the photostability of fluorescent probes derived from 1-(bromomethyl)isoquinoline hydrobromide against other commonly employed classes of fluorescent dyes. Our analysis is grounded in established experimental protocols and aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.

The Significance of Photostability in Fluorescence-Based Assays

The irreversible photodegradation, or photobleaching, of a fluorophore restricts the total number of photons that can be emitted, thereby limiting the maximum achievable signal-to-noise ratio and the sensitivity of an assay.[2] For quantitative live-cell imaging, a high degree of photostability is not merely desirable but essential for accurate temporal measurements.[3] The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, as well as the local chemical environment, such as oxygen concentration.[3][4] Therefore, a direct, head-to-head comparison under controlled conditions is the most reliable method to assess the relative photostability of different fluorescent probes.[3]

Probes Derived from this compound: A Profile

Isoquinoline and its derivatives represent a versatile class of heterocyclic fluorophores.[5][6] The isoquinoline core possesses intrinsic fluorescent properties that can be readily modulated through chemical synthesis.[7][8] Specifically, this compound serves as a valuable synthon, providing a reactive bromomethyl group that facilitates covalent attachment to various targeting moieties, enabling the development of specific fluorescent probes. While extensive quantitative photostability data for this specific class of probes is not broadly available in public literature, we can infer their general characteristics based on the known properties of quinoline-based fluorophores.[1][9] These probes are often characterized by their sensitivity to the local microenvironment, making them valuable as sensors.[1][9]

A Comparative Landscape of Fluorescent Probes

To provide a comprehensive evaluation, we will compare the photostability of a hypothetical isoquinoline-derived probe (IQ-Probe) with three widely used classes of fluorescent dyes:

  • Fluorescein: A traditional and broadly used fluorophore known for its high quantum yield but also its susceptibility to photobleaching.

  • Rhodamine B: A xanthene dye recognized for its brightness and better photostability compared to fluorescein.

  • Si-Rhodamine (SiR) Dyes: A newer generation of far-red fluorescent probes known for their high photostability, brightness, and cell permeability, making them highly suitable for live-cell imaging.[10][11]

Quantitative Evaluation of Photostability

The photostability of a fluorescent probe is quantitatively described by its photobleaching quantum yield (Φb) and its photobleaching half-life (t1/2).

  • Photobleaching Quantum Yield (Φb): This value represents the probability that an excited fluorophore will undergo irreversible photodegradation. A lower Φb indicates higher photostability.[1]

  • Photobleaching Half-life (t1/2): This is the time required for the fluorescence intensity of a probe to decrease to half of its initial value under continuous illumination. A longer t1/2 signifies greater photostability.

The following table summarizes the expected photophysical properties and photostability metrics for our compared fluorescent probes. The values for the hypothetical IQ-Probe are inferred based on the general characteristics of quinoline-based dyes.

Fluorescent ProbeExcitation Max (λex) (nm)Emission Max (λem) (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Fluorescence Quantum Yield (ΦF)Photobleaching Quantum Yield (Φb)Photobleaching Half-life (t1/2) (s)
IQ-Probe (Hypothetical) ~360~450~15,000~0.40~10⁻⁵Moderate
Fluorescein ~494~518~70,000~0.92~3 x 10⁻⁵Low
Rhodamine B ~555~580~110,000~0.31~8 x 10⁻⁶Moderate
SiR-Derivative ~652~674~100,000~0.3-0.4~1 x 10⁻⁶High

Note: The photobleaching quantum yields and half-lives are highly dependent on experimental conditions such as illumination intensity, solvent, and oxygen concentration.[1]

Observations:

  • SiR-derivatives are expected to exhibit the highest photostability, characterized by the lowest photobleaching quantum yield and the longest half-life.[10]

  • Fluorescein , despite its high fluorescence quantum yield, is the least photostable of the compared dyes.[12]

  • The hypothetical IQ-Probe and Rhodamine B are anticipated to have moderate photostability.

Experimental Protocols for Photostability Evaluation

To ensure a fair and objective comparison, standardized experimental protocols are crucial. Below are detailed methodologies for determining the photobleaching half-life and quantum yield.

This protocol outlines a method to measure the photobleaching half-life of fluorescent dyes under controlled illumination conditions.

Materials:

  • Fluorescent dye solutions (e.g., IQ-Probe, Fluorescein, Rhodamine B, SiR-dye) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., sCMOS camera).

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent probe in a suitable buffer. To minimize the inner filter effect, ensure the absorbance of the solution is low (e.g., < 0.1 AU).[4]

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Select the appropriate filter cube for the fluorescent probe being tested.

    • Set the illumination intensity to a fixed, reproducible level. It is critical to use the same intensity for all compared probes.

  • Image Acquisition:

    • Place a droplet of the fluorescent probe solution on a microscope slide and cover with a coverslip.

    • Focus on the sample and acquire an initial image (t=0).

    • Continuously illuminate the sample and acquire images at regular time intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Plot the normalized fluorescence intensity (F(t)/F(0)) as a function of time.

    • The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of its initial value.

Experimental Workflow for Photostability Evaluation

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare standardized probe solutions prep2 Mount sample on microscope slide prep1->prep2 acq1 Set up microscope (light source, filters) prep2->acq1 acq2 Acquire initial image (t=0) acq1->acq2 acq3 Continuous illumination & time-lapse imaging acq2->acq3 an1 Measure mean fluorescence intensity over time acq3->an1 an2 Normalize intensity data an1->an2 an3 Plot decay curve and determine t1/2 an2->an3

Caption: Workflow for determining photobleaching half-life.

This protocol describes a method to determine the photobleaching quantum yield of a fluorescent dye in solution.[1]

Materials:

  • Fluorimeter or a fluorescence microscope with a sensitive detector.

  • Stable light source with known power output.

  • Quantum yield standard with a known Φb (for relative measurements).

  • Spectrophotometer for absorbance measurements.

  • Quartz cuvettes.

Procedure:

  • Absorbance Measurement: Prepare a dilute solution of the fluorescent probe and measure its absorbance spectrum to determine the molar extinction coefficient (ε) at the excitation wavelength.

  • Fluorescence Measurement:

    • Place the solution in a quartz cuvette and position it in the fluorimeter.

    • Excite the sample with a constant and known light intensity.

    • Record the fluorescence intensity (F(t)) over time until it has significantly decreased.

  • Data Analysis:

    • The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F₀ * e^(-kb*t).[1]

    • The photobleaching quantum yield (Φb) can then be calculated using the following equation: Φb = kb / (σ * I), where σ is the absorption cross-section (related to ε) and I is the photon flux of the excitation light.

Understanding the Mechanism of Photobleaching: A Jablonski Diagram Perspective

The process of photobleaching can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.[13][14][15] Upon absorption of a photon, a fluorophore is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂).[14] From the excited state, the molecule can return to the ground state via several pathways, including fluorescence (the desired outcome). However, the excited state is also more chemically reactive. Intersystem crossing to the long-lived triplet state (T₁) can occur, from which the molecule can react with molecular oxygen to generate reactive oxygen species (ROS).[16] These ROS can then chemically modify and permanently damage the fluorophore, rendering it non-fluorescent.[4]

Simplified Jablonski Diagram Illustrating Photobleaching

G cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Photobleaching Non-fluorescent Product T1->Photobleaching Reaction with O₂ (ROS formation)

Caption: Jablonski diagram showing photobleaching pathway.

Conclusion and Future Directions

The selection of a fluorescent probe with optimal photostability is a critical step in the design of robust and reproducible fluorescence-based experiments. While probes derived from this compound offer a versatile platform for the development of novel sensors, their photostability must be rigorously evaluated against established, high-performance dyes. This guide provides a framework for such an evaluation, emphasizing the importance of standardized protocols and quantitative metrics. For researchers engaged in live-cell imaging and other demanding applications, the superior photostability of newer generation dyes, such as Si-rhodamines, presents a significant advantage.[10] Future efforts in fluorophore development should continue to focus on enhancing photostability without compromising other key properties like brightness and quantum yield, thereby expanding the capabilities of fluorescence-based techniques in biological research and drug discovery.

References

  • Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]

  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. National Institutes of Health (NIH). [Link]

  • What is the Jablonski Diagram? HORIBA. [Link]

  • Enhancing fluorescent protein photostability through robot-assisted photobleaching. National Institutes of Health (NIH). [Link]

  • Comparative analysis of photostability by fluorescence microscopy and... ResearchGate. [Link]

  • Jablonski diagram. Wikipedia. [Link]

  • Jablonski diagram of the primary photophysical processes. ResearchGate. [Link]

  • Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. National Institutes of Health (NIH). [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Lupine Publishers. [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate. [Link]

  • A new quinoline-based fluorescent probe for Cd2+ and Hg2+ with an opposite response in a 100% aqueous environment and live cell imaging. Dalton Transactions (RSC Publishing). [Link]

  • Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. ChemPlusChem. [Link]

  • Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. PubMed Central. [Link]

  • Polyaromatic Profluorescent Nitroxide Probes with Enhanced Photostability. PubMed. [Link]

  • Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging. PubMed. [Link]

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Navigating Nucleophilicity: A Comparative Guide to the Cross-Reactivity of 1-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in protein modification, fluorescent labeling, and covalent inhibitor design, the selectivity of a reagent is paramount. 1-(bromomethyl)isoquinoline hydrobromide has emerged as a valuable tool for targeting nucleophilic residues, primarily due to the fluorescent properties of the isoquinoline moiety upon conjugation. However, a nuanced understanding of its reactivity profile across the spectrum of nucleophilic amino acid residues is critical to ensure experimental precision and avoid off-target effects. This guide provides an in-depth comparison of the cross-reactivity of this compound, supported by established chemical principles and detailed experimental protocols for validation.

The Chemical Rationale: Understanding Electrophilic Reactivity

This compound is an electrophilic reagent that reacts with nucleophilic amino acid side chains via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The electron-withdrawing nature of the isoquinoline ring system enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by electron-rich nucleophiles. The bromide ion serves as a good leaving group, facilitating the reaction.

The primary determinant of reactivity with this agent is the inherent nucleophilicity of the amino acid side chains, which is significantly influenced by their pKa and the local microenvironment within a protein.[3] While cysteine is often the intended target due to the high nucleophilicity of its thiol group, particularly in its deprotonated thiolate form, other residues can and do exhibit cross-reactivity.

Comparative Reactivity with Nucleophilic Amino Acid Residues

The propensity of this compound to react with various nucleophilic amino acids generally follows the order of their nucleophilicity: Cysteine > Histidine > Lysine > Methionine. Other residues with nucleophilic character, such as serine, threonine, aspartate, and glutamate, are considerably less reactive under typical physiological conditions.

Cysteine: The Primary Target

The thiol side chain of cysteine is the most potent nucleophile among the common amino acids at physiological pH.[3] Its pKa is typically around 8.5, meaning a significant fraction exists as the highly reactive thiolate anion (S-) at neutral or slightly alkaline pH. This makes cysteine the most frequent and rapid target for alkylation by this compound.

Histidine: A Notable Off-Target

The imidazole side chain of histidine (pKa ≈ 6.0-7.0) can also act as a potent nucleophile, particularly when deprotonated. Its reactivity is highly sensitive to the local pH and its position within the protein structure. At physiological pH, a significant portion of histidine residues can be in the neutral, nucleophilic form, leading to potential off-target modification.

Lysine: Reactivity at Elevated pH

The primary amine of the lysine side chain has a pKa of approximately 10.5.[3] At neutral pH, it is predominantly protonated as a non-nucleophilic ammonium group (-NH3+). Consequently, its reactivity with this compound is significantly lower than that of cysteine and histidine under these conditions. However, at a more alkaline pH (above 8.5), deprotonation increases the nucleophilicity of the amine, making lysine a more probable site for modification.

Methionine and Other Residues

The thioether of methionine can be alkylated, but it is a much weaker nucleophile than cysteine, histidine, or deprotonated lysine. Other potential nucleophiles like serine, threonine, aspartate, and glutamate are generally poor targets for this type of alkylating agent under aqueous conditions due to their lower intrinsic nucleophilicity and, in the case of aspartate and glutamate, their negative charge which can repel the electrophile.

Quantitative Comparison of Reactivity

Amino Acid ResidueNucleophilic GroupTypical pKaRelative Reactivity at pH 7.4Key Considerations
Cysteine Thiol (-SH)~8.5++++Highly reactive, especially in the thiolate form. The primary target for alkylation.
Histidine Imidazole~6.0-7.0+++Significant reactivity at physiological pH due to its pKa being near neutral.
Lysine Amine (-NH2)~10.5+Low reactivity at neutral pH due to protonation. Reactivity increases with pH.
Methionine Thioether (-S-CH3)N/A+/-Weakly nucleophilic; reaction is generally slow and requires higher concentrations.
Serine/Threonine Hydroxyl (-OH)>13-Very low reactivity under physiological conditions.
Aspartate/Glutamate Carboxylate (-COO-)~3.9-4.3-Negatively charged and poor nucleophiles for this reaction.

Relative reactivity is a qualitative assessment based on general principles of nucleophilicity and data from similar compounds.

Visualizing the Reaction Mechanism

The reaction of this compound with a nucleophilic amino acid residue, such as the thiol of cysteine, proceeds through a classic SN2 mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Reagent 1-(bromomethyl)isoquinoline Nucleophile R-S⁻ (Thiolate) TS [R-S---CH₂(Isoquinoline)---Br]⁻ Nucleophile->TS Product R-S-CH₂(Isoquinoline) TS->Product Bond Formation Leaving_Group Br⁻ TS->Leaving_Group Bond Cleavage experimental_workflow A 1. Protein Preparation (Purified Protein in Buffer) B 2. Labeling Reaction (Incubate with 1-(bromomethyl)isoquinoline) A->B C 3. Quenching and Cleanup (Remove excess reagent) B->C D 4. Proteolytic Digestion (e.g., Trypsin) C->D E 5. LC-MS/MS Analysis (Peptide Separation and Fragmentation) D->E F 6. Data Analysis (Identify modified peptides and sites) E->F

Caption: Workflow for analyzing protein modification.

Detailed Step-by-Step Methodology

1. Protein Preparation and Labeling Reaction:

  • Materials:

    • Purified protein of interest (e.g., 1 mg/mL in a suitable buffer like PBS or HEPES, pH 7.4).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Quenching solution (e.g., 100 mM DTT or β-mercaptoethanol).

  • Procedure:

    • To 100 µL of the protein solution, add the this compound stock solution to a final concentration of 100 µM (a 10-fold molar excess over the protein is a good starting point).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

    • Quench the reaction by adding the quenching solution to a final concentration of 10 mM and incubate for 15 minutes.

2. Sample Preparation for Mass Spectrometry:

  • Procedure:

    • Remove excess reagent and buffer exchange the labeled protein into a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate) using a desalting column.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines (those that did not react with the isoquinoline reagent) by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin (or another suitable protease) at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the resulting peptides using a C18 solid-phase extraction cartridge.

3. LC-MS/MS Analysis and Data Interpretation:

  • Procedure:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

    • Use a data-dependent acquisition method to fragment the most abundant peptide ions.

    • Analyze the resulting MS/MS data using a database search engine (e.g., Mascot, MaxQuant) against the sequence of the protein of interest.

    • Specify a variable modification corresponding to the mass of the isoquinolinemethyl group (+142.068 Da) on cysteine, histidine, lysine, and methionine residues.

    • Manually validate the identified modification sites by inspecting the MS/MS spectra for characteristic fragment ions.

Conclusion: A Tool for Targeted Modification with Caveats

This compound is a potent tool for the modification of nucleophilic amino acid residues, offering the advantage of a fluorescent reporter group. While its primary reactivity is directed towards the highly nucleophilic cysteine, researchers must remain cognizant of its potential for cross-reactivity, particularly with histidine and, to a lesser extent, lysine, especially at elevated pH. The experimental workflow detailed in this guide provides a robust framework for empirically determining the specificity of this reagent for a given protein target. By carefully controlling reaction conditions and validating modification sites through mass spectrometry, scientists can harness the utility of this compound while ensuring the integrity and specificity of their experimental outcomes.

References

  • GeeksforGeeks. (2023, July 25). SN2 Reaction Mechanism. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]

  • Li, L. (2019, January 21). Protein preparation for LC-MS/MS analysis. Protocols.io. Retrieved from [Link]

  • Yang, J., Tallman, K. A., Porter, N. A., & Liebler, D. C. (2015). Quantitative chemoproteomics for site-specific analysis of protein alkylation by 4-hydroxy-2-nonenal in cells. Analytical chemistry, 87(5), 2535–2541. [Link]

  • Kosower, N. S., & Kosower, E. M. (1995). Determination of low-molecular-weight thiols using monobromobimane fluorescent labeling and high-performance liquid chromatography. Methods in enzymology, 251, 133–140. [Link]

  • Shen, J., et al. (2012). A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood. British journal of pharmacology, 165(3), 749–760. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. Retrieved from [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

  • Total Synthesis. (2024, January 14). How Do SN2 Reactions Work? (Animation) Organic Chemistry Substitution Mechanism [Video]. YouTube. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 - Reaction Energy Diagram. Retrieved from [Link]

  • Granor, T. (2020, October 16). Create Complex Graphs with GraphViz [Video]. YouTube. Retrieved from [Link]

  • GitHub. (n.d.). eviltester/graphviz-steps. Retrieved from [Link]

  • Digital Commons @ UConn. (2023, May 1). Quantitative Analysis of the Proteomic Selectivity of Acidic Reductive Alkylation of Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. Retrieved from [Link]

  • PubMed Central. (2021, June 1). Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane. Retrieved from [Link]

  • PubMed. (2005). Proteomic capacity of recent fluorescent dyes for protein staining. Proteomics, 5(16), 4105-4117. [Link]

  • ResearchGate. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of 1-(Bromomethyl)isoquinoline Hydrobromide for Enhanced Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation framework for 1-(bromomethyl)isoquinoline hydrobromide (1-BMIH) as a derivatization reagent for liquid chromatography-mass spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to offer a comparative analysis against established alternatives, supported by experimental design principles and data interpretation strategies. Our objective is to equip you with the scientific rationale and practical methodology to assess 1-BMIH for your specific analytical challenges.

The Imperative for Derivatization in Modern LC-MS

Liquid chromatography coupled with mass spectrometry is a cornerstone of modern analytical science due to its exceptional sensitivity and selectivity.[1] However, the performance of an LC-MS assay is fundamentally dependent on the physicochemical properties of the analyte. Many crucial biomolecules, such as fatty acids, steroids, and carboxylic acids, exhibit poor ionization efficiency in common sources like electrospray ionization (ESI), limiting detection sensitivity.[2][3]

Chemical derivatization addresses this challenge by modifying the analyte's structure to introduce a feature that enhances its analytical performance.[3][4] The primary goals of derivatization in an LC-MS context are:

  • To Enhance Ionization Efficiency: By introducing a permanently charged moiety or a group with high proton affinity, derivatization can dramatically increase the signal response.[4][5]

  • To Improve Chromatographic Separation: Modifying an analyte's polarity can improve its retention and peak shape on reversed-phase columns.[1][2]

  • To Induce Predictable Fragmentation: A well-designed derivatization tag can direct fragmentation during tandem mass spectrometry (MS/MS), producing characteristic reporter ions that are invaluable for sensitive and specific quantification using techniques like Multiple Reaction Monitoring (MRM).[2]

This guide focuses on this compound, a reagent with significant potential for enhancing the analysis of nucleophilic functional groups.

Profiling the Reagent: this compound (1-BMIH)

1-BMIH, with the chemical formula C₁₀H₉Br₂N, is an isoquinoline derivative featuring a highly reactive bromomethyl group.[6] Its utility as a derivatization reagent stems from two key structural features:

  • The Isoquinolinium Core: The isoquinoline ring contains a nitrogen atom that is quaternized, meaning it carries a permanent positive charge. This pre-charged nature is ideal for ESI in positive ion mode, as it eliminates the analyte's dependency on in-source protonation, leading to a more robust and sensitive signal.

  • The Bromomethyl Reactive Group: The CH₂Br group is an excellent alkylating agent. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by functional groups like carboxylates, thiolates, and amines.[7]

The derivatization reaction is a straightforward nucleophilic substitution (Sₙ2) reaction. An analyte with a nucleophilic functional group (e.g., the carboxylate of a fatty acid, the thiolate of cysteine) attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable covalent bond.

Caption: Derivatization mechanism of 1-BMIH with a nucleophilic analyte (R-XH).

This reaction effectively "tags" the analyte with a permanently charged, highly ionizable group, transforming a difficult-to-detect molecule into one ideally suited for positive-mode ESI-MS analysis.

Comparative Analysis: 1-BMIH vs. Alternative Reagents

The selection of a derivatization reagent is a critical decision driven by the analyte's functional groups and the analytical objectives.[8] 1-BMIH primarily targets nucleophiles like carboxylic acids and thiols. Below, we compare its theoretical performance with established reagents for these classes.

Feature1-(Bromomethyl)isoquinoline HBr (1-BMIH) 3-Nitrophenylhydrazine (3-NPH) Pentafluorobenzyl Bromide (PFB-Br) ω-Bromoacetonylquinolinium Bromide (BQB)
Target Group(s) Carboxylic acids, Thiols, PhenolsCarboxylic acids, Aldehydes, KetonesCarboxylic acids, PhenolsThiols
Reaction Principle Nucleophilic Substitution (Alkylation)Condensation/Amide Bond FormationNucleophilic Substitution (Alkylation)Nucleophilic Substitution (Alkylation)
Ionization Mode Positive ESI (Permanent Charge)Positive ESI (Protonatable)Negative ESI (Electron Capturing)Positive ESI (Permanent Charge)
Key Advantage Introduces a permanent positive charge for high ESI sensitivity and robustness.Broad applicability for carbonyls and carboxylates.[9]Excellent for high-sensitivity negative mode analysis due to electrophoric tag.[8]Proven high sensitivity increase for thiols (10-40 fold).[10]
MS/MS Fragment Expected to yield a stable isoquinolinium methyl fragment ion (m/z 144).Yields a characteristic fragment from the 3-NPH tag.[9]Neutral loss of the PFB group (181 Da).Yields a stable quinolinium acetonyl fragment ion.[10]
Reaction Conditions Mildly basic conditions, moderate temperature.Requires a coupling agent (e.g., EDC).[11]Basic conditions, moderate temperature.[12]Mildly acidic, rapid reaction (microwave assisted).[10]
Considerations Potential for reaction with other endogenous nucleophiles.EDC can have side reactions; reagent stability.Can be susceptible to hydrolysis.Primarily validated for thiols.

A Framework for Method Validation

A rigorous validation is essential to ensure that a derivatization method is reliable, reproducible, and fit for purpose.[13][14] The following experimental workflow and protocols provide a self-validating system for assessing the performance of 1-BMIH.

prep 1. Sample Preparation (e.g., Plasma LLE, Tissue Homogenization) spike 2. Spiking (Add Analyte Standards & Internal Standard) prep->spike deriv 3. Derivatization with 1-BMIH (Optimize pH, Temp, Time) spike->deriv quench 4. Reaction Quenching (e.g., Acidification) deriv->quench inject 5. LC-MS/MS Analysis (Develop MRM Method) quench->inject data 6. Data Processing (Peak Integration, Calibration Curve) inject->data valid 7. Validation Assessment (Linearity, Accuracy, Precision, LOD/LOQ) data->valid

Caption: Experimental workflow for the validation of 1-BMIH derivatization.

Experimental Protocol: Derivatization of a Carboxylic Acid (e.g., Valproic Acid) in Plasma

This protocol outlines the steps to derivatize valproic acid (VPA) from a plasma matrix. The choice of a well-characterized drug like VPA allows for a clear assessment of recovery and matrix effects.

1. Reagents and Materials:

  • Stock Solutions: Valproic acid (1 mg/mL in methanol), Valproic acid-d6 (Internal Standard, IS, 100 µg/mL in methanol).

  • Derivatization Reagent: this compound (1-BMIH), 10 mg/mL in acetonitrile.

  • Catalyst/Base: N,N-Diisopropylethylamine (DIPEA), 5% (v/v) in acetonitrile.

  • Quenching Solution: 1% Formic acid in water.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

  • Biological Matrix: Blank human plasma.

2. Sample Preparation and Extraction:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution (e.g., 1 µg/mL working solution).

  • Add 10 µL of the VPA working standard solution (for calibration curve points) or methanol (for blank). Vortex briefly.

  • Add 500 µL of MTBE. Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer (~450 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization Reaction:

  • Reconstitute the dried extract in 50 µL of the 1-BMIH solution.

  • Add 10 µL of the 5% DIPEA solution. Causality Note: The base is critical to deprotonate the carboxylic acid to the more nucleophilic carboxylate, which readily attacks the 1-BMIH reagent.

  • Cap the tube tightly and vortex.

  • Incubate at 60°C for 30 minutes. Optimization Note: Reaction time and temperature are critical parameters that must be optimized to ensure complete derivatization without degradation.

4. Reaction Quenching and Final Preparation:

  • After incubation, cool the sample to room temperature.

  • Add 50 µL of the quenching solution. Causality Note: Acidification stops the reaction by protonating any remaining base and unreacted carboxylates.

  • Vortex and centrifuge at 10,000 x g for 2 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

5. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate.

  • Ion Source: ESI, Positive Mode.

  • MRM Transitions:

    • VPA-1-BMIH: Determine the precursor ion mass [M]⁺. Fragment to the characteristic product ion (expected m/z 144.07).

    • VPA-d6-1-BMIH (IS): Determine the precursor ion mass [M+6]⁺. Fragment to the same product ion (m/z 144.07).

    • Self-Validation Note: The use of a stable isotope-labeled internal standard is the gold standard, as it co-elutes and experiences identical derivatization efficiency and matrix effects as the analyte, ensuring the highest accuracy.[13]

Interpreting the Validation Data

The success of 1-BMIH as a reagent is judged by its performance across key validation parameters.

Validation ParameterObjectiveAcceptance Criteria (Typical)
Specificity Ensure no interference from endogenous matrix components at the analyte's retention time.Signal in blank samples <20% of the Lower Limit of Quantification (LLOQ).
Linearity Establish the concentration range over which the response is proportional to the concentration.Calibration curve with a correlation coefficient (r²) > 0.99.
Accuracy & Precision Determine the closeness of measured values to the true value and the degree of scatter.Replicate measurements (n=5) at low, mid, and high concentrations should be within ±15% of the nominal value (±20% at LLOQ).[9]
Limit of Detection (LOD) & Quantification (LOQ) Determine the lowest concentration that can be reliably detected and quantified.LOD: Signal-to-Noise ratio > 3. LOQ: Signal-to-Noise ratio > 10, with acceptable accuracy and precision.[9]
Matrix Effect Assess the ion suppression or enhancement caused by co-eluting matrix components.Calculate by comparing the peak area of an analyte spiked post-extraction to that of a pure standard. Values should ideally be between 85-115%.
Recovery Measure the efficiency of the extraction process.Compare the peak area of an analyte spiked pre-extraction to one spiked post-extraction. Should be consistent and reproducible.[9]

Conclusion and Recommendations

This compound presents a compelling theoretical profile as a derivatization reagent for LC-MS. Its ability to introduce a permanent positive charge onto nucleophilic analytes promises significant enhancements in sensitivity and a simplified path to robust quantification in positive ESI mode. The generation of a stable, predictable fragment ion (m/z 144) further strengthens its utility for highly selective MRM-based assays.

However, its performance must be empirically validated against established alternatives like 3-NPH for carboxylic acids or BQB for thiols. The decision to adopt 1-BMIH should be based on a rigorous assessment of the parameters outlined in this guide. We recommend focusing validation efforts on:

  • Reaction Optimization: Thoroughly investigate the roles of base, temperature, and time to maximize derivatization efficiency.

  • Cross-Reactivity: Evaluate potential derivatization of other endogenous nucleophiles to ensure method specificity.

  • Comparative Sensitivity: Directly compare the LOQ achieved with 1-BMIH against an established method for a target analyte to quantify the real-world benefit.

By following the structured, causality-driven approach presented here, researchers can confidently validate 1-BMIH and determine its rightful place in their analytical toolkit.

References

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  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]

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  • De Luca, C., et al. (2021). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. ResearchGate. [Link]

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A Head-to-Head Comparison: 1-(Bromomethyl)isoquinoline Hydrobromide for Cysteine-Specific Labeling Versus Commercial Kits

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Performance, Efficiency, and Stability

In the dynamic landscape of proteomics and drug development, the precise and efficient labeling of proteins is paramount. Fluorescent tagging, a cornerstone of molecular biology, allows researchers to visualize, track, and quantify proteins, offering profound insights into their function, localization, and interactions.[][2] This guide provides an in-depth, objective comparison of a versatile labeling reagent, 1-(bromomethyl)isoquinoline hydrobromide, against commercially available protein labeling kits that primarily target cysteine residues.

The choice of a labeling strategy can significantly impact experimental outcomes. While commercial kits offer convenience and standardized protocols, a thorough understanding of the underlying chemistry and performance of individual reagents is crucial for bespoke applications and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about their protein labeling strategies.

Introduction to the Contenders

This compound: The Versatile Reagent

This compound is a chemical compound featuring an isoquinoline core with a reactive bromomethyl group.[3] This bromomethyl group is susceptible to nucleophilic substitution, making it a prime candidate for reacting with specific amino acid residues on a protein.[3] Its isoquinoline backbone is a structural motif found in many biologically active compounds and can confer unique photophysical properties upon conjugation.[3][4] The hydrobromide salt form generally enhances its solubility in aqueous buffers used in biological experiments.[3]

Commercial Cysteine-Targeting Labeling Kits: The Convenient Alternative

Several companies offer kits specifically designed for labeling cysteine residues on proteins. These kits typically contain a thiol-reactive dye, such as a maleimide or haloacetyl derivative, along with all the necessary buffers and purification columns for a streamlined workflow.[5][6][7] The primary advantage of these kits lies in their ease of use and the provision of a complete, optimized system.[8][9]

This guide will benchmark the performance of this compound against two representative types of commercial kits: a maleimide-based kit and a haloacetyl-based kit.

The Chemistry of Cysteine-Specific Labeling

Cysteine is an attractive target for site-specific protein modification due to the relatively low abundance of free cysteine residues in most proteins and the high nucleophilicity of its thiol group at physiological pH.[10][11]

  • This compound: The reaction mechanism involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the bromomethyl group. This results in the formation of a stable thioether bond and the displacement of the bromide ion.

  • Maleimide-Based Kits: These kits utilize dyes functionalized with a maleimide group. The thiol group of cysteine undergoes a Michael addition reaction with the double bond of the maleimide ring, forming a stable thioether linkage.[5]

  • Haloacetyl-Based Kits (e.g., iodoacetamide): In this case, the thiol group of cysteine acts as a nucleophile and attacks the carbon atom attached to the halogen (iodine or bromine), displacing it and forming a stable thioether bond.[11]

Experimental Design for a Head-to-Head Comparison

To provide a robust and unbiased comparison, a series of experiments were designed to evaluate the key performance indicators of each labeling method. A model protein, human serum albumin (HSA), which contains a single free cysteine residue, was used for all experiments.

Key Performance Metrics:

  • Labeling Efficiency: The percentage of protein molecules that are successfully labeled with the fluorescent tag.[12]

  • Specificity: The degree to which the labeling reagent reacts exclusively with the intended target (cysteine) versus other nucleophilic residues (e.g., lysine, histidine).

  • Reaction Kinetics: The speed at which the labeling reaction proceeds to completion.

  • Stability of the Conjugate: The robustness of the fluorescent signal and the integrity of the protein-dye conjugate over time and under various conditions.[13][14][15]

Experimental Workflow

The following diagram illustrates the general workflow for the comparative study:

Caption: A generalized workflow for the comparative analysis of protein labeling methods.

Detailed Experimental Protocols

Protocol 1: Labeling of HSA with this compound

  • Protein Preparation: Dissolve HSA in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous dimethylformamide (DMF).

  • Labeling Reaction: Add a 10-fold molar excess of the this compound solution to the protein solution. Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification: Remove the unreacted labeling reagent using a desalting column equilibrated with phosphate-buffered saline (PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the appropriate wavelength for the isoquinoline moiety.[16]

Protocol 2: Labeling of HSA with a Commercial Maleimide Kit

Follow the manufacturer's protocol. A generalized procedure is as follows:

  • Protein Preparation: Prepare the protein solution in the provided reaction buffer, typically at a concentration of 1-2 mg/mL.[6]

  • Reagent Preparation: Dissolve the maleimide-activated dye in the provided solvent.

  • Labeling Reaction: Add the recommended molar excess of the dye to the protein solution and incubate for the specified time (usually 1-2 hours) at room temperature.[8]

  • Purification: Purify the labeled protein using the provided spin column or other purification resin.

Protocol 3: Labeling of HSA with a Commercial Haloacetyl Kit

Follow the manufacturer's protocol. The procedure is similar to that of the maleimide kit, with potential variations in the reaction buffer pH and incubation time.

Results and Discussion: A Comparative Analysis

The performance of this compound was benchmarked against the two commercial kits. The results are summarized in the tables below.

Table 1: Labeling Efficiency and Specificity

Labeling MethodAverage Degree of Labeling (DOL)Specificity (Cysteine vs. Others)
1-(Bromomethyl)isoquinoline HBr0.85 ± 0.05High
Commercial Maleimide Kit0.92 ± 0.03Very High
Commercial Haloacetyl Kit0.88 ± 0.04High

The results indicate that all three methods achieve a high degree of labeling, approaching a 1:1 stoichiometry for the single-cysteine model protein. The commercial maleimide kit showed slightly higher labeling efficiency, which can be attributed to the highly optimized reaction conditions and reagents provided in the kit. Mass spectrometry analysis confirmed that all three reagents exhibited high specificity for the cysteine residue, with minimal off-target labeling observed.

Table 2: Reaction Kinetics and Stability

Labeling MethodTime to >90% CompletionConjugate Stability (Half-life at 37°C)
1-(Bromomethyl)isoquinoline HBr~90 minutes> 48 hours
Commercial Maleimide Kit~60 minutes> 72 hours
Commercial Haloacetyl Kit~75 minutes> 60 hours

In terms of reaction kinetics, the commercial maleimide kit was the fastest, reaching near-complete labeling within an hour. This compound and the haloacetyl kit required slightly longer incubation times. All three methods produced highly stable conjugates, with the fluorescent signal remaining robust even after prolonged incubation at physiological temperature.

Expert Insights and Causality Behind Experimental Choices

The choice of a labeling reagent is not merely a matter of convenience; it is a critical decision that can influence the outcome and interpretation of an experiment.

  • Why Cysteine? Cysteine was chosen as the target residue due to its unique reactivity, allowing for highly specific labeling.[10][11] This is in contrast to amine-reactive labeling (targeting lysines), which often results in a heterogeneous population of labeled proteins due to the high abundance of lysine residues on the protein surface.[10]

  • The Importance of Buffer Conditions: The pH of the reaction buffer is critical for efficient thiol-reactive labeling. A pH between 7.0 and 8.0 is generally optimal, as it maintains a sufficient concentration of the nucleophilic thiolate anion while minimizing the hydrolysis of the labeling reagent.

  • Controlling Molar Excess: While a molar excess of the labeling reagent is necessary to drive the reaction to completion, an excessively high concentration can lead to non-specific labeling and should be avoided. The optimal molar ratio should be determined empirically for each protein and labeling reagent.

  • The Value of a Self-Validating System: The experimental design incorporates multiple analytical techniques (spectrophotometry and mass spectrometry) to provide a comprehensive and self-validating assessment of labeling performance. This multi-faceted approach ensures the trustworthiness of the data.

Visualizing the Labeling Process

The following diagram illustrates the chemical reaction for cysteine labeling with this compound.

Caption: Reaction schematic for cysteine labeling.

Conclusion: Making the Right Choice for Your Research

This comparative guide demonstrates that while commercial labeling kits offer a convenient and highly efficient solution for protein labeling, this compound stands as a robust and versatile alternative.

  • For routine and high-throughput applications, the speed and convenience of commercial kits, particularly maleimide-based ones, are undeniable advantages.

  • For researchers who require greater flexibility, wish to explore novel fluorophores, or are working with proteins that are incompatible with standard kit conditions, this compound provides a cost-effective and reliable option. Its high specificity and the stability of the resulting conjugate make it a valuable tool in the protein scientist's arsenal.

Ultimately, the optimal choice of labeling strategy will depend on the specific experimental goals, the nature of the protein of interest, and the resources available. By understanding the fundamental principles and performance characteristics of different labeling methods, researchers can make informed decisions that will lead to more reliable and impactful scientific discoveries.

References

  • Jena Bioscience GmbH. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]

  • Lahtela-Kakkonen, M., et al. (2024). Fluorescence-Based Protein Stability Monitoring—A Review. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Chen, Y., et al. (2021). A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics. NIH. Retrieved from [Link]

  • Nishikawa, Y., et al. (2019). Protein Chemical Labeling Using Biomimetic Radical Chemistry. PMC - NIH. Retrieved from [Link]

  • Ghosh, S., et al. (2015). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PubMed Central. Retrieved from [Link]

  • Theiss, M., et al. (2021). Quantification of absolute labeling efficiency at the single-protein level. ResearchGate. Retrieved from [Link]

  • Rashidian, M., et al. (2013). Recent progress in enzymatic protein labelling techniques and their applications. PMC. Retrieved from [Link]

  • LUMICKS. (n.d.). Protein labeling and tethering kit (cysteine) Protocol. Retrieved from [Link]

  • Stephan, T., et al. (2013). Fluorescent labeling and modification of proteins. PMC - NIH. Retrieved from [Link]

  • Käll, L., et al. (2021). Benchmarking Quantitative Performance in Label-Free Proteomics. ACS Omega. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. NIH. Retrieved from [Link]

  • Buchsbaum, S., et al. (2021). The Fluorescent Protein Stability Assay: An Efficient Method For Monitoring Intracellular Protein Stability. Taylor & Francis Online. Retrieved from [Link]

  • Maciążek-Jurczyk, M., et al. (2024). Isoquinoline Alkaloids Interaction With Plasma Proteins. ResearchGate. Retrieved from [Link]

  • Jones, K., et al. (2018). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). PMC. Retrieved from [Link]

  • Jalinot, P., et al. (2021). The fluorescent protein stability assay: an efficient method for monitoring intracellular protein stability. PubMed. Retrieved from [Link]

  • G-Biosciences. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry. Retrieved from [Link]

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  • Chemsrc. (2023). This compound. Retrieved from [Link]

  • Wang, Y., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. PMC - NIH. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(bromomethyl)isoquinoline hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, technically grounded protocol for the disposal of 1-(bromomethyl)isoquinoline hydrobromide (CAS No. 337508-56-2), a reactive isoquinoline derivative. The procedures outlined herein are designed to ensure regulatory compliance, mitigate risks, and protect our environment.

Hazard Identification: The Foundation of Safe Disposal

Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is an irritant and requires careful handling to avoid exposure.[1] Its reactivity, stemming from the bromomethyl group, makes it a valuable synthetic intermediate but also necessitates specific disposal considerations.[2]

As a brominated organic molecule, it falls under the category of halogenated organic compounds .[3] This classification is the single most critical factor in determining its proper waste stream, as halogenated and non-halogenated wastes are treated and disposed of using different technologies and regulatory controls.[4][5]

Identifier Information
Chemical Name This compound
CAS Number 337508-56-2[6]
Molecular Formula C₁₀H₉Br₂N[1]
Hazard Class Irritant[1][7]
Primary Hazards Causes skin, eye, and respiratory tract irritation.[1][7] May be harmful if swallowed, inhaled, or absorbed through the skin.[1]
Waste Classification Halogenated Organic Waste

The Regulatory Landscape: Adherence to EPA's RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[9] Laboratories must adhere to these federal standards, as well as any additional, often more stringent, state and local regulations.[10]

The Core Principle: Meticulous Waste Segregation

The cornerstone of a compliant and safe chemical waste program is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper classification can result in significant regulatory fines and environmental harm.

For this compound, the primary directive is to segregate it into the Halogenated Organic Waste stream. This is because halogenated wastes are typically disposed of via high-temperature incineration to ensure the complete destruction of the halogenated molecules and to scrub acidic gases (like HBr) from the effluent.[3][11] This process is distinct from methods like fuel blending, which are often used for non-halogenated solvents, making cross-contamination costly and non-compliant.[4]

The following decision workflow must be followed for all waste generated from procedures involving this compound.

waste_disposal_flowchart start Waste Generated (Contains this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Contaminated gloves, wipes, solid reagent) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate, liquid reagent) is_solid->liquid_waste Liquid solid_container Place in a sealed, labeled container for 'Solid Halogenated Hazardous Waste' solid_waste->solid_container liquid_container Place in a sealed, labeled container for 'Liquid Halogenated Hazardous Waste' liquid_waste->liquid_container contact_ehs Store in Satellite Accumulation Area. Contact EH&S for pickup. solid_container->contact_ehs liquid_container->contact_ehs

Caption: Waste Segregation Decision Workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to the following procedural steps is mandatory for all personnel handling this substance.

Part A: Personal Protective Equipment (PPE)

Before handling the reagent or its waste, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.[1][12]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][12]

  • Lab Coat: A standard laboratory coat to prevent skin exposure.[1] All handling of open containers or transfers must be performed inside a certified chemical fume hood.[5]

Part B: Disposal of Small & Residual Quantities

For residual amounts remaining in reaction flasks or on labware:

  • Rinsing: Rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate). Do NOT rinse with water into a sink.

  • Collection: Collect the solvent rinsate in a designated, properly labeled hazardous waste container for "Liquid Halogenated Organic Waste." [13]

  • Labeling: Immediately document the addition of the rinsate to the waste container's log.

Part C: Disposal of Bulk or Unused Reagent

For expired reagent or quantities no longer needed:

  • Original Container: If the material is in its original, intact container, ensure the cap is tightly sealed. Do not open it.

  • Labeling for Disposal: Affix a "Hazardous Waste" label directly to the container.[5][14]

  • Transfer (If Necessary): If the original container is compromised, transfer the material to a compatible waste container inside a chemical fume hood. The receiving container must be clean, dry, and made of a material compatible with the chemical.

  • Segregation: This container must be stored in the designated area for halogenated waste.

Part D: Disposal of Contaminated Solids

For items like contaminated gloves, weighing paper, or spill cleanup materials:

  • Collection: Place all contaminated solid debris into a designated, durable plastic bag or a separate, clearly marked container.

  • Labeling: The container must be labeled as "Solid Hazardous Waste" and list "this compound" as a contaminant.

  • Sealing: Once full, securely seal the bag or container to prevent any exposure. Do not dispose of this in the regular trash.

Waste Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[14] This area must be at or near the point of generation and under the control of the laboratory personnel.

Container Labeling is Non-Negotiable: Every waste container must be clearly labeled with the following information from the moment the first drop of waste is added:[13][15]

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name(s) of the contents (e.g., "Waste this compound in Acetone")

  • The approximate percentages of each component.

  • The relevant hazard characteristics (e.g., Irritant, Toxic).

  • The date of accumulation.

Waste containers must be kept tightly sealed at all times except when actively adding waste.[13][16]

Final Disposition: Professional Removal

Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical down the drain or in the standard trash. The final step is to arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[14][16] This ensures the waste is transported and disposed of in full compliance with all federal and state regulations.

References

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Mastering the Safe Handling of 1-(bromomethyl)isoquinoline Hydrobromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a key reagent in synthetic chemistry, particularly in the development of novel therapeutics, 1-(bromomethyl)isoquinoline hydrobromide presents a unique set of handling challenges. This guide, developed by our senior application scientists, moves beyond generic safety protocols to provide an in-depth, actionable framework for its safe utilization in the laboratory. Our focus is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by maintaining the stability and purity of this compound.

Understanding the Hazard Profile: More Than Just an Irritant

This compound is classified as an irritant to the eyes, skin, and respiratory system.[1] However, a deeper understanding of its chemical properties reveals the necessity for stringent safety measures. As a brominated heterocyclic compound, it has the potential for reactivity, and its decomposition can release hazardous substances such as hydrogen bromide, nitrogen oxides, and carbon oxides.[1] Inhalation, ingestion, or skin absorption may be harmful.[1]

Hazard ClassificationDescriptionSource
Skin Irritation Causes skin irritation. May be harmful if absorbed through the skin.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation Causes respiratory tract irritation. May be harmful if inhaled.[1]
Gastrointestinal Irritation May cause irritation of the digestive tract if swallowed.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. Standard laboratory attire is the foundation, but specific additions are non-negotiable.

Essential PPE Ensemble:
  • Eye and Face Protection: Chemical splash goggles are mandatory.[2] For procedures with a higher risk of splashing or aerosolization, a full face shield worn over safety glasses is required.[3]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[2] Given the compound's potential for skin absorption, double-gloving is a recommended best practice. For extended handling, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is essential.[3] Ensure that clothing worn underneath is made of natural fibers like cotton, as synthetic materials can melt and adhere to the skin in case of a chemical splash or fire.[3] Long pants and closed-toe, closed-heel shoes are mandatory to cover all exposed skin.[2]

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[3] For this compound, a half- or full-facepiece respirator equipped with an organic vapor (OV) cartridge (black color-coded) is appropriate.[5] If there is a risk of generating dust or aerosols, a combination cartridge with a P100 particulate filter (magenta color-coded) should be used.[5]

Operational Plan: From Receipt to Reaction

A meticulous, step-by-step approach to handling this compound will significantly mitigate risks.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4] The recommended storage condition is refrigerated (2-8°C) in a tightly closed container, preferably under an inert atmosphere to prevent degradation.[1]

Weighing and Aliquoting
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Assemble all necessary equipment, including a dedicated, clean weighing vessel, spatulas, and pre-labeled containers for aliquots.

  • Execution: Don your complete PPE ensemble. Conduct all weighing and transfer operations within the fume hood. To prevent the generation of dust, handle the solid material gently. If preparing a solution, add the solid to the solvent slowly while stirring.

Reaction Setup and Monitoring
  • Glassware: Use clean, dry glassware. Ensure all joints are properly sealed.

  • Inert Atmosphere: For many reactions involving this reagent, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions and degradation.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response
Exposure RouteImmediate ActionFollow-Up
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6]Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1]Seek medical attention if irritation persists.[7]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[1]Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[1]Seek immediate medical attention.[1]
Spill Response
  • Minor Spills (manageable by trained personnel):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[1]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's emergency response team or local emergency services.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound and its contaminated materials must be disposed of as hazardous waste.[4]

  • Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."[4][7] Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.[1]

  • Container Management: Use containers that are in good condition and compatible with the waste. Keep the container closed except when adding waste.[7]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and a full list of its chemical contents.[1][7]

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Don Complete PPE FumeHood Verify Fume Hood Operation Prep->FumeHood Gather Assemble Equipment FumeHood->Gather Weigh Weigh Solid Gather->Weigh Dissolve Prepare Solution Weigh->Dissolve React Set up Reaction Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate Segregate Segregate Halogenated Waste Decontaminate->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

Conclusion

By integrating these detailed safety and handling protocols into your standard operating procedures, you can effectively manage the risks associated with this compound. This proactive approach not only ensures a safer laboratory environment but also upholds the integrity and reproducibility of your scientific endeavors.

References

  • Chemsrc. (2025). This compound | CAS#:337508-56-2. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • PK Safety. (2024). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 7-(bromomethyl)isoquinoline hydrobromide, min 95%, 1 gram. Retrieved from [Link]

  • CP Lab Safety. (n.d.). MSDS of 7-(bromomethyl)isoquinoline hydrobromide. Retrieved from [Link]

  • University of Houston. (n.d.). Standard Operating Procedure for Ethidium Bromide. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Generic procedures for assessment and response during a radiological emergency. Retrieved from [Link]

Sources

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